Bredinin
Description
Mizoribine has been investigated for the treatment of Rheumatoid Arthritis.
MIZORIBINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
imidazole nucleoside with immunosuppressive activity isolated from culture filtrate of Eupenicillium brefeldianum; structure
Structure
3D Structure
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDCMWJEBCWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860619 | |
| Record name | 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50924-49-7 | |
| Record name | mizoribine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Bredinin's Mechanism of Action on Lymphocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bredinin (also known as Mizoribine) is an imidazole nucleoside with potent immunosuppressive properties. Its primary mechanism of action is the selective inhibition of lymphocyte proliferation by targeting the de novo purine synthesis pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to this compound's action on T and B lymphocytes. The information presented is intended to support further research and drug development efforts in the fields of immunology, transplantation, and autoimmune disease.
Core Mechanism of Action: Inhibition of IMPDH
This compound is a prodrug that is intracellularly phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZ-5-P).[1] MZ-5-P is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for their proliferative responses, making them exquisitely sensitive to the effects of this compound.[2][3]
The inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools.[2] This has several profound downstream consequences for lymphocyte function:
-
Inhibition of DNA and RNA Synthesis: GTP is an essential precursor for the synthesis of DNA and RNA. Its depletion directly halts the S phase of the cell cycle, preventing lymphocyte proliferation.[1][2]
-
Disruption of Cellular Signaling: GTP is crucial for the function of G-proteins, which are key components of numerous signaling pathways involved in lymphocyte activation, differentiation, and survival.
-
Induction of Apoptosis: Prolonged GTP depletion can trigger programmed cell death (apoptosis) in lymphocytes, contributing to the immunosuppressive effect.[4]
Signaling Pathway: De Novo Purine Synthesis and this compound's Point of Intervention
The following diagram illustrates the de novo purine synthesis pathway and the specific inhibitory action of this compound's active metabolite.
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of this compound (Mizoribine) and its active metabolite.
Table 1: Inhibitory Potency of Mizoribine-5'-Monophosphate
| Target Enzyme | Inhibitor | Ki Value | Reference |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Mizoribine-5'-Monophosphate | 1 x 10-8 M | [1] |
| GMP Synthetase | Mizoribine-5'-Monophosphate | 1 x 10-5 M | [1] |
Table 2: Dose-Dependent Inhibition of Lymphocyte Proliferation by Mizoribine
| Assay | Cell Type | Stimulant | Mizoribine Concentration (µg/mL) | % Inhibition | Reference |
| Mitogen Response | Human Peripheral Blood Lymphocytes | Mitogens | 10 | Significant | [2] |
| 100 | Significant | [2] | |||
| Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Lymphocytes | Alloantigen | 10 | Significant | [2] |
| 100 | Significant | [2] | |||
| T Cell Proliferation | Human Peripheral Blood T Cells | Alloantigen, anti-CD3 mAb, Pharmacologic Mitogens | 1 - 50 | 10 - 100% | [2] |
ID50 for both mitogen response and MLR was reported to be between 1.0 and 10 µg/mL.[2]
Table 3: Effect of Mizoribine on Intracellular Guanine Nucleotide Pools
| Cell Type | Treatment | Effect on GTP Levels | Reversibility | Reference |
| Human Peripheral Blood T Cells | Mizoribine (1-50 µg/mL) | Dose-dependent decrease | Reversed by GTP repletion | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
IMPDH Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and established methodologies.[5][6][7]
Principle: The activity of IMPDH is determined by measuring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
Substrate Solution: 10 mM Inosine Monophosphate (IMP)
-
Cofactor Solution: 10 mM NAD+
-
This compound (Mizoribine) stock solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the Reaction Buffer.
-
In a 96-well plate, add 170 µL of Reaction Buffer to each well.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 10 µL of the IMPDH enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of IMP solution and 10 µL of NAD+ solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol is a standard method for assessing lymphocyte proliferation.[8][9]
Principle: The incorporation of a radiolabeled nucleoside, [3H]-thymidine, into newly synthesized DNA is proportional to the rate of cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or specific antigen
-
This compound (Mizoribine) stock solution
-
[3H]-Thymidine (1 µCi/well)
-
96-well round-bottom cell culture plate
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of this compound at various concentrations or vehicle control to the appropriate wells.
-
Add 50 µL of mitogen/antigen or medium (for unstimulated control) to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) to stain DNA for cell cycle analysis.[10][11][12][13]
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Lymphocytes cultured with or without this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 106 lymphocytes by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Measurement of Intracellular GTP Pools by HPLC
This protocol provides a general framework for the quantification of intracellular nucleotides.[14][15][16][17][18]
Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify intracellular nucleotides from cell extracts.
Materials:
-
Lymphocytes treated with this compound
-
Cold 0.4 M perchloric acid
-
1 M potassium carbonate
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., 100 mM potassium phosphate buffer, pH 6.5, with 4% methanol)
-
GTP standard solutions
Procedure:
-
Harvest at least 5 x 106 lymphocytes by centrifugation at 4°C.
-
Wash the cells with cold PBS.
-
Extract the nucleotides by adding 500 µL of cold 0.4 M perchloric acid and vortexing vigorously.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding 1 M potassium carbonate until the pH reaches 6.5-7.0.
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the extract onto the HPLC column.
-
Elute the nucleotides with the mobile phase and detect them by UV absorbance at 254 nm.
-
Quantify the GTP peak by comparing its area to that of the GTP standard curve.
Downstream Effects on Lymphocyte Function
Cell Cycle Arrest
As a direct consequence of GTP depletion and the inhibition of DNA synthesis, this compound induces cell cycle arrest in lymphocytes, primarily at the G1/S transition.[2] This prevents the clonal expansion of T and B cells following antigen recognition, a critical step in the adaptive immune response.
Induction of Apoptosis
This compound has been shown to induce apoptosis in T lymphocytes in a dose- and time-dependent manner.[4] The proposed mechanism involves the activation of the intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspase-9 and caspase-8, respectively, leading to the activation of the executioner caspase-3.[4]
Effects on T and B Cell Differentiation
By inhibiting the proliferation of activated lymphocytes, this compound effectively suppresses the differentiation of T helper cells and cytotoxic T lymphocytes. Similarly, the proliferation and subsequent differentiation of B cells into antibody-secreting plasma cells are also inhibited, leading to a reduction in both cell-mediated and humoral immunity.[19]
Conclusion
This compound exerts its immunosuppressive effects on lymphocytes through a well-defined mechanism centered on the inhibition of IMPDH and the subsequent depletion of intracellular GTP. This leads to cell cycle arrest and apoptosis, thereby preventing the clonal expansion of activated T and B cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other IMPDH inhibitors. Future research may focus on elucidating the precise downstream signaling events affected by GTP depletion and exploring combination therapies to enhance efficacy and minimize toxicity.
References
- 1. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanine ribonucleotide depletion inhibits T cell activation. Mechanism of action of the immunosuppressive drug mizoribine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mizoribine-mediated apoptotic signaling pathway in human T-Cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 6. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. bmrservice.com [bmrservice.com]
- 8. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real time detection of cytotoxic lymphocyte function reveals distinct patterns of caspase activation mediated by Fas versus granzyme B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantifying small GTPase activation status using a novel fluorescence HPLC-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of mizoribine on effector T cell-mediated immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mizoribine: A Technical Guide to Its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mizoribine is an imidazole nucleoside immunosuppressant discovered in Japan. It functions through the selective inhibition of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase, key enzymes in the de novo purine synthesis pathway. This targeted action leads to the depletion of guanine nucleotides, preferentially inhibiting the proliferation of T and B lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis. This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetic profile, and the preclinical and clinical development of Mizoribine for various immunological disorders, including rheumatoid arthritis, lupus nephritis, and the prevention of organ transplant rejection. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough technical resource for researchers and drug development professionals.
Discovery and Initial Development
Mizoribine was first isolated from the fermentation broth of the fungus Penicillium brefeldianum in 1971 by a Japanese research group.[1] Initially investigated for its antimicrobial properties, it demonstrated weak activity against Candida albicans.[2] However, subsequent studies revealed its potent immunosuppressive effects, leading to its development as an immunomodulatory agent.[2] The Japanese government first authorized Mizoribine for clinical use in 1984 for the prevention of renal transplant rejection.[3] Its indications in Japan have since expanded to include lupus nephritis, rheumatoid arthritis, and primary nephrotic syndrome.[2][4]
Mechanism of Action
Mizoribine exerts its immunosuppressive effects by targeting the de novo pathway of purine synthesis. Unlike the salvage pathway, which recycles purines from degraded nucleic acids, the de novo pathway is crucial for rapidly proliferating cells like lymphocytes.
Once administered, Mizoribine is phosphorylated to its active form, Mizoribine-5'-monophosphate (MZ-5-P).[3] MZ-5-P is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) and a competitive inhibitor of guanosine monophosphate synthetase.[3][5] This dual inhibition effectively blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) and subsequently to guanosine monophosphate (GMP), leading to the depletion of intracellular guanine nucleotide pools (GTP).[5][6]
The reduction in GTP levels has a profound impact on lymphocytes:
-
Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for DNA and RNA. Their depletion arrests the cell cycle in the S phase, thereby inhibiting lymphocyte proliferation.[1][2]
-
Induction of Apoptosis in T-cells: Mizoribine has been shown to induce apoptosis in human Jurkat T-cells in a dose- and time-dependent manner. This process is mediated by the activation of caspase-3, -8, and -9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[7]
-
Suppression of B-cell Antibody Production: By depleting GTP, Mizoribine directly inhibits B-cell proliferation and subsequent antibody production.[8]
A key advantage of Mizoribine is its selective action on lymphocytes and its lack of incorporation into nucleic acids, which is believed to contribute to a more favorable safety profile compared to other purine synthesis inhibitors like azathioprine.[2][3]
Signaling Pathway of Mizoribine's Immunosuppressive Action
Caption: Mechanism of Mizoribine's immunosuppressive action.
Pharmacokinetics
Mizoribine is administered orally and is rapidly absorbed. Its pharmacokinetic profile can be described by a one-compartment model with first-order absorption.[9] The pharmacokinetic parameters of Mizoribine exhibit significant inter-individual variability, which is influenced by factors such as renal function and body weight.[9]
Table 1: Summary of Mizoribine Pharmacokinetic Parameters
| Parameter | Value | Population | Reference |
| Absorption | |||
| Absorption Lag Time (ALAG) | 0.581 h | Adult Renal Transplant Recipients | [9] |
| Absorption Rate Constant (Ka) | 0.983 h-1 | Adult Renal Transplant Recipients | [9] |
| Time to Peak Concentration (Tmax) | 2-3 h | Healthy Male Volunteers | [4] |
| Distribution | |||
| Apparent Volume of Distribution (V/F) | 0.858 L/kg | Adult Renal Transplant Recipients | [9] |
| Metabolism | |||
| Active Metabolite | Mizoribine-5'-monophosphate | - | [3] |
| Elimination | |||
| Oral Clearance (CL/F) | 1.80 x CLcr x 60/1000 L/h | Adult Renal Transplant Recipients | [9] |
| Half-life (t1/2) | ~3 h | Healthy Male Volunteers | [4] |
| Excretion | 65-100% unchanged in urine | Healthy Male Volunteers | [4] |
CLcr = Creatinine Clearance
Preclinical Development
The immunosuppressive activity of Mizoribine was established through a series of preclinical in vitro and in vivo studies.
In Vitro Studies
-
Inhibition of IMP Dehydrogenase: Mizoribine, in its phosphorylated form, is a potent inhibitor of IMPDH. The IC50 for the inhibition of lymphocyte proliferation, a downstream effect of IMPDH inhibition, has been reported to be approximately 100 µM.[3]
-
Inhibition of Lymphocyte Proliferation: Mizoribine effectively suppresses the proliferation of both T and B lymphocytes. In mixed lymphocyte reaction (MLR) assays, the 50% inhibition dose (ID50) was found to be between 1.0 and 10 µg/mL.[10]
In Vivo Animal Models
Mizoribine demonstrated significant efficacy in various animal models of immune-mediated diseases.
-
Experimental Protocol: Skin Graft Survival in Mice
-
Animal Model: C57BL/6 mice as recipients and BALB/c mice as donors.
-
Grafting Procedure: A full-thickness skin graft from the donor is transplanted onto the dorsal side of the recipient mouse.
-
Treatment: Mizoribine is administered orally to the recipient mice daily, starting from the day of transplantation.
-
Endpoint: The survival of the skin graft is monitored daily, with rejection being defined as the complete necrosis of the graft.
-
Results: Mizoribine treatment significantly prolonged skin graft survival compared to untreated controls.
-
-
Experimental Protocol: Localized Graft-versus-Host Reaction (GvHR) in Mice
-
Animal Model: Parental strain (e.g., C57BL/6) spleen cells are injected into the footpad of F1 hybrid mice (e.g., (C57BL/6 x BALB/c)F1).
-
Induction of GvHR: The injected parental lymphocytes recognize the host's alloantigens and mount an inflammatory response, leading to footpad swelling.
-
Treatment: Mizoribine is administered orally to the recipient mice.
-
Endpoint: The degree of footpad swelling is measured at specific time points after cell injection.
-
Results: Mizoribine treatment suppressed the localized GvHR, as indicated by reduced footpad swelling.
-
-
Experimental Protocol: Collagen-Induced Arthritis in Mice
-
Animal Model: DBA/1J mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant.
-
Induction of Arthritis: A booster immunization is given 21 days after the primary immunization. Arthritis typically develops within a few weeks after the booster.
-
Treatment: Mizoribine is administered orally daily, either prophylactically (before the onset of arthritis) or therapeutically (after the onset of arthritis).
-
Endpoints: The severity of arthritis is assessed by scoring the degree of paw swelling and inflammation. Histopathological examination of the joints is also performed.
-
Results: Mizoribine treatment reduced the arthritis index, paw swelling, and suppressed bone damage and histopathological changes in the joints.
-
Clinical Development
Mizoribine has been evaluated in numerous clinical trials for its efficacy and safety in various autoimmune diseases and in the prevention of transplant rejection.
Rheumatoid Arthritis
Several studies have demonstrated the efficacy of Mizoribine in patients with rheumatoid arthritis, particularly as a relatively safe disease-modifying antirheumatic drug (DMARD).
Table 2: Summary of a Clinical Trial of Mizoribine in Rheumatoid Arthritis
| Parameter | Details | Reference |
| Study Design | Open-label, single-arm, prospective observational study | |
| Patient Population | 34 patients with RA who had an inadequate response to a multiple-dose regimen of Mizoribine | |
| Intervention | Switched from a multiple-dose (100-150 mg/day in 2-3 doses) to a single-dose administration of Mizoribine without changing the total daily dose. | |
| Primary Endpoint | Change in Disease Activity Score 28-erythrocyte sedimentation rate (DAS28-ESR) | |
| Key Findings | - Significant decrease in DAS28-ESR from 2 months after switching.- 46.4% of patients achieved a good or moderate EULAR response at 6 months.- No serious adverse events were observed. |
Lupus Nephritis
Mizoribine has been shown to be a viable alternative to standard induction therapies for lupus nephritis.
Table 3: Summary of a Phase 3 Randomized Clinical Trial of Mizoribine in Lupus Nephritis
| Parameter | Details | Reference |
| Study Design | Prospective, multicenter, open-label, randomized clinical trial | [4] |
| Patient Population | 243 adult patients with active class III, IV, or V lupus nephritis | [4] |
| Intervention Groups | - Mizoribine: 50 mg orally, 3 times a day for 52 weeks.- Cyclophosphamide (CTX): 6 intravenous doses of 0.5-1.0 g/m2 every 4 weeks, followed by 2 doses every 12 weeks. Both groups also received glucocorticoids. | |
| Primary Endpoint | Total remission rate (complete + partial) at 52 weeks | [4] |
| Key Findings | - Total remission rate: Mizoribine 66.1% vs. CTX 76.8%.- Mizoribine was non-inferior to intravenous cyclophosphamide.- Similar incidence of adverse events between the two groups. | [4] |
Kidney Transplantation
Mizoribine is an established immunosuppressant for the prevention of acute rejection in renal transplant recipients.
Experimental Workflow: A Typical Clinical Trial for Mizoribine
Caption: Generalized workflow of a randomized clinical trial for Mizoribine.
Safety and Tolerability
Mizoribine is generally well-tolerated. The most common adverse events are gastrointestinal symptoms. Hyperuricemia can also occur due to the inhibition of purine metabolism. Compared to azathioprine, Mizoribine has been associated with a lower incidence of myelosuppression and hepatotoxicity.[2]
Conclusion
Mizoribine is a well-established immunosuppressive agent with a unique and selective mechanism of action. Its discovery and development have provided a valuable therapeutic option for a range of autoimmune diseases and for the prevention of organ transplant rejection. The extensive preclinical and clinical data demonstrate its efficacy and favorable safety profile. Further research may continue to explore its full therapeutic potential in other immune-mediated conditions and in combination with other immunomodulatory agents. This technical guide serves as a comprehensive resource, consolidating key data and experimental insights to support ongoing research and development in the field of immunosuppressive therapy.
References
- 1. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of mizoribine on the antibody production of mouse B cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanine ribonucleotide depletion inhibits T cell activation. Mechanism of action of the immunosuppressive drug mizoribine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive effect of mizoribine on humoral antibody production in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of mizoribine with those of azathioprine, 6-mercaptopurine, and mycophenolic acid on T lymphocyte proliferation and purine ribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of mizoribine on effector T cell-mediated immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mizoribine-mediated apoptotic signaling pathway in human T-Cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Bredinin's Primary Cellular Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary cellular target of Bredinin (also known as Mizoribine), a potent immunosuppressive agent. The document details the mechanism of action, presents quantitative data on enzyme inhibition, outlines key experimental protocols for target validation, and visualizes the relevant biochemical pathways and experimental workflows.
Executive Summary
This compound is an imidazole nucleoside pro-drug that, upon intracellular phosphorylation, potently inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme is the rate-limiting step in the de novo biosynthesis of guanine nucleotides. By selectively targeting IMPDH, this compound depletes intracellular pools of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion has a profound antiproliferative effect, particularly on T and B lymphocytes, which are heavily reliant on the de novo purine synthesis pathway. This targeted action on lymphocytes is the basis of this compound's immunosuppressive effects, making it a valuable therapeutic agent in organ transplantation and the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[1][2][3][4][5][6]
Mechanism of Action: Targeting Guanine Nucleotide Synthesis
This compound itself is not the active molecule. Following its transport into the cell, it is phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZB-5'P) .[1] MZB-5'P then acts as a potent, non-competitive inhibitor of IMPDH.[1]
IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1][7] MZB-5'P's inhibition of IMPDH leads to a significant reduction in the intracellular pool of GTP. This has several downstream consequences:
-
Inhibition of DNA and RNA Synthesis: GTP is a crucial building block for nucleic acid synthesis. Its depletion arrests cells in the S phase of the cell cycle, thereby inhibiting cell proliferation.[2]
-
Selective Action on Lymphocytes: T and B lymphocytes have a limited capacity for the salvage pathway of purine synthesis and are therefore highly dependent on the de novo pathway. This makes them particularly susceptible to the effects of IMPDH inhibition by this compound.[1]
-
Secondary Target: While IMPDH is the primary target, MZB-5'P has also been shown to inhibit GMP synthetase, the subsequent enzyme in the guanine nucleotide synthesis pathway, although with a much lower affinity. This secondary action further contributes to the depletion of GTP.[1]
The following diagram illustrates the central role of IMPDH in the de novo purine synthesis pathway and the point of inhibition by this compound's active metabolite.
Quantitative Data on IMPDH Inhibition
The inhibitory potency of this compound's active metabolite, Mizoribine-5'-monophosphate (MZB-5'P), against IMPDH has been quantified through various studies. The following table summarizes the key inhibition constants.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Organism/Cell Line | Reference(s) |
| Mizoribine-5'-monophosphate | IMPDH | 1.0 x 10⁻⁸ M | Not directly reported | Rat Liver | [1] |
| Mizoribine-5'-monophosphate | GMP Synthetase | 1.0 x 10⁻⁵ M | Not directly reported | Walker Sarcoma | [1] |
| Mizoribine | T-cell proliferation | Not applicable | 1-50 µg/mL (dose-dependent) | Human | Not specified |
| Mizoribine | HCV RNA replication | Not applicable | ~100 µM | Huh-7 cells | Not specified |
Note: IC50 values for Mizoribine often reflect its effect on cellular processes (e.g., proliferation) rather than direct enzyme inhibition, as it requires intracellular activation.
Experimental Protocols
The identification and characterization of this compound's primary cellular target have been established through a series of key experiments. The methodologies for two of the most critical assays are detailed below.
IMPDH Inhibition Assay (Enzymatic Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified IMPDH.
Objective: To determine the in vitro potency of an inhibitor against IMPDH.
Principle: IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to XMP. The reaction produces NADH, which can be quantified by measuring the increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human IMPDH enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 3 mM EDTA
-
Substrates: Inosine monophosphate (IMP), Nicotinamide adenine dinucleotide (NAD⁺)
-
Inhibitor: Mizoribine-5'-monophosphate (MZB-5'P)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, IMP, and NAD⁺.
-
Add varying concentrations of the inhibitor (MZB-5'P) to the reaction mixture. A vehicle control (without inhibitor) should also be prepared.
-
Initiate the reaction by adding the purified IMPDH enzyme to the mixture.
-
Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
The following diagram outlines the workflow for the IMPDH inhibition assay.
Mixed Lymphocyte Reaction (MLR) Assay
This cell-based assay is a classical method to assess the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.
Objective: To evaluate the functional immunosuppressive effect of this compound on T-lymphocyte proliferation.
Principle: Co-culture of lymphocytes from two genetically different individuals results in the proliferation of T-cells from one individual (responder) in response to the allogeneic cells from the other (stimulator). The extent of proliferation is measured by the incorporation of a radioactive tracer, [³H]-thymidine, into the newly synthesized DNA.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound (Mizoribine)
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Isolate PBMCs from the two donors.
-
Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the responder and stimulator cells in a 96-well plate.
-
Add varying concentrations of this compound to the co-cultures. Include a vehicle control.
-
Incubate the cells for 5-7 days.
-
For the final 18-24 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits the proliferative response by 50% (IC50).
The workflow for the Mixed Lymphocyte Reaction assay is depicted below.
Conclusion
The primary cellular target of this compound is unequivocally identified as inosine monophosphate dehydrogenase (IMPDH). Its mechanism of action, involving the inhibition of the de novo synthesis of guanine nucleotides by its active metabolite, Mizoribine-5'-monophosphate, has been well-characterized through robust enzymatic and cell-based assays. The quantitative data underscores the high potency and selectivity of this inhibition. This targeted approach, which preferentially affects the proliferation of lymphocytes, provides a solid scientific foundation for this compound's clinical efficacy as an immunosuppressive agent. Further research into the nuances of its interaction with IMPDH and downstream signaling pathways will continue to inform its optimal use in therapeutic settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of De Novo Guanylate Biosynthesis Enhance the Potency of MAPK Cascade Inhibitors Against Colorectal Cancer [mdpi.com]
- 5. Mizoribine - Wikipedia [en.wikipedia.org]
- 6. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Bredinin (Mizoribine) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin, also known as Mizoribine, is an imidazole nucleoside antibiotic with potent immunosuppressive properties.[1][2] First isolated from the fungus Penicillium brefeldianum in 1971, it has been utilized in clinical settings, particularly in Japan, for the prevention of organ transplant rejection and the treatment of various autoimmune diseases, including lupus nephritis and rheumatoid arthritis.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with Mizoribine.
Chemical Structure and Properties
Mizoribine is a nucleoside analog belonging to the imidazole class.[5] Its chemical identity and key properties are summarized below.
Chemical Structure
Caption: Chemical Structure of this compound (Mizoribine).
Chemical and Physical Properties
A summary of the key chemical and physical properties of Mizoribine is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | [6] |
| Synonyms | This compound, HE 69, NSC 289637 | [7] |
| CAS Number | 50924-49-7 | [1][6][7] |
| Molecular Formula | C₉H₁₃N₃O₆ | [6][7][8] |
| Molecular Weight | 259.22 g/mol | [6][7][8] |
| Appearance | White to almost white solid powder/crystal | [7][9] |
| Melting Point | 198 °C (decomposes) | [9] |
| Solubility | Freely soluble in water (20 mg/mL) | [8] |
| pKa | 6.75 | [2] |
| Optical Rotation | [α]D20 = -25° to -27° (c=2 in water) | [9] |
Mechanism of Action and Signaling Pathways
Mizoribine exerts its immunosuppressive effects primarily through the selective inhibition of the de novo pathway of purine synthesis, which is critical for the proliferation of lymphocytes.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
The primary molecular target of Mizoribine is inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[4] Upon entering the cell, Mizoribine is phosphorylated to its active form, mizoribine-5'-monophosphate. This metabolite then competitively inhibits IMPDH, preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial precursor for guanosine triphosphate (GTP) synthesis.[5][10]
The depletion of the intracellular GTP pool has a profound cytostatic effect on T and B lymphocytes, as these cells rely heavily on the de novo purine synthesis pathway for their proliferation.[3][11] This selective action accounts for Mizoribine's immunosuppressive activity with a more favorable toxicity profile compared to other immunosuppressants like azathioprine, which can be incorporated into DNA.[1][5]
Caption: Mechanism of Mizoribine's inhibition of the de novo purine synthesis pathway.
Effects on T and B Lymphocytes
By depleting guanine nucleotides, Mizoribine effectively halts the cell cycle in the S phase, thereby suppressing the proliferation of both T and B lymphocytes.[1][12] This leads to the inhibition of both cell-mediated and humoral immune responses.[13][14] Studies have shown that Mizoribine inhibits T cell proliferation in a dose-dependent manner in response to various stimuli.[5] This suppression of lymphocyte proliferation is the cornerstone of its therapeutic efficacy in autoimmune diseases and organ transplantation.[3]
Experimental Protocols
The following sections detail methodologies from clinical trials and preclinical studies involving Mizoribine.
Clinical Trial Protocol for Lupus Nephritis
A multicenter, open-label, randomized controlled trial was designed to compare the efficacy and safety of Mizoribine with intravenous cyclophosphamide for the treatment of lupus nephritis.[12][15]
Study Design:
-
Phase: 3
-
Participants: Patients with active lupus nephritis (Class III, IV, V, or combinations).
-
Intervention:
-
Mizoribine Group: Oral Mizoribine (e.g., 150 mg daily) in combination with corticosteroids.[15]
-
Control Group: Intravenous cyclophosphamide in combination with corticosteroids.
-
-
Duration: 52 weeks of treatment.[12]
Methodology:
-
Screening Phase (7 days): Assess patient eligibility based on inclusion/exclusion criteria.
-
Randomization: Eligible subjects are randomized in a 1:1 ratio to either the Mizoribine or cyclophosphamide group.
-
Initial Treatment: All patients receive initial methylprednisolone pulse therapy (e.g., 0.5 g/day for 3 days).[12]
-
Treatment Phase (52 weeks):
-
Administer the assigned study drug (oral Mizoribine or intravenous cyclophosphamide).
-
Concurrently administer a tapering dose of oral corticosteroids.
-
-
Efficacy and Safety Assessment:
-
Primary Endpoint: Total remission rate (complete + partial) at 52 weeks.
-
Secondary Endpoints: Changes in renal function parameters (e.g., 24-hour urinary protein levels), and immunological markers.
-
Safety Monitoring: Record and evaluate all adverse events.
-
Caption: Experimental workflow for a clinical trial of Mizoribine in lupus nephritis.
In Vitro T-Lymphocyte Proliferation Assay
This assay is used to evaluate the immunosuppressive effect of Mizoribine on T-lymphocyte proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Mizoribine
-
Mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3 antibodies)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Drug Treatment: Add varying concentrations of Mizoribine to the wells. Include a vehicle control.
-
Stimulation: Add a mitogen (e.g., PHA at 1-5 µg/mL) to stimulate T-cell proliferation. Include an unstimulated control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
³H-thymidine incorporation: Add ³H-thymidine to each well 18 hours before harvesting. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
Colorimetric Assay: Add the appropriate reagent (e.g., WST-1) and incubate for 2-4 hours. Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each Mizoribine concentration compared to the stimulated control. Determine the IC₅₀ value.
Conclusion
This compound (Mizoribine) is a well-characterized immunosuppressive agent with a specific mechanism of action centered on the inhibition of IMPDH. Its ability to selectively target the proliferation of lymphocytes has established its role in the management of autoimmune diseases and the prevention of transplant rejection. The experimental protocols outlined in this guide provide a framework for the continued investigation and clinical application of this important therapeutic compound.
References
- 1. Mizoribine - Wikipedia [en.wikipedia.org]
- 2. Mizoribine [drugfuture.com]
- 3. Mizoribine Effective in Lupus Nephritis | RheumNow [rheumnow.com]
- 4. What is Mizoribine used for? [synapse.patsnap.com]
- 5. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mizoribine | C9H13N3O6 | CID 104762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. toku-e.com [toku-e.com]
- 9. chemimpex.com [chemimpex.com]
- 10. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of mizoribine with those of azathioprine, 6-mercaptopurine, and mycophenolic acid on T lymphocyte proliferation and purine ribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of mizoribine in comparison... | F1000Research [f1000research.com]
- 13. Effect of mizoribine on effector T cell-mediated immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunosuppressive effect of this compound on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Bredinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bredinin, also known as Mizoribine (MZR), is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum. It functions as a potent immunosuppressive agent.[1] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for professionals in research and drug development. This compound exerts its immunosuppressive effects by selectively inhibiting the proliferation of T and B lymphocytes.[2] Its primary application is in preventing rejection in renal transplantation and treating autoimmune conditions such as lupus nephritis and rheumatoid arthritis.[2][3]
Pharmacodynamics: Mechanism of Action
The core of this compound's immunosuppressive activity lies in its targeted inhibition of the de novo purine synthesis pathway, which is crucial for the proliferation of lymphocytes.[2]
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Upon administration, this compound is converted into its active form, Mizoribine-5'-monophosphate (MZP).[2] MZP is a potent, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[4][5][6] IMPDH is the rate-limiting enzyme that catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[7][8] This reaction is the first committed step in the de novo synthesis of guanine nucleotides (GMP, GTP, dGTP).[7][8][9][10]
By inhibiting IMPDH, MZP leads to the depletion of the intracellular guanine nucleotide pool.[2][5][7] Since T and B lymphocytes rely heavily on the de novo pathway for purine synthesis to support their rapid proliferation, this depletion effectively halts their cell cycle progression and subsequent immune responses.[2][11] This mechanism is highly selective for lymphocytes, as other cell types can utilize the purine salvage pathway to maintain their nucleotide pools.[4][12]
Signaling Pathway
The targeted pathway is the de novo synthesis of purine nucleotides. This compound's active metabolite, MZP, specifically blocks the conversion of IMP to XMP.
Quantitative Pharmacodynamic Data
The potency of this compound's active metabolite, MZP, has been quantified in various studies.
Table 1: Pharmacodynamic Parameters of Mizoribine-5'-Monophosphate (MZP)
| Parameter | Value | Enzyme/System | Source |
|---|---|---|---|
| Ki (Inhibition Constant) | 0.5 nM | Escherichia coli IMPDH | [5] |
| Ki (Inhibition Constant) | 3.9 nM | Human Type 2 IMPDH |[5] |
Pharmacokinetics
The clinical efficacy and safety of this compound are closely linked to its pharmacokinetic profile, which is characterized by renal excretion and variability in absorption.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 2: Summary of Pharmacokinetic Parameters of this compound (Mizoribine)
| Parameter | Population | Value | Source |
|---|---|---|---|
| Tmax (Time to Peak) | Healthy Male Volunteers | 0.5 - 4 hours | [13] |
| Renal Transplant Patients | ~2.4 hours | [14] | |
| t1/2 (Elimination Half-life) | Healthy Male Volunteers | ~3 hours | [4] |
| Renal Transplant Patients | 2 - 18 hours (depends on renal function) | [13] | |
| Bioavailability (F) | Renal Transplant Patients | Highly variable (12% - 81%) | [13][15] |
| Metabolism | General | Not hepatically metabolized | [13] |
| Excretion | General | Primarily excreted unchanged in urine (65% - 104% of dose) | [4][13] |
| Oral Clearance (CL/F) | Adult Renal Transplant | 1.80 x Creatinine Clearance (mL/min) | [15] |
| Pediatric Renal Transplant | 2.81 x Creatinine Clearance (mL/min) | [16] | |
| Volume of Distribution (V/F) | Adult Renal Transplant | 0.858 L/kg | [15] |
| Pediatric Renal Transplant | 1.03 L/kg | [16] | |
| Therapeutic Trough Conc. | General | ≥0.5 µg/mL but <3 µg/mL | [13] |
| Effective Peak Conc. (Cmax) | Animal Model (AMR) | >3 µg/mL |[17] |
-
Absorption : this compound is administered orally. Peak serum concentrations are generally reached within a few hours, but there is significant interindividual variability in bioavailability.[13][14][15]
-
Distribution : The apparent volume of distribution is proportional to body weight.[15][16]
-
Metabolism : this compound does not appear to undergo significant hepatic metabolism.[13]
-
Excretion : The drug is primarily eliminated unchanged by the kidneys.[4][13] Consequently, its clearance is strongly correlated with creatinine clearance, and dosage adjustments are critical in patients with impaired renal function.[13][14]
Experimental Protocols
Pharmacokinetic Analysis Protocol
Determining the pharmacokinetic profile of this compound typically involves a clinical study with the following workflow.
-
Study Design : Healthy volunteers or patient populations (e.g., renal transplant recipients) are enrolled. The study can be a single-dose or multiple-dose design.[13]
-
Dosing : Subjects receive a specific oral dose of this compound, often based on body weight.[13]
-
Sample Collection : Blood samples are collected at predefined intervals (e.g., predose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[13] Urine is also collected over specific intervals (e.g., 0-8h, 8-24h) to determine renal clearance.[13]
-
Bioanalysis : The concentration of this compound in serum, plasma, and urine is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling : Concentration-time data are analyzed using software like NONMEM. A one-compartment model with first-order absorption is often sufficient to describe this compound's kinetics.[14][15][16] This analysis yields key parameters like Cmax, tmax, elimination half-life (t1/2), and area under the curve (AUC).[13]
IMPDH Inhibition Assay Protocol
The inhibitory activity of this compound's active metabolite (MZP) on IMPDH is assessed using an in vitro enzymatic assay.
-
Reagents : The assay uses purified recombinant human IMPDH (typically type 2), the substrate IMP, the cofactor NAD+, and the inhibitor MZP at a range of concentrations.[5][18]
-
Reaction Conditions : The reaction is performed in a suitable buffer (e.g., 50 mM Tris-Cl, pH 8.0) at a controlled temperature (e.g., 25°C or 37°C).[5][18]
-
Measurement : The activity of IMPDH is determined by spectrophotometrically monitoring the production of NADH, which absorbs light at a wavelength of 340 nm.[5][18]
-
Data Analysis : The initial reaction rates are measured at different concentrations of MZP. These data are then used to generate progress curves and fit to enzyme inhibition models to determine the inhibition constant (Ki).[5]
Conclusion
This compound (Mizoribine) is an effective immunosuppressant with a well-defined pharmacodynamic mechanism: the inhibition of IMPDH and subsequent depletion of guanine nucleotides in lymphocytes. Its pharmacokinetic profile is dominated by renal excretion, necessitating careful dose adjustments based on patient renal function. The significant variability in oral bioavailability suggests that therapeutic drug monitoring may be beneficial to optimize treatment outcomes. This guide provides a foundational understanding for professionals engaged in the research and development of immunosuppressive therapies.
References
- 1. JMIR Research Protocols - Efficacy and Safety of Mizoribine for the Treatment of Refractory Nephrotic Syndrome: Protocol for a Multicenter, Controlled, Open-label, Randomized Controlled Trial [researchprotocols.org]
- 2. What is Mizoribine used for? [synapse.patsnap.com]
- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 4. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 11. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, tolerability and pharmacokinetics of higher-dose mizoribine in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics of mizoribine in adult recipients of renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of mizoribine in pediatric recipients of renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prophylactic treatment of antibody-mediated rejection with high-dose mizoribine and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Active Human IMPDH Type 2 Enzyme [novocib.com]
Bredinin's Impact on the De Novo Purine Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin (also known as Mizoribine) is an imidazole nucleoside with potent immunosuppressive properties. Its therapeutic effects are primarily attributed to its targeted inhibition of the de novo purine synthesis pathway, a critical metabolic route for the proliferation of lymphocytes. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine nucleotides. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biochemical and experimental workflows to support further research and drug development in this area.
Introduction to this compound and the Purine Synthesis Pathway
This compound is an immunosuppressive drug utilized in the prevention of organ transplant rejection and the treatment of various autoimmune diseases, such as lupus nephritis and rheumatoid arthritis.[1] It belongs to the class of nucleoside analogs and exerts its effects by disrupting the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as activated T and B lymphocytes, are particularly dependent on the de novo purine synthesis pathway to meet their high demand for nucleotides. By targeting this pathway, this compound selectively inhibits the proliferation of these immune cells, thereby producing its immunosuppressive effect.[1]
The de novo purine synthesis pathway is a multi-step process that constructs purine rings from simpler precursors. A key enzyme in this pathway is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2] This reaction is the rate-limiting step in the biosynthesis of guanine nucleotides, including guanosine triphosphate (GTP), which is vital for DNA and RNA synthesis, signal transduction, and energy transfer.[2]
Mechanism of Action: Inhibition of IMPDH
This compound itself is a prodrug that is converted intracellularly to its active form, Mizoribine-5'-monophosphate (MZB-5'P).[1][3] This active metabolite is a potent, non-competitive inhibitor of IMPDH.[3] By binding to IMPDH, MZB-5'P prevents the conversion of IMP to XMP, leading to a depletion of the intracellular pool of guanine nucleotides. This depletion has a cytostatic effect on lymphocytes, arresting their proliferation and thereby suppressing the immune response.[1]
The inhibitory effect of this compound can be reversed by the addition of exogenous guanosine.[4][5] Guanosine can be salvaged by the cell and converted into guanine nucleotides, thus bypassing the enzymatic block imposed by MZB-5'P on the de novo pathway. This reversal provides a key experimental tool for confirming the specificity of this compound's action.
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound's active metabolite, Mizoribine-5'-monophosphate, has been quantified in various studies. The following table summarizes the key inhibition constants.
| Inhibitor | Target Enzyme | Ki Value | Reference |
| Mizoribine-5'-monophosphate | Inosine Monophosphate Dehydrogenase (IMPDH) | 10⁻⁸ M | [3] |
| Mizoribine-5'-monophosphate | GMP Synthetase | 10⁻⁵ M | [3] |
Table 1: Inhibition constants (Ki) of Mizoribine-5'-monophosphate.
Experimental Protocols
In Vitro IMPDH Activity Assay
This protocol describes a common method for measuring the activity of IMPDH in vitro, which can be adapted to assess the inhibitory effect of compounds like this compound. The assay is based on the spectrophotometric measurement of NADH produced during the conversion of IMP to XMP.
Materials:
-
Recombinant human IMPDH2
-
Assay Buffer: 50 mM Tris, 300 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0
-
Substrate Solution: Inosine 5'-monophosphate (IMP)
-
Cofactor Solution: β-Nicotinamide adenine dinucleotide (NAD+)
-
Inhibitor Solution: this compound (Mizoribine) or Mizoribine-5'-monophosphate
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare stock solutions of IMP, NAD+, and the inhibitor at the desired concentrations.
-
In the wells of the 96-well plate, add the assay buffer, the inhibitor solution at various concentrations (and a vehicle control), and the recombinant IMPDH2 enzyme.
-
Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 10-15 minutes) at the reaction temperature.
-
Initiate the reaction by adding the substrate (IMP) and cofactor (NAD+) to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The rate of NADH production is directly proportional to the IMPDH activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value of the inhibitor by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for Reversal of this compound's Effect by Guanosine
This protocol outlines a method to demonstrate the specific inhibition of the de novo purine synthesis pathway by this compound in a cell-based assay and its reversal by exogenous guanosine.
Materials:
-
Lymphocyte cell line (e.g., Jurkat, L5178Y)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Mizoribine)
-
Guanosine
-
Cell proliferation assay reagent (e.g., WST-1, MTT)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the lymphocyte cell line into a 96-well plate at a predetermined density and allow the cells to adhere or stabilize overnight.
-
Prepare a dilution series of this compound in complete cell culture medium.
-
Prepare a solution of guanosine in complete cell culture medium at a concentration sufficient to rescue the cells from the inhibitory effects of this compound (e.g., 100 µM).
-
Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of guanosine. Include appropriate controls (untreated cells, cells treated with guanosine alone).
-
Incubate the plate for a period sufficient to observe an effect on cell proliferation (e.g., 48-72 hours).
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analyze the data to demonstrate that this compound inhibits cell proliferation in a dose-dependent manner and that this inhibition is significantly reversed by the co-administration of guanosine.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: this compound's inhibition of the de novo purine synthesis pathway.
Caption: Experimental workflow for studying this compound's effect.
Conclusion
This compound is a clinically important immunosuppressant that functions through the targeted inhibition of IMPDH in the de novo purine synthesis pathway. By depleting guanine nucleotides in lymphocytes, it effectively curtails the proliferation of these key immune cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and molecular interactions of this compound and other IMPDH inhibitors. The visualization of the biochemical pathway and experimental workflows aims to facilitate a clearer understanding of the underlying principles and practical approaches in this field of study.
References
- 1. What is Mizoribine used for? [synapse.patsnap.com]
- 2. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound with guanylic acid on L5178Y mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mizoribine, an inhibitor of inosine monophosphate dehydrogenase, inhibits interleukin-6 production by freshly prepared rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition by Mizoribine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a prime target for immunosuppressive and anti-proliferative therapies. Mizoribine, an imidazole nucleoside, is a potent inhibitor of IMPDH. This technical guide provides an in-depth overview of the mechanism of IMPDH inhibition by Mizoribine, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to IMPDH and Mizoribine
Inosine Monophosphate Dehydrogenase (IMPDH)
IMPDH (EC 1.1.1.205) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the first and rate-limiting step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, and GTP).[1][2] Guanine nucleotides are essential for a multitude of cellular processes, including:
-
DNA and RNA Synthesis: As building blocks of nucleic acids, guanine nucleotides are critical for cell proliferation and gene expression.[2]
-
Signal Transduction: GTP is essential for the function of G-proteins, which are key mediators in a vast array of signaling pathways.
-
Energy Transfer: GTP serves as an energy source in various metabolic reactions.
-
Glycoprotein Synthesis: GDP-mannose and other guanine nucleotide derivatives are vital for the synthesis of glycoproteins.
Due to its central role in cell growth and proliferation, IMPDH is a well-established target for therapeutic intervention, particularly in the fields of immunosuppression and oncology.[1] In humans, two isoforms of IMPDH exist, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity. IMPDH2 is reportedly upregulated in proliferating cells, making it a key target for anti-proliferative drugs.[2]
Mizoribine: An Overview
Mizoribine is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum.[3] It is used clinically as an immunosuppressive agent, particularly in the context of organ transplantation and for the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[3]
Mizoribine itself is a prodrug. Inside the cell, it is phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZP).[1] MZP is a potent and specific inhibitor of IMPDH.[4] By blocking IMPDH activity, MZP depletes the intracellular pool of guanine nucleotides, thereby exerting its anti-proliferative and immunosuppressive effects.[2][5]
Mechanism of IMPDH Inhibition by Mizoribine
The primary mechanism of action of Mizoribine is the inhibition of IMPDH by its active metabolite, Mizoribine-5'-monophosphate (MZP). MZP acts as a transition state analogue, binding tightly to the IMPDH enzyme.[4] This binding prevents the conversion of IMP to XMP, effectively halting the de novo synthesis of guanine nucleotides.[1][4]
The inhibition of IMPDH by MZP leads to a significant reduction in the intracellular concentrations of GMP, GDP, and GTP. This depletion of guanine nucleotides has profound effects on cellular function, most notably the arrest of DNA and RNA synthesis, which is particularly detrimental to rapidly proliferating cells such as lymphocytes.[2][5] This selective action on lymphocytes is the basis for Mizoribine's immunosuppressive properties.
Quantitative Data: Inhibition of IMPDH by Mizoribine
The potency of Mizoribine's active form, MZP, as an IMPDH inhibitor has been quantified in various studies. The following tables summarize key inhibitory constants.
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |
| Mizoribine-5'-monophosphate (MZP) | Human IMPDH Type 2 | 3.9 nM | [2] |
| Mizoribine-5'-monophosphate (MZP) | E. coli IMPDH | 0.5 nM | [2] |
| Mizoribine-5'-monophosphate (MZP) | Rat Liver IMPDH | 1 x 10-8 M (10 nM) | [1] |
Table 1: Inhibitory Constants (Ki) of Mizoribine-5'-monophosphate for IMPDH.
| Compound | Cell Type | Assay | IC50 | Reference | | --- | --- | --- | --- | | Mizoribine | Human Peripheral Blood T-cells | Mitogen-induced proliferation | 1 - 10 µg/mL |[5] | | Mizoribine | L5178Y cells | Growth inhibition | ~10-5 M |[1] |
Table 2: Cellular Potency (IC50) of Mizoribine.
Experimental Protocols
IMPDH Enzyme Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against IMPDH by monitoring the production of NADH.
Principle: IMPDH catalyzes the conversion of IMP to XMP with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.
Materials:
-
Purified recombinant IMPDH enzyme
-
Inosine monophosphate (IMP)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Mizoribine-5'-monophosphate (MZP) or Mizoribine (with a system for in situ phosphorylation)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 3 mM EDTA
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare stock solutions of IMP, NAD+, and MZP in the assay buffer.
-
In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor (MZP), and a fixed concentration of the IMPDH enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of IMP and NAD+ to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
The rate of the reaction (initial velocity) is determined from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity against the inhibitor concentration. The IC50 value can be determined by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (IMP) and the inhibitor. The data are then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive).
Lymphocyte Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of Mizoribine on lymphocytes.
Principle: Lymphocyte proliferation can be induced by mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3 antibodies). The extent of proliferation can be quantified by measuring the incorporation of a radiolabeled nucleoside ([3H]-thymidine) into the newly synthesized DNA of dividing cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Mitogen (e.g., PHA or anti-CD3 antibody).
-
Mizoribine.
-
[3H]-thymidine.
-
96-well cell culture plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Isolate PBMCs from fresh blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash and resuspend the cells in complete RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Add varying concentrations of Mizoribine to the wells. Include a vehicle control (no drug).
-
Add the mitogen to the appropriate wells to stimulate proliferation. Include unstimulated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Pulse the cells by adding [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The results are typically expressed as counts per minute (CPM). The percentage of inhibition is calculated relative to the stimulated control wells. The IC50 value is the concentration of Mizoribine that causes 50% inhibition of proliferation.
Signaling Pathways and Experimental Workflows
The depletion of guanine nucleotides by Mizoribine has significant downstream consequences on various signaling pathways that are critical for cell function and survival.
Guanine Nucleotide Synthesis Pathway and Mizoribine Inhibition
The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the point of inhibition by Mizoribine's active form, MZP.
Caption: De novo guanine nucleotide synthesis pathway and Mizoribine's point of action.
Experimental Workflow for Analyzing Downstream Signaling
A common workflow to investigate the effects of Mizoribine on downstream signaling pathways is as follows:
Caption: A typical experimental workflow to study Mizoribine's effects on signaling.
Potential Downstream Signaling Pathways Affected by Mizoribine
The depletion of guanine nucleotides by Mizoribine can impact several key signaling pathways:
-
mTORC1 Signaling: GTP is required for the activation of Rheb, a small GTPase that is a critical activator of the mTORC1 complex. Depletion of GTP can therefore lead to the downregulation of mTORC1 signaling, which is a central regulator of cell growth, proliferation, and metabolism.
-
G-Protein Coupled Receptor (GPCR) Signaling: GPCRs rely on the exchange of GDP for GTP on their associated G-proteins for signal transduction. A reduction in the intracellular GTP pool can impair the signaling of numerous GPCRs.
-
Apoptosis Induction: In some cell types, the metabolic stress induced by guanine nucleotide depletion can trigger apoptosis. This can occur through the activation of caspase cascades and mitochondrial dysfunction.
-
Toll-Like Receptor (TLR) Signaling: Some evidence suggests that IMPDH inhibition may lead to the activation of TLR signaling pathways, potentially contributing to some of the immunomodulatory effects of Mizoribine.
The following diagram provides a simplified overview of these potential downstream effects.
Caption: Potential downstream signaling consequences of IMPDH inhibition by Mizoribine.
Conclusion
Mizoribine, through its active metabolite Mizoribine-5'-monophosphate, is a potent inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanine nucleotide pools, resulting in the suppression of lymphocyte proliferation and exerting a powerful immunosuppressive effect. The quantitative data on its inhibitory activity, coupled with a clear understanding of its mechanism of action and downstream signaling effects, underscore its importance as a therapeutic agent. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of Mizoribine and other IMPDH inhibitors. A thorough understanding of the intricate cellular consequences of IMPDH inhibition will continue to be crucial for the development of novel and improved therapeutic strategies for a range of diseases.
References
- 1. pnas.org [pnas.org]
- 2. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 3. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of De Novo Guanylate Biosynthesis Enhance the Potency of MAPK Cascade Inhibitors Against Colorectal Cancer [mdpi.com]
Bredinin (Mizoribine) for Immunosuppression Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bredinin, also known as Mizoribine (MZR), is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum.[1] It is an immunosuppressive agent used in the prevention of rejection in renal transplantation and for the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[2][3] This technical guide provides an in-depth overview of this compound's core mechanism of action, quantitative data from key studies, and detailed experimental protocols relevant to its study in immunosuppression research.
Core Mechanism of Action
This compound exerts its immunosuppressive effects by potently inhibiting the de novo pathway of purine synthesis.[3][4] After cellular uptake, this compound is phosphorylated by adenosine kinase to its active form, mizoribine-5'-monophosphate (MZR-5'-P).[4] MZR-5'-P is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) and, to a lesser extent, guanosine monophosphate (GMP) synthetase.[2][4] These two enzymes are critical for the conversion of inosine monophosphate (IMP) to guanosine triphosphate (GTP).[4]
Lymphocytes, particularly T and B cells, are highly dependent on the de novo purine synthesis pathway for their proliferation, as they lack a robust salvage pathway.[4] By inhibiting IMPDH, this compound selectively depletes the intracellular pool of guanine nucleotides in these cells.[5] This depletion leads to the arrest of DNA and RNA synthesis, ultimately halting the cell cycle in the S phase and preventing lymphocyte proliferation in response to antigenic stimulation.[1]
Signaling Pathway of this compound's Immunosuppressive Action
The following diagram illustrates the metabolic pathway targeted by this compound and its downstream consequences on lymphocyte proliferation.
Caption: this compound is converted to its active form, MZR-5'-P, which primarily inhibits IMPDH.
Impact of GTP Depletion on T-Cell Activation
Guanosine triphosphate (GTP) is not only essential for nucleic acid synthesis but also serves as a crucial energy source and a key component in cellular signaling. Small GTP-binding proteins (GTPases), such as Ras and Rho families, act as molecular switches in a variety of cellular processes, including T-cell activation and proliferation. Depletion of the intracellular GTP pool by this compound can therefore disrupt these signaling cascades.
Caption: GTP depletion by this compound impairs small GTPase function and arrests the cell cycle.
Quantitative Data
In Vitro Inhibitory Activity
| Target | Active Metabolite | Parameter | Value | Cell Line/System | Reference |
| IMP Dehydrogenase | MZR-5'-P | Kᵢ | 10⁻⁸ M | L5178Y cells | [4] |
| GMP Synthetase | MZR-5'-P | Kᵢ | 10⁻⁵ M | L5178Y cells | [4] |
| Lymphocyte Proliferation | Mizoribine | IC₅₀ | 1.0 - 10 µg/mL | Human Lymphocytes | [4] |
Pharmacokinetic Parameters of Mizoribine
| Patient Population | Parameter | Value | Unit | Reference |
| Adult Renal Transplant Recipients | Absorption Rate Constant (Ka) | 0.983 | h⁻¹ | [6] |
| Adult Renal Transplant Recipients | Apparent Volume of Distribution (V/F) | 0.858 x Body Weight | L | [6] |
| Adult Renal Transplant Recipients | Oral Clearance (CL/F) | 1.80 x Creatinine Clearance x 60/1000 | L/h | [6] |
| Pediatric Renal Transplant Recipients | Absorption Rate Constant (Ka) | 0.554 | h⁻¹ | [7] |
| Pediatric Renal Transplant Recipients | Apparent Volume of Distribution (V/F) | 1.03 x Body Weight | L | [7] |
| Pediatric Renal Transplant Recipients | Oral Clearance (CL/F) | 2.81 x Creatinine Clearance x 60/1000 | L/h | [7] |
| Healthy Male Volunteers | Tₘₐₓ | 2 - 3 | h | [8] |
| Healthy Male Volunteers | t₁/₂ | 3 | h | [8] |
Clinical Trial Data
Kidney Transplantation
| Study | Treatment Arms | N | Follow-up | Primary Outcome | Result | Reference |
| Tanabe et al. (1998) | Mizoribine + Cyclosporine + Prednisolone | 58 | 9 years | Graft Survival | 58% | [4] |
| Azathioprine + Cyclosporine + Prednisolone | 58 | 9 years | Graft Survival | 52% | [4] |
Lupus Nephritis
| Study | Treatment Arms | N | Follow-up | Primary Outcome | Result | Reference |
| Randomized Clinical Trial | Mizoribine + Glucocorticoid | 123 | 52 weeks | Total Remission Rate | 66.1% | [9][10] |
| Cyclophosphamide + Glucocorticoid | 120 | 52 weeks | Total Remission Rate | 76.8% (MZR was noninferior) | [9][10] |
Rheumatoid Arthritis
| Study | Treatment Design | N | Follow-up | Primary Outcome | Result | Reference |
| Nishimura et al. (2011) | Single-arm, open-label | 28 | 6 months | DAS28-ESR Response | 46.4% achieved good or moderate response | [2] |
Adverse Events
A 3-year post-marketing surveillance study of 946 lupus nephritis patients treated with Mizoribine reported the following:[11]
-
Overall Adverse Drug Reactions (ADRs): 20.7% of patients (196 out of 946) experienced 301 ADRs.
-
Serious Adverse Drug Reactions (SADRs): 3.2% of patients (31 out of 946) experienced 34 SADRs.
-
Most Common ADRs: Loss of appetite, abdominal pain, rash, itch, and fever.[12]
-
ADRs associated with reduced renal function: 9 events were observed, including increased blood creatinine (6 events), renal impairment (1 event), increased blood urea (1 event), and decreased creatinine renal clearance (1 event).[11]
Experimental Protocols
IMPDH Inhibition Assay
This protocol is for determining the IC₅₀ of a compound against IMPDH by measuring the production of NADH.
Workflow Diagram
Caption: Workflow for determining the IC₅₀ of this compound against IMPDH.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Assay Buffer (e.g., 0.1 M KH₂PO₄, pH 8.0, 1 mM DTT, 3 mM EDTA)
-
Inosine-5'-monophosphate (IMP) solution
-
Nicotinamide adenine dinucleotide (NAD⁺) solution
-
This compound (Mizoribine) stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh assay buffer.
-
Dilute the IMPDH enzyme in assay buffer to the desired working concentration (e.g., 2.5 mU/mL).
-
Prepare working solutions of IMP (e.g., 250 µM final concentration) and NAD⁺ (e.g., 250 µM final concentration) in assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of assay buffer to each well.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Add the diluted IMPDH enzyme solution to all wells except for the blank controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the IMP and NAD⁺ solutions to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm over time (kinetic mode) for a set duration (e.g., 30-60 minutes). The absorbance increase corresponds to the production of NADH.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the IMPDH activity.[13]
-
Lymphocyte Proliferation Assay (CFSE-based)
This protocol describes a method to assess the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[14][15][16]
Workflow Diagram
Caption: Workflow for assessing the effect of this compound on lymphocyte proliferation using CFSE.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Ficoll-Paque
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound (Mizoribine)
-
Flow cytometer
-
Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
Procedure:
-
Cell Isolation and Labeling:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[15]
-
Wash the cells and resuspend them in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.[15][17]
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.
-
Stimulate the cells with a T-cell mitogen (e.g., PHA at 1-5 µg/mL). Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Stain the cells with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Wash the cells and resuspend them in flow cytometry buffer.
-
Acquire the samples on a flow cytometer, collecting data for CFSE fluorescence and the surface markers.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter, and then on the T-cell subsets of interest (e.g., CD4⁺ T cells).
-
Analyze the CFSE fluorescence histogram of the stimulated and unstimulated cells. Each peak of decreasing fluorescence intensity represents a cell division.
-
Quantify the percentage of cells that have proliferated and the number of cell divisions in the presence and absence of this compound.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is an in vitro model of T-cell recognition of allogeneic antigens, mimicking an early stage of transplant rejection. This protocol describes a one-way MLR to assess the immunosuppressive activity of this compound.[10][18]
Workflow Diagram
Caption: Workflow for assessing the effect of this compound on alloreactive T-cell proliferation.
Materials:
-
PBMCs from two healthy, unrelated donors
-
Complete RPMI-1640 medium
-
Mitomycin C or an irradiator
-
This compound (Mizoribine)
-
96-well U-bottom plates
-
Method for assessing proliferation (e.g., CFSE as described above, or [³H]-thymidine incorporation)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from two unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.
-
The cells from one donor will be the "responder" cells, and the cells from the other will be the "stimulator" cells.
-
Inactivate the stimulator cells to prevent their proliferation by treating them with Mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 2000-3000 rads).[19]
-
Wash the stimulator cells extensively to remove any residual Mitomycin C.
-
-
Assay Setup:
-
Plate the responder cells (e.g., 1 x 10⁵ cells/well) in a 96-well U-bottom plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.
-
Set up control wells: responder cells alone, stimulator cells alone, and responder cells with stimulator cells without this compound (positive control).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
On the final day of incubation, assess T-cell proliferation.
-
If using [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
If using CFSE: The responder cells should be labeled with CFSE before co-culture. Harvest the cells and analyze by flow cytometry as described in the lymphocyte proliferation assay protocol.
-
-
-
Data Analysis:
-
Calculate the stimulation index (SI) for the positive control (SI = mean cpm of stimulated wells / mean cpm of unstimulated wells).
-
Determine the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control.
-
Calculate the IC₅₀ value of this compound for the inhibition of the mixed lymphocyte reaction.
-
Conclusion
This compound (Mizoribine) is a potent immunosuppressive agent with a well-defined mechanism of action centered on the inhibition of IMPDH and the subsequent depletion of guanine nucleotides in lymphocytes. This leads to a selective anti-proliferative effect on T and B cells. The quantitative data from in vitro and clinical studies demonstrate its efficacy in various contexts of immunosuppression, including organ transplantation and autoimmune diseases. The provided experimental protocols offer a framework for researchers to further investigate the immunomodulatory properties of this compound and similar compounds. This technical guide serves as a comprehensive resource for scientists and drug development professionals engaged in immunosuppression research.
References
- 1. Mizoribine - Wikipedia [en.wikipedia.org]
- 2. Mizoribine: mode of action and effects in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Mizoribine used for? [synapse.patsnap.com]
- 4. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mizoribine? [synapse.patsnap.com]
- 6. Population pharmacokinetics of mizoribine in adult recipients of renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of mizoribine in pediatric recipients of renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability and pharmacokinetics of higher-dose mizoribine in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mizoribine or Cyclophosphamide for Lupus Nephritis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. Long-term post-marketing surveillance of mizoribine for the treatment of lupus nephritis: Safety and efficacy during a 3-year follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 13. courses.edx.org [courses.edx.org]
- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review | MDPI [mdpi.com]
- 15. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. sartorius.com [sartorius.com]
- 19. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
The In Vitro Biological Activity of Bredinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of Bredinin (also known as Mizoribine). It details its mechanism of action, quantitative effects on various cell types, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound is an imidazole nucleoside antibiotic, first isolated from the fungus Eupenicillium brefeldianum.[1][2] Its primary biological activity stems from its function as a potent, selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4]
IMPDH is the rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine 5′-monophosphate (XMP).[4][5][6] This inhibition leads to the depletion of the intracellular pool of guanosine triphosphate (GTP).[3]
Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation, as they lack a proficient salvage pathway for purine synthesis, which is active in other cell types.[3][7][8] By selectively starving lymphocytes of essential guanine nucleotides, this compound effectively arrests the cell cycle in the S phase and suppresses their proliferation, leading to its characteristic immunosuppressive effects.[3][9]
Quantitative Analysis of Immunosuppressive Activity
The immunosuppressive potency of this compound has been quantified in various in vitro assays, primarily by measuring the inhibition of lymphocyte proliferation. The 50% inhibitory concentration (IC50) is a key metric used for comparison.
Inhibition of T-Lymphocyte Proliferation
Studies have compared this compound's efficacy against other immunosuppressants in T-cells activated through different signaling pathways. This compound inhibits both calcium-dependent (e.g., stimulated by Phytohemagglutinin [PHA]) and calcium-independent (e.g., stimulated by Interleukin-2 [IL-2]) T-cell activation pathways.[10]
| Stimulant | Activation Pathway | This compound (BR) IC50 | Mycophenolic Acid (MPA) IC50 | FK 506 IC50 | Reference |
| PHA | Ca-dependent | ~10,000 nmol/L | ~100 nmol/L | <1 nmol/L | [10] |
| A23187 | Ca-dependent | ~10,000 nmol/L | ~100 nmol/L | <1 nmol/L | [10] |
| IL-2 & PMA | Ca-independent | ~100,000 nmol/L | ~1,000 nmol/L | N/A | [10] |
| Concanavalin A | Mitogen-induced | 250 ng/mL | 35 ng/mL | 0.2 ng/mL | [11] |
| Mixed Lymphocyte Reaction (MLR) | Alloantigenic | 10,000-fold higher than FK 506 | 100-fold higher than FK 506 | 0.1 nmol/L | [12] |
Note: Values are approximate and compiled from different studies for comparative purposes. Direct comparison should be made cautiously due to variations in experimental conditions.
Inhibition of Transformed Cell Lines
This compound also demonstrates antiproliferative effects on various transformed human cell lines. However, its potency is significantly lower (100 to 200-fold) compared to Mycophenolic Acid (MPA).[10]
| Cell Line Type | Example Cell Lines | This compound (BR) IC50 Range | Mycophenolic Acid (MPA) IC50 Range | Reference |
| T-cell Lymphomas | Jurkat, MOLT-4 | 100-200x higher than MPA | 90 - 365 nmol/L | [10] |
| EBV-transformed B-lymphoblastoid | --- | 100-200x higher than MPA | 90 - 365 nmol/L | [10] |
| Other Tumor Cell Lines | K562, HeLa | 100-200x higher than MPA | 90 - 365 nmol/L | [10] |
Other In Vitro Biological Activities
Antiviral Activity
The inhibition of IMPDH, which depletes intracellular guanine nucleotide pools, is a mechanism that can also confer antiviral activity.[5] this compound has shown potent in vitro antiviral activity against viruses such as the Foot-and-Mouth Disease Virus (FMDV).[13] This effect was attenuated by the addition of exogenous guanosine, confirming the mechanism of action.[13]
Antitumor Potential
The reliance of rapidly proliferating cancer cells on the de novo purine synthesis pathway makes IMPDH an attractive target for antitumor therapy.[4][6] In vitro studies have shown that this compound preferentially reduces the proliferation of Tsc2-deficient cells, which exhibit uncontrolled mTORC1 signaling, as compared to wild-type cells.[14] It achieves this by inducing S-phase cell cycle arrest.[14]
Key Experimental Protocols
The evaluation of this compound's in vitro activity relies on standardized cell-based assays. Below are outlines of key methodologies.
Lymphocyte Proliferation Assay (MTT-based)
This protocol is used to determine the concentration at which this compound inhibits 50% of lymphocyte proliferation (IC50).
-
Cell Isolation : Isolate Peripheral Blood Lymphocytes (PBLs) from heparinized blood from healthy donors using Ficoll-Hypaque density gradient centrifugation.[10]
-
Cell Seeding : Resuspend cells in a suitable tissue culture medium (e.g., RPMI 1640 with 5% human AB serum) and seed them into a 96-well plate at a density of 1 x 10^5 cells/well.[3][10]
-
Stimulation & Treatment :
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition : 18-24 hours before the end of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Solubilization : At the end of the incubation period, add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis : Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control wells. Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value.[3]
Cell Culture Conditions
-
Cells : Peripheral blood lymphocytes (PBLs) are commonly used.[10] Various transformed T- and non-T-cell lines can also be employed.[10]
-
Medium : RPMI 1640 tissue culture medium is standard, often supplemented with 25 mmol/L Hepes buffer, 100 U/mL gentamycin, and 5% normal human AB serum.[8][10]
-
Reagents : this compound is typically dissolved in water for stock solutions.[3][10] Other reagents like mitogens (PHA, PMA) and ionophores (A23187) are sourced commercially.[10]
Conclusion
In vitro studies demonstrate that this compound is an effective immunosuppressive agent that functions by selectively inhibiting IMPDH, a critical enzyme in the de novo purine synthesis pathway. This mechanism leads to the depletion of GTP pools, causing S-phase cell cycle arrest and a potent antiproliferative effect on lymphocytes. While its in vitro potency is less than that of other agents like Mycophenolic Acid or FK 506, its defined mechanism of action also confers potential antiviral and antitumor properties, making it a subject of continued interest in drug development and research.
References
- 1. Immunosuppressive effect of this compound on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprotocols.org [researchprotocols.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative In Vitro Studies on the Immunosuppressive Effects of Purine and Pyrimidine Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, this compound, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine Gene Expression in Murine Lymphocytes Activated in the presence of FK 506, this compound, Mycophenolic Acid, or Brequinar Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
Mizoribine: A Comprehensive Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mizoribine (MZR), an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum, has emerged as a powerful research tool in immunology.[1][2] Its potent immunosuppressive properties, stemming from a well-defined mechanism of action, make it an invaluable agent for investigating lymphocyte biology, signaling pathways, and the pathogenesis of autoimmune diseases. This technical guide provides an in-depth overview of Mizoribine's core functionalities as a research tool, including its mechanism of action, effects on various immune cells, and detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key immunological pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in immunological research.
Mechanism of Action
Mizoribine exerts its immunosuppressive effects primarily through the inhibition of the de novo pathway of purine synthesis, which is critical for the proliferation of lymphocytes.[3][4][5] Unlike other cell types that can utilize the salvage pathway for purine synthesis, T and B lymphocytes are highly dependent on the de novo pathway.[6][7] This selective inhibition makes Mizoribine a targeted immunosuppressant with a favorable toxicity profile compared to other agents like azathioprine.[1][4]
The key steps in Mizoribine's mechanism of action are as follows:
-
Cellular Uptake and Phosphorylation: Mizoribine is taken up by lymphocytes and is intracellularly phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZR-5'-P).[3][5]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): MZR-5'-P is a potent, non-competitive inhibitor of IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[5][8][9]
-
Depletion of Guanine Nucleotides: The inhibition of IMPDH leads to a significant depletion of intracellular guanosine triphosphate (GTP) pools.[10]
-
Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential for DNA and RNA synthesis. Their depletion arrests the cell cycle in the S phase, thereby inhibiting lymphocyte proliferation.[1][3]
Mizoribine has also been shown to inhibit guanosine monophosphate synthetase (GMPS), further contributing to the blockade of guanine nucleotide synthesis.[1][11][12]
Signaling Pathway Diagram
Caption: Mizoribine's mechanism of action in lymphocytes.
Effects on Immune Cells
Mizoribine's primary targets are T and B lymphocytes, but it also influences other immune cells, contributing to its broad immunosuppressive and anti-inflammatory effects.
T Lymphocytes
Mizoribine potently inhibits T cell proliferation in response to various stimuli, including mitogens and alloantigens.[10] This inhibition is dose-dependent and can be reversed by the addition of guanosine, confirming the mechanism of GTP depletion.[10] While early T cell activation events such as the expression of c-myc, IL-2, and IL-2 receptor mRNA are largely unaffected, Mizoribine effectively blocks cell cycle progression from the G1 to the S phase.[10]
B Lymphocytes
Similar to its effects on T cells, Mizoribine suppresses the proliferation of B lymphocytes.[4][5] This leads to a reduction in antibody production, underpinning its efficacy in humoral-mediated autoimmune diseases.[13]
Macrophages
Mizoribine has been shown to inhibit the activation of macrophages. In lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells, Mizoribine dose-dependently decreased the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) and prostaglandin E2 (PGE2). This anti-inflammatory effect is correlated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Quantitative Data on Mizoribine's Immunomodulatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Mizoribine from various in vitro and in vivo studies.
Table 1: Inhibition of Lymphocyte Proliferation
| Cell Type | Stimulus | Assay | IC50 / Effective Concentration | Reference |
| Human Lymphocytes | Mitogens (PHA, ConA, PWM) | Blastogenic Response | 1.0 - 10 µg/mL (50% inhibition) | [3] |
| Human Lymphocytes | Allogenic Cells | Mixed Lymphocyte Reaction (MLR) | 1.0 - 10 µg/mL (50% inhibition) | [3][14] |
| Human Peripheral Blood T Cells | Alloantigen, anti-CD3 mAb, Pharmacologic Mitogens | T Cell Proliferation | 1 - 50 µg/mL (10-100% inhibition) | [10] |
| Mouse Lymphoma L5178Y cells | - | Cell Growth | ~10⁻⁵ M (almost complete suppression) | [3] |
Table 2: Inhibition of Cytokine and Inflammatory Mediator Production
| Cell Type | Stimulus | Target | Effective Concentration | Effect | Reference |
| Mouse Macrophage RAW264.7 | LPS | NO, TNF-α, IL-1β, IL-6, PGE2 | 1.25 - 10 µg/mL | Dose-dependent decrease | |
| Rheumatoid Synovial Cells | Spontaneous / IL-1α, TNF-α | IL-6 | 1.25 - 5 µg/mL | Dose-dependent inhibition | [15] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Condition | Mizoribine Dosage | Outcome | Reference |
| Mice | Skin Graft | Not specified | Prolonged graft survival | [13] |
| Mice | Localized Graft-versus-Host Reaction (GvHR) | Not specified | Suppressed GvHR | [13] |
| Mice | SRBC-induced Delayed-Type Hypersensitivity (DTH) | Not specified | Suppressed DTH reaction | [13] |
| Mice | Collagen-Induced Arthritis | Not specified | Reduced arthritic index and swelling | [13] |
| Rats | Crescentic-type Anti-GBM Nephritis | 5 - 7.5 mg/kg/day p.o. | Reduced crescent formation and fibrinoid deposition | [16] |
Experimental Protocols
This section provides an overview of key experimental protocols where Mizoribine is used as a research tool.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a standard method to assess T cell proliferation in response to alloantigens and is a crucial tool for studying the effects of immunosuppressive drugs.
Objective: To evaluate the inhibitory effect of Mizoribine on T cell proliferation.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors (responder and stimulator) using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) or irradiation (3000 rads) to prevent their proliferation while maintaining their antigenicity.
-
Co-culture: Co-culture responder PBMCs (e.g., 1 x 10⁵ cells/well) with an equal number of inactivated stimulator PBMCs in a 96-well round-bottom plate.
-
Mizoribine Treatment: Add Mizoribine at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the co-cultures at the initiation of the experiment. Include a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ humidified incubator.
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: Pulse the cultures with 1 µCi of [³H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation at each Mizoribine concentration compared to the vehicle control. Determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.
Macrophage Cytokine Production Assay
Objective: To investigate the effect of Mizoribine on the production of pro-inflammatory cytokines by macrophages.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line, such as RAW264.7, in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Mizoribine Pre-treatment: Pre-treat the cells with various concentrations of Mizoribine (e.g., 1, 5, 10 µg/mL) for 1-2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess reagent.
-
Data Analysis: Compare the levels of cytokines and NO in Mizoribine-treated groups with the LPS-stimulated control group.
Applications in Immunological Research
Mizoribine's well-characterized mechanism of action and selective effects on lymphocytes make it a valuable tool for a wide range of immunological research applications:
-
Studying Lymphocyte Proliferation and Activation: Mizoribine can be used to dissect the signaling pathways involved in T and B cell proliferation.
-
Investigating Autoimmune Disease Models: Its efficacy in animal models of rheumatoid arthritis, lupus nephritis, and other autoimmune conditions makes it a useful compound for studying disease pathogenesis and evaluating novel therapeutic strategies.[13][16]
-
Transplantation Immunology: Mizoribine is employed in studies of allograft rejection to understand the cellular and molecular mechanisms of transplant immunology.
-
Drug Discovery and Development: As a well-validated inhibitor of IMPDH, Mizoribine serves as a reference compound in the development of new immunosuppressive drugs.
Conclusion
Mizoribine is a potent and selective immunosuppressive agent with a clearly defined mechanism of action. Its ability to inhibit lymphocyte proliferation by depleting guanine nucleotides makes it an indispensable tool for immunological research. The data and protocols presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize Mizoribine in their studies of the immune system.
References
- 1. Mizoribine - Wikipedia [en.wikipedia.org]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mizoribine Effective in Lupus Nephritis | RheumNow [rheumnow.com]
- 5. What is Mizoribine used for? [synapse.patsnap.com]
- 6. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunosuppressive agent mizoribine monophosphate is an inhibitor of the human RNA capping enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combination effect of mycophenolate mofetil with mizoribine on cell proliferation assays and in a mouse heart transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanine ribonucleotide depletion inhibits T cell activation. Mechanism of action of the immunosuppressive drug mizoribine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Mizoribine? [synapse.patsnap.com]
- 12. toku-e.com [toku-e.com]
- 13. Effect of mizoribine on effector T cell-mediated immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mizoribine, an inhibitor of inosine monophosphate dehydrogenase, inhibits interleukin-6 production by freshly prepared rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on antinephritic effect of mizoribine (p-INN, Bredinin), a new immunosuppressive agent, and azathioprine. (2) Effect on crescentic-type anti-GBM nephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bredinin (Mizoribine) in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bredinin, also known as Mizoribine (MZR), is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum. It is a potent immunosuppressive agent used clinically in Japan to prevent rejection in renal transplantation and to treat conditions like lupus nephritis and rheumatoid arthritis.[1][2] Its mechanism of action makes it a valuable tool for in vitro research, particularly in immunology, cancer biology, and virology. This compound's primary effect is the selective inhibition of lymphocyte proliferation by interfering with DNA synthesis.[1][3]
Mechanism of Action
This compound is a pro-drug that is converted intracellularly to its active form, mizoribine-5'-monophosphate (MZR-5'-P). MZR-5'-P is a potent, non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) and, to a lesser extent, guanosine monophosphate (GMP) synthetase.[2][3]
IMPDH is the rate-limiting enzyme in the de novo biosynthesis pathway of guanine nucleotides.[2] By inhibiting IMPDH, this compound effectively depletes the intracellular pools of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis.[4] Lymphocytes, especially T and B cells, are highly dependent on this de novo pathway for proliferation and are therefore particularly sensitive to the effects of this compound.[1][3] This depletion of GTP leads to an arrest of the cell cycle in the S phase.[3]
Application Notes: Guidelines for In Vitro Use
-
Stock Solution Preparation: this compound is soluble in water and Dimethyl Sulfoxide (DMSO). For in vitro experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile water or DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock for each experiment to prevent degradation.[5]
-
Determining Working Concentrations: The optimal concentration of this compound is highly dependent on the cell type and the specific assay.
-
Lymphocytes: Proliferation of human lymphocytes is typically inhibited with a 50% inhibitory dose (ID50) between 1.0 and 10 µg/mL (approximately 3.8 to 38 µM).[3][6]
-
Cancer Cell Lines: For cytotoxicity or anti-proliferative studies, a broader range should be tested initially (e.g., 0.1 µM to 100 µM). Some cancer cell lines may require higher concentrations.
-
General Guidance: Human cells have been shown to be 20- to 60-fold more resistant to this compound than murine cells.[7] Therefore, data from murine cell lines should be interpreted with caution when translating to human systems.
-
-
Considerations for Culture Medium: The inhibitory effects of this compound can be reversed by the presence of guanine or guanosine in the culture medium.[3] These molecules can be utilized by the salvage pathway for nucleotide synthesis, bypassing the IMPDH-mediated de novo pathway. Check the composition of your media and supplements if you observe a weaker-than-expected effect.
Quantitative Data Summary
The effective concentration of this compound varies significantly depending on the cell type and the experimental endpoint. The following tables summarize reported effective concentrations and half-maximal inhibitory concentrations (IC50).
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Type / Assay | Parameter | Concentration (µg/mL) | Concentration (µM)¹ | Reference |
| Human Lymphocytes (Mitogen Response & MLR²) | ID50 | 1.0 - 10 | ~ 3.8 - 38 | [3][6] |
| Human T-cells (Jurkat) | Apoptosis Induction | Dose-dependent | Not specified | [4] |
| L5178Y Mouse Lymphoma Cells | Growth Inhibition | Not specified | ~10 | [5] |
| Normal Rat Kidney (NRK) Cells | Proliferation Suppression | 1 and 10 | ~ 3.8 and 38 | [5] |
¹Concentrations in µM are estimated based on a molecular weight of 259.2 g/mol . ²MLR: Mixed Lymphocyte Reaction.
Table 2: Reported IC50 Values of this compound
| Cell Line | Cell Type | Assay Type | IC50 Value | Reference |
| L5178Y | Mouse Lymphoma | Growth Inhibition | >100 µg/mL | [3] |
| General | Immunosuppression | Not specified | ~100 µM | [8] |
| SARS-CoV Frankfurt-1 | Viral Replication | Antiviral Assay | 3.5 µg/mL | [8] |
| SARS-CoV HKU39849 | Viral Replication | Antiviral Assay | 16 µg/mL | [8] |
Experimental Protocols
Below are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Anti-Proliferation Assay using MTT
This protocol is adapted for assessing the effect of this compound on the proliferation of mitogen-stimulated lymphocytes.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
This compound (Mizoribine)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend them in complete RPMI-1640 medium to a final density of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Suggested final concentrations: 0.1 µM to 100 µM.
-
Add 50 µL of a mitogen solution (e.g., PHA at a final concentration of 5 µg/mL) to stimulate lymphocyte proliferation.
-
Include controls: stimulated cells without this compound (positive control), unstimulated cells (negative control), and medium-only wells (blank).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
MTT Assay:
-
Approximately 18-24 hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
At the end of the incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control wells. Plot the percentage of inhibition against the log of the this compound concentration to determine the ID50 value.[5]
Protocol 2: General Cell Viability Assay using Resazurin
This protocol can be used to assess the cytotoxic or cytostatic effects of this compound on various adherent or suspension cell lines (e.g., Jurkat, cancer cell lines).
Materials:
-
Target cell line (e.g., Jurkat cells)
-
Appropriate complete culture medium
-
This compound (Mizoribine)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well flat-bottom plate
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 1 x 10⁴ Jurkat cells per well) in 100 µL of complete medium in a 96-well plate. For adherent cells, allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x this compound dilutions to the appropriate wells. For Jurkat cells, a final concentration range of 1 µM to 500 µM can be tested.
-
Include vehicle-only controls.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from medium-only wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 or CC50 (50% cytotoxic concentration) value.
-
References
- 1. Safety, tolerability and pharmacokinetics of higher-dose mizoribine in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JMIR Research Protocols - Efficacy and Safety of Mizoribine for the Treatment of Refractory Nephrotic Syndrome: Protocol for a Multicenter, Controlled, Open-label, Randomized Controlled Trial [researchprotocols.org]
- 3. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mizoribine-mediated apoptotic signaling pathway in human T-Cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mizoribine | 50924-49-7 | AbMole | this compound [abmole.cn]
Application Note: Mizoribine Protocol for T-Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Mizoribine (MZR) is an imidazole nucleoside immunosuppressive agent used in the prevention of organ transplant rejection and the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[1][2][3] Its mechanism of action involves the selective inhibition of lymphocyte proliferation.[2][4] T-cell proliferation assays are fundamental tools for evaluating the efficacy of immunosuppressive compounds. This document provides a detailed protocol for assessing the anti-proliferative effects of Mizoribine on T-cells, outlines its mechanism of action, and presents key quantitative data.
Mechanism of Action Mizoribine is a prodrug that is converted intracellularly to its active form, mizoribine-5'-monophosphate (MZP).[5][6] MZP is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis.[5][6][7][8] T and B lymphocytes are highly dependent on this de novo pathway for their proliferation.[3][7] By inhibiting IMPDH, Mizoribine leads to the depletion of intracellular guanosine triphosphate (GTP).[1] This depletion arrests the cell cycle, thereby suppressing lymphocyte proliferation and subsequent immune responses.[1][7]
Caption: Mizoribine's mechanism of action in T-cells.
Experimental Protocol: T-Cell Proliferation Assay (CFSE-Based)
This protocol details a method for quantifying T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution analysis via flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be tracked to determine the number of cell generations.[9][10]
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mizoribine (powder, to be dissolved in sterile PBS or DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Phosphate-Buffered Saline (PBS)
-
T-cell activation stimuli: Anti-CD3 antibody (plate-bound) and Anti-CD28 antibody (soluble)[11]
-
96-well flat-bottom cell culture plates
-
Flow cytometer
Step-by-Step Procedure
-
Isolation of T-Cells from PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.
-
Wash the enriched T-cells twice with PBS and resuspend in pre-warmed complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
-
CFSE Labeling:
-
Adjust the T-cell suspension to a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM (optimization may be required).
-
Incubate for 10 minutes at 37°C, protected from light.[12]
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
-
T-Cell Stimulation and Mizoribine Treatment:
-
Prepare the 96-well plate by coating wells with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) for at least 2 hours at 37°C.[13]
-
Wash the wells twice with sterile PBS to remove unbound antibody.[13]
-
Prepare serial dilutions of Mizoribine in complete RPMI-1640 medium. A suggested starting range is 1 to 100 µg/mL.[1][14]
-
Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10⁵ cells) to each well.
-
Add 100 µL of the Mizoribine dilutions to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.[13]
-
Include appropriate controls:
-
Unstimulated cells (CFSE-labeled, no anti-CD3/CD28)
-
Stimulated cells (CFSE-labeled, with anti-CD3/CD28, no Mizoribine)
-
Vehicle control (stimulated cells with the highest concentration of solvent used for Mizoribine)
-
-
-
Incubation:
-
Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO₂.[13]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Data Analysis
-
Gate on the live lymphocyte population.
-
Generate a histogram of CFSE fluorescence for each sample.
-
The unstimulated control will show a single bright peak, representing Generation 0.
-
The stimulated control will show multiple peaks, with each successive peak representing a cell division and having approximately half the fluorescence intensity of the preceding one.
-
Analyze the proliferation data using modeling software (e.g., FlowJo™, FCS Express™) to calculate the percentage of divided cells, the division index, and the proliferation index for each Mizoribine concentration.
-
Plot the percentage of proliferation inhibition against the Mizoribine concentration to determine the IC50 value (the concentration that inhibits 50% of T-cell proliferation).
Caption: Experimental workflow for the Mizoribine T-cell proliferation assay.
Quantitative Data Summary
The following table summarizes the effective concentrations of Mizoribine on lymphocyte proliferation as reported in the literature.
| Parameter | Cell Type | Stimulus | Assay Method | Effective Concentration | Citation |
| Inhibition Range | Human Peripheral Blood T-Cells | Alloantigen, anti-CD3 mAb, Mitogens | Not Specified | 1-50 µg/mL (causes 10-100% inhibition) | [1] |
| IC50 / ID50 | Human Lymphocytes | Mitogens (PHA, ConA, PWM) | Mitogen Response Assay | 1.0 - 10 µg/mL | [4][14] |
| IC50 / ID50 | Human Lymphocytes | Allogeneic Cells | Mixed Lymphocyte Reaction (MLR) | 1.0 - 10 µg/mL | [4][14] |
| IC50 | T-Lymphocytes | Not Specified | In vitro proliferation | ~0.5 µg/mL (plasma trough concentration) | [2] |
References
- 1. Guanine ribonucleotide depletion inhibits T cell activation. Mechanism of action of the immunosuppressive drug mizoribine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of higher-dose mizoribine in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mizoribine Effective in Lupus Nephritis | RheumNow [rheumnow.com]
- 4. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mizoribine? [synapse.patsnap.com]
- 6. What is Mizoribine used for? [synapse.patsnap.com]
- 7. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Proliferation assay | British Society for Immunology [immunology.org]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Bredinin in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Bredinin (also known as Mizoribine), an immunosuppressive agent, for both in vitro and in vivo experimental use. The information compiled is intended to ensure accurate and reproducible results in research and development settings.
Chemical Properties and Solubility
This compound is an imidazole nucleoside that functions as a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanine nucleotide synthesis.[1] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP), thereby suppressing the proliferation of lymphocytes, particularly T and B cells, which are highly reliant on this pathway.[1][2]
The solubility of this compound in commonly used laboratory solvents is a critical factor for the preparation of stock solutions. This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ≥ 27.6 mg/mL | Solubility of similar compounds in water often increases with temperature. |
| Dimethyl Sulfoxide (DMSO) | ≥ 88.2 mg/mL | Use fresh, anhydrous DMSO for optimal solubility. |
| Ethanol | Insoluble | Not a recommended solvent. |
Data compiled from multiple sources. It is recommended to perform small-scale solubility tests before preparing large batches.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol outlines the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile, purified water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or water to the tube to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the mixture thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution in water, but avoid excessive heat.
-
Sterilization (for aqueous solutions): If water is used as the solvent, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is not necessary for DMSO stock solutions as DMSO is itself a sterilant.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1] It is recommended to prepare fresh working solutions for each experiment.[1]
Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution
-
Pre-warmed complete cell culture medium
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the final desired working concentrations. For example, to prepare a 10 µg/mL working solution from a 10 mg/mL stock, perform a 1:1000 dilution.
-
Mixing: Gently mix the working solution by pipetting up and down before adding it to the cell cultures.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Preparation of this compound Solution for In Vivo Use
This protocol describes the preparation of a this compound solution for administration to animal models.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile water, phosphate-buffered saline (PBS))
-
Sterile container
-
Stir plate and stir bar (optional)
Procedure:
-
Weighing: Weigh the required amount of this compound based on the desired dosage and the number of animals.
-
Dissolution: Add the sterile vehicle to the this compound powder in a sterile container. Stir or vortex the mixture until the compound is fully dissolved. The solution should be clear.
-
Administration: The this compound solution can be administered via various routes, such as oral gavage (p.o.) or subcutaneous injection (s.c.).[1] The typical dosage for immunosuppression in mice ranges from 5-20 mg/kg/day.[1]
Visualizations
Signaling Pathway of this compound's Mechanism of Action```dot
Caption: Workflow for preparing a this compound stock solution for in vitro experiments.
References
Bredinin (Mizoribine) Application Notes and Protocols for Immunosuppression in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bredinin (Mizoribine), an imidazole nucleoside immunosuppressant, in murine research models. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the immunosuppressive effects of this compound.
Introduction
This compound, also known as Mizoribine, is an immunosuppressive drug first isolated from the fungus Eupenicillium brefeldianum.[1][2] It exerts its effects by selectively inhibiting inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis.[1][2][3] This inhibition leads to the suppression of T and B lymphocyte proliferation, which are highly dependent on this pathway for DNA and RNA synthesis.[3][4] Consequently, this compound effectively dampens both cellular and humoral immune responses.[5][6][7] Due to its targeted mechanism and a favorable safety profile compared to other immunosuppressants like azathioprine, this compound is a valuable tool for studying immune responses and for the preclinical evaluation of immunosuppressive therapies in various mouse models of autoimmune diseases and transplantation.[1][8]
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of this compound used to achieve immunosuppression in various murine models as reported in the literature.
Table 1: In Vivo Dosages of this compound for Immunosuppression in Mice
| Mouse Model | Strain | Dosage | Route of Administration | Observed Immunosuppressive Effects | Reference |
| Lupus Nephropathy | NZB/W F1 | 20 mg/kg every other day | Not Specified | Prolonged survival, suppressed anti-DNA antibody titers, and reduced glomerulonephritis. | [9] |
| Subrenal Capsule Assay | Normal Immunocompetent Mice | 400 mg/kg | Not Specified | Prolonged tumor growth and moderately reduced host reaction. Doses below 200 mg/kg were ineffective. | [10][11] |
| Subrenal Capsule Assay | Not Specified | 200 mg/kg daily for 7 days | Not Specified | Insufficient to suppress immunological reactions alone. | [12] |
| Collagen-Induced Arthritis | Not Specified | 10, 20, and 50 mg/kg | Oral | Dose-dependent reduction in arthritis score. | [8] |
| Crescentic-type Anti-GBM Nephritis | Rats | 5 and 7.5 mg/kg/day | p.o. | Significantly reduced kidney weight and crescent formation. | [13] |
Table 2: In Vitro Concentrations of this compound for Immunosuppression
| Cell Type | Assay | 50% Inhibition Dose (ID50) | Observations | Reference |
| Lymphocytes | Mitogen Response and Mixed Lymphocyte Reaction (MLR) | 1.0 - 10 µg/mL | Suppressed lymphoproliferation but had no effect on the recognition or effector phase of cytotoxic lymphocytes. | [14][15] |
| T cells | Alloreactive T-cell Proliferation | 10^5-fold higher than FK 506 | Inhibited primary MLR and secondary PLT proliferation. | |
| T cells | T cell proliferation (to various stimuli) | 1-50 mg/mL (10-100% inhibition) | Dose-dependent inhibition of T cell proliferation, reversible with guanosine addition. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol provides a method for preparing a this compound solution for oral administration to mice.
Materials:
-
This compound (Mizoribine) powder
-
Sterile Phosphate Buffered Saline (PBS) or sterile water
-
Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Calculate the desired concentration of the this compound solution based on the target dosage (mg/kg) and the volume to be administered to each mouse (typically 100-200 µL for an adult mouse).
-
Example Calculation:
-
Target dosage: 20 mg/kg
-
Average mouse weight: 25 g (0.025 kg)
-
Dosing volume: 200 µL (0.2 mL)
-
Step 1: Calculate the dose per mouse: 20 mg/kg * 0.025 kg = 0.5 mg/mouse
-
Step 2: Calculate the required concentration: 0.5 mg / 0.2 mL = 2.5 mg/mL
-
-
-
Weigh the this compound powder: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Dissolve in vehicle: Add the calculated volume of sterile PBS or sterile water to the conical tube containing the this compound powder.
-
Mix thoroughly: Vortex the solution until the this compound is completely dissolved. Gentle warming may be used to aid dissolution, but do not boil.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to ensure the sterility of the dosing solution.
-
Storage: Store the prepared this compound solution at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be stored at -20°C. Always bring the solution to room temperature before administration.
Protocol 2: Induction of Collagen-Induced Arthritis (CIA) and this compound Treatment
This protocol describes the induction of CIA in DBA/1 mice, a common model for rheumatoid arthritis, and a treatment regimen with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
This compound solution (prepared as in Protocol 1)
-
Syringes and needles for immunization and oral gavage
Procedure:
-
Preparation of CII/CFA Emulsion (Day 0):
-
Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the CII solution with CFA by drawing equal volumes into two separate syringes connected by a stopcock and repeatedly passing the mixture between the syringes until a stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Preparation of CII/IFA Emulsion (Day 21):
-
Prepare a 1:1 emulsion of the CII solution (2 mg/mL) with IFA using the same method as for the CFA emulsion.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site different from the primary immunization.
-
-
This compound Treatment:
-
Begin oral gavage with the prepared this compound solution (e.g., 20 mg/kg) or vehicle control daily, starting from the day of the booster immunization (Day 21) or at the first signs of arthritis.
-
-
Arthritis Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score each paw based on a scale of 0-4 (0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw including digits; 4 = maximal swelling and erythema with joint deformity). The maximum score per mouse is 16.
-
Protocol 3: Assessment of Immunosuppression using Flow Cytometry
This protocol outlines a basic panel for assessing the proportions of major T and B lymphocyte populations in the spleen of this compound-treated mice.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Fluorescently conjugated antibodies (see Table 3)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Spleen Homogenization:
-
Aseptically harvest spleens and place them in cold RPMI-1640.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature.
-
Quench the lysis by adding an excess of RPMI-1640 with 10% FBS.
-
-
Cell Staining:
-
Wash the cells with FACS buffer and resuspend them at a concentration of 1x10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the antibody cocktail (Table 3) to each tube and incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Table 3: Flow Cytometry Panel for T and B Cell Subsets
| Target | Fluorochrome | Clone | Purpose |
| CD45 | PerCP-Cy5.5 | 30-F11 | Pan-leukocyte marker |
| CD3e | FITC | 145-2C11 | T cell marker |
| CD4 | PE | GK1.5 | Helper T cell marker |
| CD8a | APC | 53-6.7 | Cytotoxic T cell marker |
| B220 (CD45R) | PE-Cy7 | RA3-6B2 | B cell marker |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound's immunosuppressive action.
Caption: General experimental workflow for evaluating this compound in mice.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Targeting the Protective Arm of the Renin-Angiotensin System to Reduce Systemic Lupus Erythematosus Related Pathologies in MRL-lpr Mice [frontiersin.org]
- 3. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 7. Optimized Flow Cytometry Multiplex Panels | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Design & Optimize Flow Cytometry Panels for HIS Mice Research | Taconic Biosciences [taconic.com]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Combined treatment of autoimmune MRL/Mp-lpr/lpr mice with cholera toxin plus irradiation. Combined treatment of autoimmune MRL/l mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histone deacetylase inhibitors modulate renal disease in the MRL-lpr/lpr mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of Bredinin and Cyclosporine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bredinin (also known as Mizoribine) and Cyclosporine are potent immunosuppressive agents that are often used in combination to prevent organ transplant rejection and to treat various autoimmune diseases. Their synergistic interaction allows for effective immunosuppression at lower doses of each agent, thereby reducing the risk of dose-dependent side effects. This compound is an imidazole nucleoside that inhibits the de novo pathway of purine synthesis by non-competitively and reversibly inhibiting inosine monophosphate dehydrogenase (IMPDH). This leads to the depletion of guanosine and deoxyguanosine triphosphates, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of T and B lymphocytes. Cyclosporine is a calcineurin inhibitor that binds to the immunophilin cyclophilin. This complex inhibits the phosphatase activity of calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). The inhibition of NFAT activation leads to a reduction in the transcription of interleukin-2 (IL-2) and other pro-inflammatory cytokines, which are crucial for T-cell activation and proliferation.
This document provides detailed application notes and experimental protocols for researchers studying the combined effects of this compound and Cyclosporine in vitro and in vivo.
Data Presentation
Table 1: In Vivo Efficacy of this compound and Cyclosporine Combination Therapy in Animal Models
| Animal Model | Treatment Group | Dosage | Mean Survival Time (Days) | Graft Survival Rate | Reference |
| Canine Renal Allograft | Cyclosporine alone | 5 mg/kg/day (oral) | 12.8 ± 7 | - | [1] |
| Cyclosporine + Mizoribine | 5 mg/kg/day (oral) + 3 mg/kg/day (oral) | 33.6 ± 16.4 | - | [1] | |
| Murine Islet Cell Allograft | No immunosuppression | - | - | Normoglycemia up to 8±2 days | [2] |
| Mizoribine alone | 20 mg/kg/day | - | Normoglycemia up to 12±3 days | [2] | |
| Cyclosporine alone | 20 mg/kg/day | - | Normoglycemia up to 15±4 days | [2] | |
| Mizoribine + Cyclosporine | 20 mg/kg/day each | - | Normoglycemia up to 32±4 days | [2] | |
| Murine Heart Allograft | No immunosuppression | - | 7±2 | 0% at 10 days | [2] |
| Mizoribine alone | 20 mg/kg/day | 12±3 | 0% at 20 days | [2] | |
| Cyclosporine alone | 20 mg/kg/day | 18±5 | 20% at 30 days | [2] | |
| Mizoribine + Cyclosporine | 20 mg/kg/day each | >30 | 50% at 30 days | [2] |
Table 2: Effect of this compound and Cyclosporine Combination on Cytokine Production in Murine Allograft Recipients
| Cytokine | Treatment Group | Effect on Secreting Cells | Change in Serum Levels | Reference |
| IFN-γ | Mizoribine + Cyclosporine | Significantly decreased | Decreased | [2] |
| IL-2 | Mizoribine + Cyclosporine | Significantly decreased | Decreased | [2] |
| IL-4 | Mizoribine + Cyclosporine | Significantly decreased | Decreased | [2] |
| IL-10 | Mizoribine + Cyclosporine | Marked increase | Increased | [2] |
| MCP-1 | Mizoribine + Cyclosporine | - | Decreased | [2] |
| IL-6 | Mizoribine + Cyclosporine | - | Decreased | [2] |
Table 3: Clinical Observations of this compound (Mizoribine) and Cyclosporine Combination Therapy in Renal Transplantation
| Study Population | Treatment Regimen | Key Outcomes | Adverse Events | Reference |
| 39 renal transplant recipients | High-dose Mizoribine (8 mg/kg/d), Cyclosporine, Basiliximab, and steroid | Acute rejection in 23.1% of patients, correlated with lower MZR trough levels. | Infections in 11 patients (7 CMV positive). | [1] |
| Living-related kidney recipients | Low-dose Cyclosporine combined with this compound and Prednisolone | Effective immunosuppression. | Not detailed in abstract. | [3] |
| Sequential treatment in a subrenal capsule assay | Cyclosporine (60 mg/kg daily for 3 days) followed by Mizoribine (200 mg/kg on days 3, 5, and 7) | Favorable results with minimal host reactions and toxicities. | Enhanced toxicities with CsA monotreatment. | [4] |
Experimental Protocols
Protocol 1: In Vitro Mixed Lymphocyte Reaction (MLR) for Assessing Immunosuppressive Synergy
This protocol details a one-way MLR to assess the inhibitory effect of this compound and Cyclosporine on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (Mizoribine) stock solution (e.g., 10 mg/mL in sterile water)
-
Cyclosporine stock solution (e.g., 1 mg/mL in ethanol)
-
Mitomycin C (for treating stimulator cells)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Ficoll-Paque PLUS
-
96-well round-bottom culture plates
-
Flow cytometer
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from heparinized whole blood from Donor A and Donor B by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend cells in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Stimulator and Responder Cells:
-
Responder Cells (Donor A): Label PBMCs from Donor A with CFSE at a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete medium. Wash the cells three times with complete medium. Resuspend at a final concentration of 2 x 10^6 cells/mL.
-
Stimulator Cells (Donor B): Treat PBMCs from Donor B with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete medium to remove residual Mitomycin C. Resuspend at a final concentration of 2 x 10^6 cells/mL.
-
-
MLR Assay Setup:
-
In a 96-well round-bottom plate, add 50 µL of responder cells (1 x 10^5 cells) to each well.
-
Prepare serial dilutions of this compound and Cyclosporine, both alone and in combination, in complete medium. Add 50 µL of the drug solutions to the appropriate wells. Include vehicle controls.
-
Add 100 µL of stimulator cells (2 x 10^5 cells) to each well (responder to stimulator ratio of 1:2).
-
Set up control wells:
-
Responder cells alone (negative control)
-
Responder and stimulator cells without drugs (positive control)
-
-
Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Analysis of T-Cell Proliferation:
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Gate on the live lymphocyte population and then on the T-cell subset of interest.
-
CFSE dilution in the responder T-cells will be measured. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
-
Quantify the percentage of proliferated cells in each condition.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol is a more general T-cell proliferation assay using a mitogen to assess the inhibitory effects of this compound and Cyclosporine.
Materials:
-
PBMCs from a healthy donor
-
Complete RPMI-1640 medium
-
This compound and Cyclosporine stock solutions
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
CFSE
-
96-well flat-bottom culture plates
-
Flow cytometer
Methodology:
-
Cell Preparation and Staining:
-
Isolate and wash PBMCs as described in Protocol 1.
-
Label the PBMCs with CFSE as described in Protocol 1.
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Add 50 µL of this compound and/or Cyclosporine at various concentrations.
-
Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads according to the manufacturer's recommendation).
-
Include unstimulated and vehicle-treated controls.
-
Incubate for 3-5 days at 37°C and 5% CO2.
-
-
Analysis:
-
Harvest and analyze the cells by flow cytometry for CFSE dilution as described in Protocol 1.
-
Protocol 3: Cytokine Production Analysis by ELISA
This protocol describes the measurement of key cytokines (e.g., IL-2, IFN-γ, IL-10) in the supernatant of stimulated cell cultures treated with this compound and Cyclosporine.
Materials:
-
Supernatants from MLR or T-cell proliferation assays
-
Commercially available ELISA kits for the cytokines of interest (e.g., human IL-2, IFN-γ, IL-10)
-
ELISA plate reader
Methodology:
-
Sample Collection:
-
After the desired incubation period in the MLR or T-cell proliferation assay, centrifuge the culture plates at 400 x g for 10 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit. A general procedure is as follows:
-
Coat a 96-well ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
-
Compare the cytokine levels between the different treatment groups.
-
Mandatory Visualization
Synergistic Mechanism of this compound and Cyclosporine
References
- 1. A Japanese multicenter study of high-dose mizoribine combined with cyclosporine, basiliximab, and corticosteroid in renal transplantation (the fourth report) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mizoribine--an inosine monophosphate dehydrogenase inhibitor--acts synergistically with cyclosporine A in prolonging survival of murine islet cell and heart transplants across major histocompatibility barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppression with low-dose cyclosporine combined with this compound and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sequential immunosuppressive treatment with mizoribin (this compound) plus cyclosporin A on the subrenal capsule assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bredinin Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bredinin (Mizoribine)
This compound, also known as Mizoribine, is an imidazole nucleoside antibiotic with potent immunosuppressive and antiproliferative properties. It functions as a prodrug, being phosphorylated intracellularly to its active form, mizoribine-5'-monophosphate. The primary mechanism of action of this compound is the potent and specific inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By depleting the intracellular pool of guanosine triphosphate (GTP), this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This targeted action on nucleotide metabolism makes this compound a subject of interest for cancer research.
Cell Lines with Reported Sensitivity to this compound
Table 1: Summary of Cell Lines Reported to be Sensitive to this compound Treatment
| Cell Line | Cancer Type/Origin | Reported Effect of this compound | Citation |
| L5178Y | Mouse Leukemia | Inhibition of growth and nucleic acid synthesis. | N/A |
| Jurkat | Human T-cell Leukemia | Induction of apoptosis through caspase activation and mitochondrial dysfunction.[3] | [3] |
| FM3A | Mouse Mammary Carcinoma | Sensitive to this compound; resistant mutants have been developed. | N/A |
| Rheumatoid Synovial Fibroblasts | Human Rheumatoid Arthritis | Inhibition of proliferation and induction of apoptosis.[4] | [4] |
| MLL-fusion Human Myeloid Leukemia cell lines (MV4;11, MOLM13, NOMO1, THP1) | Human Acute Myeloid Leukemia | Susceptible to IMPDH inhibitors.[5][6] | [5][6] |
| HPRT-deficient human cells | N/A | Highly sensitive to Mizoribine.[2] | [2] |
Mechanism of Action and Signaling Pathway
This compound's cytotoxic effects stem from its ability to disrupt guanine nucleotide metabolism. The depletion of GTP pools has far-reaching consequences for cellular function, impacting not only nucleic acid synthesis but also signal transduction pathways that are dependent on GTP-binding proteins.
Experimental Protocols
The following is a detailed protocol for determining the sensitivity of a cancer cell line to this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol can be adapted for other colorimetric or fluorometric cell viability assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound (Mizoribine) powder
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, to be optimized for each cell line).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common starting range is a 10-point, 2-fold serial dilution starting from 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
-
IC50 Determination:
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Conclusion
This compound presents an interesting profile for anticancer research due to its specific mechanism of action targeting a key metabolic pathway in proliferating cells. While a comprehensive database of sensitive cancer cell lines is still being established, the protocols and information provided in these application notes offer a solid foundation for researchers to investigate the potential of this compound in their specific cancer models. The provided methodologies will enable the generation of robust and reproducible data on cell line sensitivity, contributing to a better understanding of the therapeutic potential of this IMPDH inhibitor.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mizoribine-mediated apoptotic signaling pathway in human T-Cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiproliferative effect of mizoribine on rheumatoid synovial fibroblast mediated by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
Application Notes and Protocols for Mizoribine Administration in Animal Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mizoribine (MZR), an imidazole nucleoside immunosuppressant, in various animal models of autoimmune diseases. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Mizoribine.
Mechanism of Action
Mizoribine exerts its immunosuppressive effects by selectively inhibiting the de novo pathway of purine synthesis. Its active metabolite, mizoribine-5'-monophosphate, is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate (GMP) synthetase. This dual inhibition leads to the depletion of intracellular guanine nucleotide pools, which are essential for DNA and RNA synthesis. As lymphocytes are highly dependent on the de novo purine synthesis pathway for their proliferation, Mizoribine effectively suppresses both T and B cell proliferation, thereby attenuating the immune responses that drive autoimmune diseases.[1][2]
Data Presentation: Quantitative Summary of Mizoribine Administration
The following tables summarize the quantitative data from various studies on the administration of Mizoribine in animal models of autoimmune diseases.
Table 1: Mizoribine Administration in Murine Models of Lupus Nephritis
| Animal Model | Mizoribine Dosage | Administration Route | Frequency | Key Quantitative Outcomes |
| NZB/W F1 Mice | 20 mg/kg | Subcutaneous | Every other day | - Significantly prolonged mean survival time to 54.3 weeks vs. 38.1 weeks in controls.- Suppressed the elevation of serum anti-DNA antibody titers.[3] |
| MRL/lpr Mice | 20 mg/kg | Subcutaneous | Every other day | - Delayed histological development of peribronchial and perivascular lymphocytic infiltrations in the lungs.- Suppressed the number of IgG and IgM secreting B cells and anti-DNA-secreting B cells in the spleen.[4] |
Table 2: Mizoribine Administration in Rat Models of Arthritis and Nephritis
| Animal Model | Mizoribine Dosage | Administration Route | Frequency | Key Quantitative Outcomes |
| Collagen-Induced Arthritis (CIA) Rats | Not specified in detail, but administered at the dark phase | Oral | Daily | - Markedly lower exacerbation of arthritis and excessive increase in leukocytes compared to administration during the light phase.[1] |
| Crescentic-type Anti-GBM Nephritis Rats | 5 mg/kg/day | Oral | Daily | - Significantly reduced kidney weight and crescent formation.[5] |
| Crescentic-type Anti-GBM Nephritis Rats | 7.5 mg/kg/day | Oral | Daily | - Remarkably reduced plasma cholesterol level, wet kidney weight, and glomerular histopathological changes (crescent formation and fibrinoid deposition).[5] |
Table 3: Mizoribine Administration in Other Autoimmune Models
| Animal Model | Mizoribine Dosage | Administration Route | Frequency | Key Quantitative Outcomes |
| Experimental Keratoplasty in Rabbits | 2 - 4 mg/kg | Systemic | Not specified | - Suppressed immune reaction after keratoplasty.[6] |
| Experimental Keratoplasty in Rabbits | 10% eyedrops | Topical | 5 times daily | - Suppressed immune reaction after keratoplasty.[6] |
Mandatory Visualizations
Signaling Pathway of Mizoribine's Immunosuppressive Action
Caption: Mizoribine's mechanism of action targeting IMPDH and GMP synthetase.
Experimental Workflow for Mizoribine Treatment in Autoimmune Animal Models
Caption: General experimental workflow for evaluating Mizoribine in animal models.
Experimental Protocols
Lupus Nephritis in NZB/W F1 Mice
a. Animal Model and Disease Induction:
-
Animals: Female NZB/W F1 mice, aged 12-14 weeks, are typically used as they spontaneously develop a lupus-like disease characterized by autoantibody production and immune complex-mediated glomerulonephritis.[3]
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Disease Onset: Proteinuria, a key indicator of lupus nephritis, typically develops between 20 and 40 weeks of age.
b. Mizoribine Administration:
-
Preparation: Mizoribine is dissolved in sterile phosphate-buffered saline (PBS) or sterile water to the desired concentration.
-
Dosage and Administration: A commonly used therapeutic regimen is 20 mg/kg of body weight administered via subcutaneous injection every other day, starting at 14 weeks of age.[3]
-
Control Group: The control group should receive an equivalent volume of the vehicle (e.g., PBS) via the same route and frequency.
c. Monitoring and Efficacy Assessment:
-
Survival: Monitor and record the survival of all mice throughout the study.
-
Proteinuria: Weekly or bi-weekly monitoring of urinary protein levels using dipsticks or a quantitative assay (e.g., Bradford assay).
-
Serum Anti-DNA Antibodies: Collect blood samples via retro-orbital or submandibular bleeding at regular intervals (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies by ELISA.
-
Histopathology: At the end of the study, or upon euthanasia, kidneys should be collected, fixed in 10% buffered formalin, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis.
Collagen-Induced Arthritis (CIA) in Rats
a. Animal Model and Disease Induction:
-
Animals: Male Wistar or Lewis rats, 7-8 weeks old, are commonly used for CIA induction.
-
Collagen Emulsion Preparation:
-
Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 4 mg/mL.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The mixture should be kept cool on ice to prevent collagen denaturation.
-
-
Immunization:
-
Disease Onset: Arthritis typically develops 10-14 days after the primary immunization.
b. Mizoribine Administration:
-
Preparation: Prepare a solution of Mizoribine in a suitable vehicle such as sterile water or 0.5% carboxymethyl cellulose (CMC).
-
Dosage and Administration: While specific optimal doses in published Mizoribine studies for CIA are not always detailed, a general approach is to administer the drug orally via gavage. One study suggests that the timing of administration is crucial, with administration during the dark phase (the active period for rats) being more effective in reducing inflammation.[1]
-
Control Group: The control group should receive the vehicle alone.
c. Monitoring and Efficacy Assessment:
-
Clinical Scoring of Arthritis: Visually score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0-4), where 0 = no swelling or erythema, and 4 = severe inflammation with ankylosis. The total score per animal is the sum of the scores for all four paws.
-
Paw Thickness Measurement: Use a digital caliper to measure the thickness of the ankle or wrist joints at regular intervals.
-
Histopathology: At the end of the study, ankle joints are collected, decalcified, and processed for histological examination. H&E staining can be used to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Inflammatory Markers: Blood can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and C-reactive protein (CRP) by ELISA.
References
- 1. Chronopharmacology of mizoribine in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mizoribine on lupus nephropathy of New Zealand black/white F1 hybrid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of mizoribine on pulmonary lesions in MRL/lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of experimental autoimmune uveoretinitis with different natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of mizoribine after keratoplasty and in the treatment of uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
Application Notes: Investigating the Immunomodulatory Effects of Bredinin on B-Cell Activation
References
- 1. Immunosuppressive effect of this compound on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Mizoribine used for? [synapse.patsnap.com]
- 3. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine monophosphate dehydrogenase as a target for antiviral, anticancer, antimicrobial and immunosuppressive therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Bredinin Treatment in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term use of Bredinin (also known as Mizoribine), an imidazole nucleoside immunosuppressant, in various experimental models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, safety, and mechanism of action of this compound.
Mechanism of Action
This compound exerts its immunosuppressive effects by selectively inhibiting the de novo pathway of purine synthesis. Its active metabolite, mizoribine-5'-monophosphate, is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the synthesis of guanine nucleotides. This inhibition leads to the depletion of guanosine triphosphate (GTP), which is crucial for DNA and RNA synthesis. As lymphocytes are highly dependent on the de novo pathway for their proliferation, this compound effectively suppresses T- and B-cell proliferation and function, leading to its immunosuppressive activity.
Long-Term Toxicology in Beagle Dogs
A 36-month study in beagle dogs demonstrated the long-term safety of this compound.
Data Presentation
Table 1: Summary of Long-Term Toxicology Study of this compound in Beagle Dogs
| Parameter | Details |
| Animal Model | Beagle Dogs (Male and Female) |
| Drug | This compound (Mizoribine) |
| Dosage | 2.5 mg/kg body weight |
| Route of Administration | Oral |
| Treatment Duration | 36 consecutive months |
| Frequency | Once a day, 6 days a week |
| Key Findings | No abnormal general symptoms, normal body weight gain, hematological and biological parameters remained within the normal range. No evidence of drug accumulation. No abnormalities in male gonadal function. No conspicuous macroscopical and microscopical drug-induced changes in visceral organs.[1][2] |
Table 2: Representative Hematological and Biochemical Parameters in Control Beagle Dogs (Reference Ranges)
| Hematology Parameter | Normal Range | Biochemistry Parameter | Normal Range |
| White Blood Cells (x10³/µL) | 6.0 - 17.0 | ALT (U/L) | 10 - 100 |
| Red Blood Cells (x10⁶/µL) | 5.5 - 8.5 | AST (U/L) | 10 - 100 |
| Hemoglobin (g/dL) | 12.0 - 18.0 | ALP (U/L) | 20 - 150 |
| Hematocrit (%) | 37.0 - 55.0 | BUN (mg/dL) | 7 - 25 |
| Platelets (x10³/µL) | 200 - 500 | Creatinine (mg/dL) | 0.5 - 1.5 |
| Total Protein (g/dL) | 5.4 - 7.8 | ||
| Albumin (g/dL) | 2.5 - 4.0 |
Note: These are general reference ranges and may vary slightly between laboratories and individual animals. Data compiled from publicly available resources on beagle dog physiology.
Experimental Protocol
Protocol 1: Long-Term Oral Administration of this compound in Beagle Dogs
-
Animal Selection: Use healthy, adult male and female beagle dogs. House them in appropriate conditions with access to standard chow and water ad libitum.
-
Group Allocation: Randomly assign animals to a control group and a this compound-treated group.
-
Drug Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile water).
-
Administration:
-
Administer this compound orally at a dose of 2.5 mg/kg body weight.
-
Dose once daily, six days a week, for a total duration of 36 months.[1]
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Clinical Observations: Conduct daily observations for any changes in behavior, appearance, or general health.
-
Body Weight: Record body weight weekly.
-
Hematology and Serum Biochemistry: Collect blood samples at regular intervals (e.g., monthly for the first 6 months, then quarterly) for a complete blood count and serum biochemistry panel (see Table 2 for key parameters).
-
Pharmacokinetics: At selected time points (e.g., 6, 12, 18, 24, and 36 months), administer an additional dose to determine serum drug concentrations and assess for accumulation.[1]
-
-
Necropsy and Histopathology: At the end of the 36-month period, perform a complete necropsy. Collect all major organs and tissues, fix in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.[2]
Efficacy in a Rat Model of Anti-Glomerular Basement Membrane (GBM) Nephritis
This compound has shown efficacy in reducing renal damage in a rat model of crescentic-type anti-GBM nephritis.[3]
Data Presentation
Table 3: Efficacy of this compound in a Rat Anti-GBM Nephritis Model
| Parameter | Control (Nephritic) | This compound (5 mg/kg/day) | This compound (7.5 mg/kg/day) | Azathioprine (20 mg/kg/day) |
| Urinary Protein Excretion | Increased | Tendency to reduce | Tendency to reduce | Tendency to reduce |
| Plasma Cholesterol | Increased | Not specified | Remarkably reduced | Tendency to reduce |
| Wet Kidney Weight | Increased | Significantly reduced | Remarkably reduced | Tendency to reduce |
| Glomerular Crescent Formation | Severe | Significantly reduced | Markedly inhibited | Prone to reduce |
| Fibrinoid Deposition | Present | Not specified | Markedly inhibited | Prone to reduce |
Data is a qualitative summary from a study by Kubo et al. (1984).[3]
Experimental Protocol
Protocol 2: Induction of Anti-GBM Nephritis and this compound Treatment in Rats
-
Animal Selection: Use a susceptible rat strain, such as Wistar Kyoto (WKY) rats.
-
Induction of Nephritis:
-
Prepare rabbit anti-rat glomerular basement membrane (anti-GBM) serum.
-
Immunize rats with rabbit gamma-globulin.
-
Following immunization, administer a single intravenous injection of the rabbit anti-rat GBM serum to induce crescentic-type nephritis.[3]
-
-
Group Allocation: Randomly assign nephritic rats to control and treatment groups.
-
Drug Administration:
-
Assessment of Renal Damage:
-
Proteinuria: Collect 24-hour urine samples at regular intervals and measure total protein concentration.
-
Blood Chemistry: At the end of the study, collect blood to measure plasma cholesterol, blood urea nitrogen (BUN), and creatinine levels.
-
Histopathology: Euthanize the animals and collect the kidneys. Fix a portion in formalin for paraffin embedding and H&E staining to assess glomerular changes, including crescent formation, fibrinoid deposition, and cellular infiltration. A scoring system can be used to quantify the severity of these lesions.
-
In Vitro Assessment of Immunosuppressive Activity
The immunosuppressive activity of this compound can be quantified using in vitro assays such as the Mixed Lymphocyte Reaction (MLR).
Experimental Protocol
Protocol 3: Mixed Lymphocyte Reaction (MLR) Assay
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.
-
Inactivate the stimulator cells by irradiation or treatment with mitomycin C to prevent their proliferation.
-
-
Cell Culture:
-
In a 96-well plate, co-culture the responder and stimulator PBMCs at an appropriate ratio (e.g., 1:1).
-
Include control wells with responder cells alone and stimulator cells alone.
-
-
This compound Treatment:
-
Add this compound at various concentrations to the co-cultures at the initiation of the assay.
-
Include a vehicle control.
-
-
Proliferation Assay:
-
Incubate the plates for 5-7 days at 37°C in a humidified CO₂ incubator.
-
Assess T-cell proliferation using methods such as:
-
[³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture and measure its incorporation into DNA.
-
CFSE staining: Stain responder cells with carboxyfluorescein succinimidyl ester (CFSE) before co-culture and measure the dilution of the dye by flow cytometry as a measure of cell division.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ (the concentration of this compound that causes 50% inhibition of proliferation).
-
Concluding Remarks
This compound has demonstrated a favorable long-term safety profile in preclinical models and efficacy in models of autoimmune renal disease. The protocols outlined in these application notes provide a framework for further investigation into the therapeutic potential of this compound and its analogues. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
Application of Bredinin in Xenograft Studies: A Detailed Guide
Application Notes for Researchers
Bredinin, also known as Mizoribine, is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum.[1][2] While historically utilized as an immunosuppressive agent in organ transplantation to prevent allograft rejection, its application can be strategically extended to preclinical cancer research, specifically in xenograft models.[1][2][3] Human tumor xenografts in immunocompromised mice are a cornerstone of oncology drug development. The inherent immunogenicity of these foreign tissue grafts necessitates a robust immunosuppressive regimen to ensure their successful engraftment and growth. This compound presents itself as a viable option for this purpose, comparable in potency to azathioprine but with a potentially more favorable safety profile, particularly concerning hepatotoxicity.[1]
The primary mechanism of action of this compound is the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. As lymphocytes are highly dependent on this pathway for their proliferation, this compound effectively suppresses both T-cell and B-cell responses. This targeted immunosuppression is crucial for preventing the host immune system from rejecting the transplanted human cancer cells in a xenograft model.
When considering this compound for xenograft studies, it is important to note that its efficacy is dependent on renal function for clearance.[4][5] Therefore, careful monitoring of the animal models is recommended. The dosage and administration schedule can be optimized based on the specific mouse or rat strain, the immunogenicity of the tumor cell line, and the desired level of immunosuppression.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the administration and effects of this compound, compiled from various preclinical studies. This information can serve as a starting point for designing xenograft experiments.
Table 1: Recommended Dosage of this compound in Animal Models
| Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Mice | Oral (p.o.) / Subcutaneous (s.c.) | 5-20 mg/kg/day | Effective for immunosuppression. Doses up to 400 mg/kg have been used but caused significant weight loss. | [4] |
| Rats | Oral (p.o.) | 5-7.5 mg/kg/day | Shown to be efficacious in reducing inflammation and histopathological changes in a nephritis model. | [4][6] |
Table 2: Pharmacokinetic Properties of this compound
| Animal Model | Route of Administration | Dose | Time to Peak Concentration (Tmax) | Elimination Half-Life (t1/2) | Notes | Reference |
| Rats | Oral | Not Specified | 1.5 hours | Not Specified | Rapid absorption and elimination within 24 hours. 85% excreted in urine. | [4] |
| Humans (Renal Transplant Patients) | Oral | 0.85-4.46 mg/kg | ~2-3 hours | ~3 hours | Elimination is dependent on kidney function. | [4] |
Experimental Protocols
Protocol 1: Immunosuppression for Subcutaneous Xenograft Model
Objective: To establish a human tumor xenograft in mice using this compound for immunosuppression.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6), 6-8 weeks old
-
Human cancer cell line of interest
-
This compound (Mizoribine)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
Matrigel (optional, for enhanced tumor take rate)
-
Animal gavage needles
-
Calipers for tumor measurement
Procedure:
-
Acclimatization: Acclimatize animals to the facility for at least one week prior to the start of the experiment.
-
This compound Preparation: Prepare a fresh solution or suspension of this compound in a suitable vehicle like sterile water or PBS. A common concentration for oral gavage is 1-2 mg/mL.
-
Immunosuppressive Pre-treatment: Begin administration of this compound 3-5 days prior to tumor cell implantation to ensure an adequate level of immunosuppression. Administer this compound orally (p.o.) via gavage at a dose of 10-20 mg/kg daily.[4]
-
Tumor Cell Implantation:
-
Harvest the desired human cancer cells and resuspend them in sterile PBS at a concentration of 1x10⁷ cells/mL.
-
For subcutaneous injection, mix the cell suspension 1:1 with Matrigel (optional).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Continued this compound Administration: Continue daily oral administration of this compound for the duration of the study.
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor growth starting 5-7 days post-implantation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint: Euthanize the animals when tumors reach the predetermined endpoint size as per institutional guidelines, or if signs of toxicity (e.g., significant weight loss >15-20%) are observed.
Protocol 2: In Vitro Lymphocyte Proliferation Assay to Confirm Immunosuppressive Activity
Objective: To confirm the immunosuppressive effect of this compound on lymphocyte proliferation in vitro.
Materials:
-
Spleens from healthy mice
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
Procedure:
-
Splenocyte Isolation: Isolate splenocytes from the spleens of healthy mice under sterile conditions and prepare a single-cell suspension.
-
Cell Plating: Seed the splenocytes into a 96-well plate at a density of 2x10⁵ cells/well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment: Add 50 µL of medium containing various concentrations of this compound to the appropriate wells. Include a vehicle-only control.
-
Mitogen Stimulation: Add 50 µL of a mitogen solution (e.g., PHA at a final concentration of 5 µg/mL) to stimulate lymphocyte proliferation.[4] For unstimulated control wells, add 50 µL of medium only. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
Proliferation Measurement (MTT Assay):
-
Approximately 18-24 hours before the end of the incubation, add 20 µL of MTT solution to each well.[4]
-
Incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with 150 µL of DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated control wells.
Visualizations
Signaling Pathway of this compound's Immunosuppressive Action
Caption: Mechanism of this compound's immunosuppressive effect via inhibition of IMPDH.
Experimental Workflow for a Xenograft Study Using this compound
Caption: Workflow for establishing a xenograft model with this compound-induced immunosuppression.
References
- 1. Immunosuppressive effect of this compound on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment in clinical kidney allografting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive effect of this compound in the management of patients with renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of this compound in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on antinephritic effect of mizoribine (p-INN, this compound), a new immunosuppressive agent, and azathioprine. (2) Effect on crescentic-type anti-GBM nephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bredinin Cytotoxicity in Primary Cell Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Bredinin (also known as Mizoribine) in primary cell cultures. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to facilitate successful and accurate experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an immunosuppressive agent that inhibits inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is crucial for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound leads to the depletion of intracellular guanosine triphosphate (GTP), which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[2]
Q2: Is this compound cytotoxic or cytostatic?
This compound can exhibit both cytostatic (inhibiting cell proliferation) and cytotoxic (killing cells) effects. The outcome is often dependent on the concentration, duration of exposure, and the specific cell type.[3] At lower concentrations, it may primarily act as a cytostatic agent by arresting the cell cycle, while higher concentrations are more likely to induce apoptosis.[4]
Q3: Can the cytotoxic effects of this compound be reversed?
Yes, the growth-inhibitory effects of this compound can be reversed by supplementing the culture medium with guanosine, guanosine monophosphate (GMP), or guanine. This is because these molecules can replenish the depleted intracellular pool of guanine nucleotides through the salvage pathway, bypassing the IMPDH inhibition.
Q4: Is there a significant difference in this compound's cytotoxicity between human and rodent primary cells?
Yes, studies have shown that human cells are significantly more resistant to the cytotoxic effects of this compound compared to murine cells, with a reported 20- to 60-fold higher resistance.[5] This is a critical consideration when extrapolating results from animal models to human applications.
Q5: What are the known off-target effects of this compound in primary cell cultures?
While the primary target of this compound is IMPDH, researchers should be aware of potential off-target effects, although these are not extensively documented in the literature for primary cells. As with any pharmacological agent, high concentrations may lead to non-specific cellular stress. It is always advisable to include appropriate controls to monitor for such effects.
Data Presentation
| Primary Cell Type | Effect | Concentration | Citation |
| Human Rheumatoid Synovial Fibroblasts | Inhibition of Proliferation | > 1 µg/mL | [4] |
| Human Rheumatoid Synovial Fibroblasts | Induction of Apoptosis | 10 µg/mL | [4] |
| Human Hepatocytes | Data not available | - | |
| Human Endothelial Cells | Data not available | - | |
| Human Chondrocytes | Data not available | - | |
| Human Keratinocytes | Data not available | - |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound in primary cell cultures using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (Mizoribine)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Harvest and count the primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent at the same final concentration as in the highest this compound concentration well).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Protocol 2: Guanosine Rescue Experiment
This protocol is designed to confirm that the cytotoxic/cytostatic effect of this compound is due to GTP depletion.
Procedure:
-
Follow the "Cell Seeding" and "Compound Treatment" steps as described in Protocol 1.
-
In a parallel set of wells, co-treat the cells with the same concentrations of this compound and a fixed concentration of guanosine (e.g., 100 µM, optimization may be required).
-
Include control wells with this compound alone, guanosine alone, and vehicle.
-
Proceed with the MTT assay or another viability/proliferation assay after the desired incubation period.
-
Expected Outcome: If the cytotoxic/cytostatic effect of this compound is on-target, the addition of guanosine should significantly "rescue" the cells, leading to viability/proliferation levels closer to the untreated control.
Mandatory Visualization
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Mizoribine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The antiproliferative effect of mizoribine on rheumatoid synovial fibroblast mediated by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Bredinin Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Bredinin (Mizoribine) resistance in cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound (Mizoribine)?
This compound is an imidazole nucleoside that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[1][2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, leading to an arrest of DNA synthesis in the S phase of the cell cycle and subsequent suppression of cell proliferation.[3][4] Its active form, Mizoribine-5'-monophosphate, is responsible for this inhibition.[1]
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm resistance?
To confirm this compound resistance, you should generate a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for both your potentially resistant cell line and the parental, sensitive cell line. A significant increase in the IC50 value for the treated cell line is a primary indicator of acquired resistance.[5]
Q3: What are the potential mechanisms of resistance to this compound?
While specific mechanisms for this compound resistance in cancer cells are not extensively detailed in the provided results, general mechanisms for resistance to IMPDH inhibitors can be inferred:
-
Gene Amplification: Cancer cells can develop resistance by amplifying the gene encoding for IMPDH, leading to overexpression of the target enzyme.[6]
-
Target Mutation: Mutations in the IMPDH gene could alter the protein structure, preventing effective binding of this compound.
-
Activation of Salvage Pathways: Cancer cells might upregulate purine salvage pathways, which can compensate for the inhibition of de novo synthesis by utilizing extracellular sources of purines. The inhibitory effects of Mizoribine can be reversed by the presence of guanine or guanosine in the culture medium.[7]
-
Compensatory Upregulation: Inhibition of IMPDH can lead to a feedback loop causing a compensatory overexpression of IMPDH1/2.[8]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration.
Q4: I am not observing the expected anti-proliferative effect. What are some common troubleshooting steps?
Several factors could be contributing to a lack of efficacy:
-
Suboptimal Drug Concentration: Ensure you are using an appropriate concentration range for your specific cell line. The 50% inhibition dose (ID50) for lymphocyte proliferation is typically between 1.0 to 10 µg/mL.[4][7] A dose-response experiment is crucial to determine the optimal concentration for your cells.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, human cells have been reported to be 20- to 60-fold more resistant than murine cells.[7]
-
Drug Stability: Always prepare fresh this compound solutions for your experiments, as degradation can occur with storage.[7]
-
Culture Medium Composition: Check your medium for the presence of guanine or guanosine, which can be utilized by the salvage pathway and counteract the effect of this compound.[7]
-
Cell Line Integrity: Confirm the identity and purity of your cell line through authentication methods like Short Tandem Repeat (STR) profiling to rule out contamination or genetic drift.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Gradual loss of this compound efficacy over time | Development of acquired resistance. | 1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability. 3. Initiate molecular analysis to investigate the resistance mechanism (see Q3). |
| High variability in experimental results | Inconsistent cell seeding density or drug concentration. | 1. Ensure a uniform single-cell suspension before seeding. 2. Calibrate pipettes and ensure thorough mixing of the drug in the medium. 3. Use a consistent cell passage number for experiments. |
| High levels of cytotoxicity at expected effective concentrations | Cell line is highly sensitive, or the drug concentration is too high. | 1. Perform a detailed dose-response curve to identify the optimal therapeutic window. 2. Reduce the incubation time with the drug. |
| Precipitation of this compound in culture medium | Poor solubility at the working concentration or interaction with media components. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. 2. Prepare the final dilution in pre-warmed medium and mix thoroughly.[7] |
Key Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.
-
Initial IC50 Determination: Determine the IC50 of the parental cell line for this compound as described in Protocol 1.
-
Initial Drug Exposure:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20.
-
Continuously culture the cells in this concentration, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, increase the this compound concentration by 1.5 to 2-fold.[5]
-
Monitor the cells closely. If significant cell death occurs, reduce the concentration and allow the cells to recover before attempting to increase it again.
-
-
Repeat and Characterize:
-
Repeat the dose escalation process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
At various stages of resistance, cryopreserve cell stocks for future experiments.
-
-
Confirm Resistance Stability:
-
Culture the resistant cell line in a drug-free medium for several passages.
-
Re-determine the IC50 for this compound. A stable resistance will show little to no change in the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µg/mL) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 5.2 ± 0.8 | 1 |
| This compound-Resistant Subclone | This compound | 58.6 ± 4.3 | 11.3 |
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and potential resistance pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for developing and characterizing this compound resistance.
Logical Diagram for Troubleshooting this compound Experiments
Caption: Troubleshooting logic for this compound-related experiments.
References
- 1. What is Mizoribine used for? [synapse.patsnap.com]
- 2. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mizoribine - Wikipedia [en.wikipedia.org]
- 4. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bredinin Stability and Usage in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and use of Bredinin (Mizoribine) in cell culture applications. Accurate handling and a thorough understanding of this compound's stability are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Mizoribine, is an imidazole nucleoside antibiotic with potent immunosuppressive properties.[1] Its primary mechanism of action is the selective inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanine nucleotide synthesis.[2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP). Lymphocytes, particularly T and B cells, are highly reliant on this pathway for their proliferation. Therefore, this compound selectively suppresses the proliferation of these immune cells, leading to its immunosuppressive effects.[3] This action results in the arrest of the cell cycle in the S phase.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or cell-culture-grade DMSO.
-
Reconstitution: Dissolve this compound powder in sterile water or DMSO to create a stock solution of, for example, 10 mg/mL. Ensure complete dissolution by gentle vortexing.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. While some sources suggest short-term storage at 4°C is possible, long-term stability is best maintained at -20°C.
-
Working Solutions: It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment to minimize the potential for degradation.[1] Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium immediately before adding it to your cells.
Q3: What are the common reasons for observing a weaker-than-expected effect of this compound in my cell culture experiments?
Several factors can contribute to a reduced or inconsistent effect of this compound:
-
Degradation of this compound: this compound in solution, especially at physiological pH and temperature, can degrade over time. Using freshly prepared working solutions is crucial.
-
Incorrect Dosage: The effective concentration of this compound can vary between cell lines. It is important to perform a dose-response curve to determine the optimal concentration for your specific cell type.
-
Cell Line Specificity: Different cell lines may have varying sensitivities to this compound due to differences in their reliance on the de novo purine synthesis pathway.
-
Presence of Nucleosides in Media: Some complex cell culture media may contain low levels of purine nucleosides which could partially rescue cells from the effects of this compound.
-
High Cell Density: At very high cell densities, the effective concentration of this compound per cell may be reduced, leading to a diminished effect.
Q4: Can this compound precipitate in cell culture medium?
While this compound is generally soluble in aqueous solutions, precipitation can occur, particularly if high concentrations of a DMSO stock solution are added directly to the medium. To avoid this:
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced precipitation and cytotoxicity.
-
Add the this compound working solution to pre-warmed (37°C) cell culture medium and mix gently but thoroughly.
-
Perform a serial dilution of the stock solution in culture medium to reach the final concentration, rather than adding a small volume of highly concentrated stock directly to a large volume of medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no immunosuppressive effect | 1. This compound degradation: Stock or working solution has degraded. 2. Suboptimal concentration: The concentration used is too low for the specific cell line. 3. Cell resistance: The cell line is not highly dependent on the de novo purine synthesis pathway. 4. Media components: The medium contains substances that counteract this compound's effect. | 1. Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. 2. Perform a dose-response experiment (e.g., IC50 determination) to identify the optimal concentration. 3. Confirm the expression of IMPDH in your cell line. Consider using a different immunosuppressive agent if the target pathway is not critical for your cells. 4. Use a chemically defined medium if possible, or check the formulation of your medium for purine nucleosides. |
| Precipitation of this compound in culture medium | 1. High DMSO concentration: The final concentration of DMSO in the medium is too high. 2. Temperature shock: Adding a cold stock solution to the medium. 3. Localized high concentration: Inadequate mixing upon addition. | 1. Keep the final DMSO concentration below 0.5%. Prepare an intermediate dilution in medium if necessary. 2. Ensure both the cell culture medium and the this compound working solution are at 37°C before mixing. 3. Add the this compound solution dropwise while gently swirling the culture vessel to ensure rapid and even distribution. |
| High cell death or cytotoxicity | 1. Incorrect dosage: The concentration of this compound is too high. 2. Solvent toxicity: The final DMSO concentration is toxic to the cells. 3. Contamination: The stock solution or culture is contaminated. | 1. Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line. 2. Ensure the final DMSO concentration is non-toxic (typically < 0.5%). Include a vehicle control (medium with the same DMSO concentration but without this compound) in your experiments. 3. Filter-sterilize your stock and working solutions. Regularly check your cell cultures for signs of contamination. |
Data on this compound Stability
While specific half-life data for this compound in various cell culture media is not extensively published, the stability of nucleoside analogs is known to be influenced by pH and temperature.[4] Generally, this compound is more stable at acidic pH and lower temperatures. In aqueous solutions at physiological pH (around 7.4) and 37°C, a gradual degradation can be expected.
General Recommendations for Ensuring this compound Activity:
| Parameter | Recommendation | Rationale |
| Working Solution Preparation | Prepare fresh for each experiment. | To minimize degradation that occurs in aqueous solutions at 37°C. |
| Stock Solution Storage | Aliquot and store at -20°C. | To prevent degradation from repeated freeze-thaw cycles and prolonged storage at higher temperatures. |
| pH of Culture Medium | Standard physiological pH (7.2-7.4). | While stability might be slightly enhanced at a lower pH, altering the medium's pH can adversely affect cell health. |
| Incubation Time | Consider potential degradation over long incubation periods (>48-72 hours). | For long-term experiments, replenishing the medium with fresh this compound may be necessary to maintain a consistent effective concentration. |
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on lymphocyte proliferation.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in sterile water or DMSO)
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin
-
Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes
-
96-well flat-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or a BrdU-based kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed lymphocytes into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete medium. A typical starting concentration might be 100 µg/mL, with 2-fold or 3-fold dilutions.
-
Treatment: Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium only (no cells, background control), cells with medium only (untreated control), and cells with medium containing the highest concentration of the vehicle (e.g., DMSO) used in the dilutions (vehicle control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the results to the untreated control (set to 100% proliferation).
-
Plot the percentage of proliferation against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for evaluating the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Incubator at 37°C
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of a phosphate buffer and methanol)
-
Filtration units (0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the cell culture medium at a known concentration (e.g., 10 µg/mL).
-
Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.
-
Dispense aliquots of the solution into sterile tubes.
-
-
Incubation:
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample represents the initial concentration.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any precipitates.
-
Analyze the supernatant by HPLC. An example of HPLC conditions for Mizoribine analysis involves a C18 column with a mobile phase of 20 mM Na2HPO4 and methanol (93:7, v/v, pH 3) containing 0.04% octanesulfonic acid, with UV detection at 275 nm.[5]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression line.
-
The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 2. Mizoribine | 50924-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Mizoribine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A simple HPLC method for the quantification of mizoribine in human serum: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Mizoribine Animal Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common side effects of Mizoribine observed in animal studies. The following content, presented in a question-and-answer format, addresses potential issues and offers troubleshooting guidance for experiments involving this immunosuppressive agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mizoribine?
A1: Mizoribine is an imidazole nucleoside that primarily functions by inhibiting the de novo pathway of purine synthesis. Its active metabolite, mizoribine-5'-monophosphate, selectively inhibits two key enzymes: inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate (GMP) synthetase. This blockade leads to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby suppressing the proliferation of lymphocytes (both T-cells and B-cells).[1]
Q2: What are the most commonly reported side effects of Mizoribine in animal studies?
A2: The most frequently documented side effects in animal studies, particularly in dogs, are gastrointestinal disturbances. These include vomiting, diarrhea, and anorexia.[2] At higher doses, more severe effects such as mucosal and crypt degeneration and necrosis in the intestines have been observed.[2] Bone marrow suppression is another potential side effect, although some studies suggest Mizoribine has a lower incidence of this compared to other immunosuppressants like azathioprine.[3]
Q3: Is there a known lethal dose (LD50) for Mizoribine in common laboratory animals?
A3: Yes, acute toxicity studies have established LD50 values for Mizoribine in some species. These values are crucial for understanding the acute toxic potential of the drug.
| Animal Model | Route of Administration | LD50 Value |
| Mouse | Oral | 812 mg/kg |
| Dog | Intravenous | 160 mg/kg |
Data compiled from available toxicological studies.
Troubleshooting Guides for In Vivo Experiments
Issue 1: Gastrointestinal Toxicity Observed in Study Animals
Symptoms: Animals exhibit signs of vomiting, diarrhea, loss of appetite, and weight loss. Fecal occult blood tests may be positive.
Possible Causes:
-
Dose-Related Toxicity: Gastrointestinal side effects are a known dose-dependent toxicity of Mizoribine.
-
High Serum Concentrations: Studies in dogs have correlated gastrointestinal toxicity with specific serum levels of Mizoribine. Clinical signs of gastrointestinal disturbances and histopathologic evidence of enterotoxicity were seen when the mean 12-hour serum level was 0.97 +/- 0.4 microgram/ml or greater.[2] Subclinical signs were observed at levels of 0.53 +/- 0.17 microgram/ml or greater.[2]
-
Individual Animal Sensitivity: There can be inter-animal variability in drug metabolism and sensitivity.
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the administered dose of Mizoribine.
-
Serum Level Monitoring: If possible, measure serum concentrations of Mizoribine to determine if they are within a toxic range.
-
Supportive Care: Provide supportive care to affected animals, including fluid and electrolyte replacement, to manage symptoms of diarrhea and vomiting.
-
Monitor Fecal Occult Blood: Regularly check for the presence of blood in the feces as an indicator of gastrointestinal damage.
-
Histopathological Examination: In terminal studies or if an animal is euthanized due to severe symptoms, perform a thorough histopathological examination of the gastrointestinal tract to assess for mucosal degeneration, crypt degeneration, and necrosis.[2]
Issue 2: Signs of Bone Marrow Suppression
Symptoms: Complete blood counts (CBCs) may reveal leukopenia (low white blood cell count), neutropenia (low neutrophil count), or thrombocytopenia (low platelet count). Animals may appear lethargic or be more susceptible to infections.
Possible Causes:
-
Inhibition of Purine Synthesis: As Mizoribine inhibits the de novo purine synthesis pathway, it can affect all rapidly dividing cells, including those in the bone marrow.
-
High Dose or Prolonged Treatment: The risk of myelosuppression may increase with higher doses or longer duration of treatment.
Troubleshooting Steps:
-
Regular Blood Monitoring: Perform regular CBCs to monitor for changes in white blood cell, red blood cell, and platelet counts.
-
Dose Evaluation: If significant bone marrow suppression is observed, a reduction in the Mizoribine dose may be necessary.
-
Monitor for Infections: Be vigilant for any signs of infection in immunosuppressed animals and treat promptly.
-
Bone Marrow Aspirates/Biopsies: For a more detailed assessment, consider performing bone marrow aspirates or biopsies to evaluate cellularity and the different hematopoietic lineages.
Quantitative Data on Side Effects
The following tables summarize the available quantitative data on the side effects of Mizoribine from various animal studies.
Table 1: Gastrointestinal and Systemic Side Effects in Dogs
| Dose | Duration | Animal Model | Observed Side Effects | Incidence/Severity |
| Not specified (serum level dependent) | - | Dog | Vomiting, diarrhea, anorexia | 50% of dogs at 12-hour oral dosing intervals showed clinical signs without histopathologic evidence of enterotoxicity.[2] |
| Mean 12-hr serum level ≥ 0.97 µg/mL | - | Dog | Clinical gastrointestinal disturbances and histopathologic enterotoxicity (mucosal/crypt degeneration, necrosis) | Observed in conjunction with a 24-hour oral-dose schedule.[2] |
| 2.5 mg/kg/day | 36 months | Beagle Dog | No abnormal general symptoms, normal hematological and biological parameters | No significant adverse effects noted in this long-term study.[4] |
Table 2: Side Effects Observed in Other Animal Models
Note: Specific quantitative data on the incidence of side effects in rats and non-human primates is limited in the publicly available literature. The following represents general observations from the available studies.
| Animal Model | Dose | Duration | Observed Side Effects |
| Rat | 5 and 7.5 mg/kg/day (p.o.) | 23 and 24 days respectively | No specific side effects were the focus of this efficacy study, but the doses were used to demonstrate therapeutic effects. |
| Non-human Primate | Not specified | Not specified | Data on specific side effects of Mizoribine in non-human primates is not readily available in the reviewed literature. |
Experimental Protocols
General Protocol for Acute Oral Toxicity Study (LD50 Determination) in Rodents
This is a generalized protocol based on standard toxicology guidelines.
-
Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats or ICR mice), typically 8-12 weeks old. Acclimatize animals to the laboratory conditions for at least 5 days.
-
Housing: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water, except for a brief fasting period before dosing.
-
Dose Preparation: Prepare a solution or suspension of Mizoribine in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
Dosing: Fast animals overnight before dosing. Administer a single oral dose of Mizoribine via gavage. Use a range of doses to determine the lethal dose. Include a control group that receives only the vehicle.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record any changes in behavior, appearance, and body weight.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Mizoribine in the de novo purine synthesis pathway.
Caption: General experimental workflow for a Mizoribine toxicity study in animals.
References
- 1. researchprotocols.org [researchprotocols.org]
- 2. dovepress.com [dovepress.com]
- 3. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Long-term toxicological studies with mizoribine (Bredinin) in beagle dogs (the first report). Blood chemistries, pharmacokinetics of mizoribine and fertility studies of the male dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Bredinin solubility for stock solutions
Welcome to the technical support center for Bredinin (Mizoribine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Mizoribine, is an immunosuppressive drug.[1] It is an imidazole nucleoside that was first isolated from the fungus Penicillium brefeldianum.[1] The primary mechanism of action of this compound is the selective inhibition of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase.[1] This inhibition leads to the disruption of guanine nucleotide synthesis, which in turn arrests DNA synthesis in the S phase of cellular division, thereby suppressing T lymphocyte proliferation.[1]
Q2: In which solvents can I dissolve this compound for my experiments?
This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium.[2]
Troubleshooting Guide: Improving this compound Solubility for Stock Solutions
Issue: I am having difficulty dissolving this compound powder.
Possible Cause & Solution:
-
Insufficient Sonication: The dissolution of this compound, particularly in aqueous solutions, can be slow. Sonication is often recommended to facilitate the process.[3][4]
-
Troubleshooting Step: After adding the solvent to the this compound powder, place the vial in a sonicator bath and sonicate for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Incorrect Solvent Concentration: The solubility of this compound differs between solvents. Ensure you are not exceeding the solubility limit for the chosen solvent.
-
Troubleshooting Step: Refer to the solubility data table below to ensure you are using an appropriate solvent concentration. If high concentrations are required, DMSO is the recommended solvent due to its higher solvating capacity for this compound.
-
-
Precipitation in Culture Medium: When diluting a concentrated stock solution (especially from DMSO) into an aqueous culture medium, precipitation can occur.
-
Troubleshooting Step: To avoid precipitation, it is advisable to pre-warm the culture medium before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[2] Also, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is low enough to not be toxic to the cells.[2]
-
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound and its aglycone form in commonly used laboratory solvents.
| Compound | Solvent | Solubility | Molar Concentration (mM) | Recommendation |
| This compound | Water | Soluble[2] | - | Prepare fresh working solutions.[2] |
| This compound | DMSO | Soluble[2] | - | Prepare concentrated stock solutions.[2] |
| This compound Aglycone | Water | 1 mg/mL[4] | 7.87 mM[4] | Sonication is recommended.[4] |
| This compound Aglycone | DMSO | 21.67 mg/mL[4] | 170.5 mM[4] | Sonication is recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the tube vigorously. If the powder does not dissolve completely, sonicate the tube for 5-10 minutes.
-
Sterilization: If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term stability.[3]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Medium Preparation: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired working concentration.
-
Mixing: Mix the solution thoroughly by gentle inversion or pipetting.
-
Application: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Signaling pathway illustrating this compound's immunosuppressive effect.
References
Technical Support Center: Troubleshooting Inconsistent Results with Bredinin Experiments
Welcome to the technical support center for Bredinin (Mizoribine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Mizoribine, is an imidazole nucleoside immunosuppressive drug.[1] Its primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis.[1][2][3] This leads to the depletion of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby selectively inhibiting the proliferation of lymphocytes (both T- and B-cells).[4]
Q2: My this compound experiments are showing inconsistent results. What are the common causes?
Inconsistent results in this compound experiments can stem from several factors:
-
Compound Stability and Handling: this compound solutions should be freshly prepared. The stability of this compound in cell culture media can vary, so it is crucial to be consistent with the timing of your experiments.
-
Cell Culture Conditions: Factors such as cell line passage number, cell density at the time of treatment, and mycoplasma contamination can significantly impact results.
-
Individual Variation (In Vivo): Bioavailability of this compound can vary between individual animals, leading to different serum concentrations from the same dose.[5]
-
Batch-to-Batch Variability: There can be variations between different manufacturing lots of this compound.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in sterile water or DMSO. Stock solutions should be stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. For experiments, it is recommended to prepare fresh working solutions from the stock.
Troubleshooting Guides
Inconsistent IC50 Values in Cell-Based Assays
Variability in the half-maximal inhibitory concentration (IC50) is a common issue. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 values | Compound degradation | Prepare fresh stock and working solutions for each experiment. Ensure proper storage of stock solutions at -20°C in aliquots. |
| Low cell proliferation rate | Ensure cells are in the exponential growth phase during the experiment. | |
| Incorrect assay endpoint | The timing of the viability assessment is critical. Determine the optimal endpoint for your specific cell line and experimental conditions. | |
| Lower than expected IC50 values | Over-confluent cells | Use a consistent and optimal cell seeding density. Over-confluent cells can be more sensitive to cytotoxic agents. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. Always include a vehicle control in your experiments.[6] | |
| High variability between replicate wells | Uneven cell plating | Ensure a homogenous cell suspension before and during plating. |
| Edge effects in microplates | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile media or PBS. | |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a consistent and narrow range of passage numbers for a set of experiments. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular metabolism and drug response. | |
| Batch-to-batch variability of this compound | If possible, use the same batch of this compound for a series of related experiments. |
Data Presentation: Quantitative Data Summary
The following tables summarize the reported IC50 (or EC50) values for this compound in various experimental settings.
Table 1: Immunosuppressive Activity of this compound
| Cell Type/Assay | Stimulant | IC50 Value | Reference |
| Human Lymphocytes (MLR) | Allogeneic cells | 1.0 - 10 µg/mL | [1][7] |
| T-cell Lymphomas | - | >100 µg/mL | [1] |
| L-cells | - | >100 µg/mL | [1] |
| T-cells (Ca-dependent proliferation) | A213187 and PHA | ~10 µM | [8] |
| Alloreactive T-cells (Primary MLR) | Allogeneic cells | ~10 µM | [8] |
| Rheumatoid Synovial Cells (IL-6 production) | Spontaneous | 1.25 - 5 µg/mL | [9] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50/EC50 Value | Reference |
| SARS-CoV (Frankfurt-1) | Vero E6 | Plaque Reduction | 3.5 µg/mL | [10][11] |
| SARS-CoV (HKU39849) | Vero E6 | Plaque Reduction | 16 µg/mL | [10][11] |
| Cytomegalovirus (CMV) | - | Plaque Inhibition | 12.0 µg/mL | [12] |
Experimental Protocols
Key Experiment 1: In Vitro Immunosuppression Assay (Mixed Lymphocyte Reaction - MLR)
This protocol provides a framework for assessing the immunosuppressive effect of this compound on T-cell proliferation.
1. Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Assay Setup:
- In a 96-well round-bottom plate, mix equal numbers of PBMCs from the two donors (e.g., 1 x 10^5 cells from each donor per well).
- Prepare serial dilutions of this compound in complete RPMI-1640 medium.
- Add the this compound dilutions to the cell mixture. Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and a positive control (e.g., Cyclosporin A).
3. Incubation:
- Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
4. Proliferation Measurement (e.g., using BrdU incorporation):
- On day 4, add BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for another 18-24 hours.
- On day 5, harvest the cells and measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Key Experiment 2: Antiviral Plaque Reduction Assay
This protocol is a general method to determine the antiviral activity of this compound.
1. Cell Plating:
- Seed a confluent monolayer of a susceptible cell line (e.g., Vero E6 for SARS-CoV) in 6-well plates.
- Incubate until the cells are 90-100% confluent.
2. Virus Infection:
- Prepare serial dilutions of the virus stock in serum-free medium.
- Remove the culture medium from the cells and infect the monolayer with the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
- Incubate for 1 hour at 37°C to allow for viral adsorption.
3. This compound Treatment:
- Prepare an overlay medium (e.g., 2x MEM containing 2% FBS and 1% low-melting-point agarose).
- Prepare serial dilutions of this compound in the overlay medium.
- After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
- Add the this compound-containing overlay medium to the respective wells. Include a virus control (overlay without this compound) and a cell control (overlay without this compound or virus).
4. Incubation:
- Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
5. Plaque Visualization and Counting:
- Fix the cells with 10% formalin.
- Stain the cells with a crystal violet solution.
- Count the number of plaques in each well.
6. Data Analysis:
- Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
- Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.[11]
Mandatory Visualizations
Caption: Mechanism of this compound's immunosuppressive and potential anti-leukemic action.
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 4. JMIR Research Protocols - Efficacy and Safety of Mizoribine for the Treatment of Refractory Nephrotic Syndrome: Protocol for a Multicenter, Controlled, Open-label, Randomized Controlled Trial [researchprotocols.org]
- 5. Mizoribine requires individual dosing due to variation of bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, this compound, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mizoribine, an inhibitor of inosine monophosphate dehydrogenase, inhibits interleukin-6 production by freshly prepared rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel anticytomegalovirus activity of immunosuppressant mizoribine and its synergism with ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bredinin-Induced Myelosuppression in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Bredinin (Mizoribine)-induced myelosuppression in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Mizoribine)?
A1: this compound is a selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanine nucleotide synthesis.[1] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP). Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation.[1] Consequently, this compound selectively suppresses the proliferation of these immune cells, leading to its immunosuppressive effects by arresting the cell cycle in the S phase.[1]
Q2: What are the expected signs of myelosuppression in mice treated with this compound?
A2: While specific data on this compound-induced myelosuppression in mice is limited, based on its mechanism and the known effects of other immunosuppressants, the expected signs of myelosuppression would manifest as changes in hematological parameters. These include:
-
Neutropenia: A significant decrease in neutrophils, increasing susceptibility to infections.
-
Thrombocytopenia: A reduction in platelet count, leading to an increased risk of bleeding.
-
Anemia: A decrease in red blood cells and hemoglobin, resulting in fatigue and reduced oxygen-carrying capacity.
Clinically, mice may exhibit lethargy, ruffled fur, weight loss, signs of infection, or bleeding.[1] Regular monitoring of complete blood counts (CBCs) is essential to quantify the extent of myelosuppression.
Q3: What is a typical dosage range for this compound in mice to induce immunosuppression?
A3: The dosage of this compound in mice can vary depending on the experimental goals. Doses up to 400 mg/kg have been used subcutaneously, which resulted in prolonged tumor growth and a moderate reduction in host reaction in a subrenal capsule assay.[1] However, this high dose also caused significant weight loss (up to 29%).[2] Doses below 200 mg/kg were found to be ineffective in suppressing the host reaction in the same model.[2] In rats, oral doses of 5-7.5 mg/kg/day have demonstrated efficacy in an anti-GBM nephritis model.[3] It is crucial to perform a dose-response study to determine the optimal dose that induces the desired level of immunosuppression with manageable toxicity for your specific mouse strain and experimental model.
Q4: How should this compound be prepared and administered to mice?
A4: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, it is advisable to prepare a stock solution in a sterile vehicle and dilute it to the final concentration for administration. The most common routes of administration in mice for systemic effects are intraperitoneal (IP), subcutaneous (SC), and oral gavage. The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
Q5: What supportive care measures should be considered for mice with this compound-induced myelosuppression?
A5: Supportive care is critical for the well-being of myelosuppressed animals. Key measures include:
-
Enhanced Monitoring: Daily observation for clinical signs of toxicity, such as changes in weight, activity, and appearance.
-
Aseptic Technique: Maintain a clean environment and handle animals with care to prevent infections.
-
Nutritional Support: Provide easily accessible, palatable, and high-calorie food and water.
-
Temperature Regulation: Ensure a stable and appropriate ambient temperature to prevent hypothermia.
-
Prophylactic Antibiotics: In cases of severe neutropenia, prophylactic administration of broad-spectrum antibiotics may be considered under veterinary guidance.
Troubleshooting Guides
Issue 1: Greater-than-Expected Toxicity or Mortality
| Possible Causes | Troubleshooting Steps |
| High Dosage | Reduce the this compound dosage. Perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific mouse strain. Doses as high as 400 mg/kg in mice have been associated with significant weight loss.[1][2] |
| Impaired Renal Function | This compound is primarily excreted through the kidneys.[1] Ensure the use of animals with normal renal function. If your model involves potential kidney damage, consider lower doses and monitor renal function parameters. |
| Mouse Strain Susceptibility | Different mouse strains can exhibit varying sensitivities to drugs.[4][5] If high toxicity is observed, consider using a different, potentially more robust, mouse strain. |
| Infection in Immunocompromised Animals | Myelosuppression increases the risk of opportunistic infections. Maintain a sterile environment, use aseptic techniques for all procedures, and consider prophylactic antibiotics if severe neutropenia is anticipated. |
Issue 2: Insufficient or No Myelosuppression Observed
| Possible Causes | Troubleshooting Steps |
| Insufficient Dosage | Increase the this compound dosage. A dose of 200 mg/kg for 7 days was found to be insufficient to suppress immunological reactions in one mouse model.[6] A dose-response study is recommended to determine the effective dose for inducing myelosuppression. |
| Inappropriate Administration Route or Frequency | The route and frequency of administration can significantly impact drug exposure. Ensure the chosen route provides adequate bioavailability. Consider more frequent administration if the drug has a short half-life. |
| Compound Degradation | Ensure the this compound solution is prepared fresh for each experiment and stored properly to prevent degradation.[1] |
| Timing of Assessment | The nadir (lowest point) of blood cell counts may occur at different times post-administration. Conduct a time-course study by collecting blood samples at multiple time points (e.g., days 3, 5, 7, 10, 14, 21) to capture the peak of myelosuppression. |
Issue 3: Inconsistent Results Between Experiments
| Possible Causes | Troubleshooting Steps |
| Variability in Animal Characteristics | Use mice of the same age, sex, and genetic background. Randomize animals into treatment groups to minimize bias.[5] |
| Differences in Experimental Conditions | Standardize all experimental procedures, including drug preparation, administration technique, and sample collection and processing. |
| Individual Animal Variation | Increase the number of animals per group to enhance statistical power and account for biological variability.[1] |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Myelosuppression in Mice
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c). Note that different strains may exhibit different sensitivities.[4][5]
-
Age/Weight: 8-10 weeks old.
-
Acclimatization: Allow at least one week for acclimatization before the start of the experiment.
2. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in a sterile vehicle (e.g., sterile saline or PBS). Prepare fresh on the day of administration.
-
Dosage: Based on literature and pilot studies, a starting dose in the range of 200-400 mg/kg can be considered, with the expectation of potential toxicity at the higher end.[1][2] A dose-finding study is highly recommended.
-
Administration: Administer via intraperitoneal (IP) or subcutaneous (SC) injection.
3. Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound-treated.
-
(Optional) Group 3: this compound + Therapeutic agent (e.g., G-CSF, TPO).
4. Monitoring:
-
Clinical Signs: Monitor animals daily for weight loss, changes in appearance (ruffled fur), and behavior (lethargy).
-
Hematological Analysis: Collect peripheral blood (e.g., via tail vein or saphenous vein) at baseline and at regular intervals post-treatment (e.g., days 3, 5, 7, 10, 14, and 21) for a complete blood count (CBC) to assess white blood cell (WBC), red blood cell (RBC), platelet (PLT), and neutrophil counts.
5. Endpoint Analysis:
-
Bone Marrow Analysis: At selected time points, euthanize a subset of mice and harvest femurs and tibias. Flush bone marrow for cellularity counts and colony-forming unit (CFU) assays to assess the number of hematopoietic progenitor cells.
-
Histology: Fix femurs in formalin for histological analysis of bone marrow architecture and cellularity.[7][8]
-
Flow Cytometry: Analyze bone marrow or peripheral blood for specific hematopoietic stem and progenitor cell populations.[9][10]
Protocol 2: Management of this compound-Induced Myelosuppression with Hematopoietic Growth Factors
1. Induction of Myelosuppression:
-
Follow Protocol 1 for this compound administration to induce myelosuppression.
2. Growth Factor Treatment:
-
For Neutropenia (G-CSF):
-
Agent: Recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF).
-
Dosage: A typical dose is 250 µg/kg/day, administered subcutaneously.[2]
-
Schedule: Begin administration 24 hours after this compound treatment and continue daily until neutrophil recovery.
-
-
For Thrombocytopenia (TPO):
-
Agent: Recombinant murine Thrombopoietin (TPO) or a TPO receptor agonist.
-
Dosage: A typical dose for TPO is 90 µg/kg/day, administered subcutaneously.[2]
-
Schedule: Begin administration 24 hours after this compound treatment and continue daily until platelet recovery.
-
3. Monitoring and Analysis:
-
Monitor CBCs regularly to assess the rate of recovery of neutrophils and platelets in the growth factor-treated groups compared to the this compound-only group.
Data Presentation
Table 1: Representative Dosing of this compound (Mizoribine) in Rodent Models
| Species | Route of Administration | Dosage | Observed Effects | Reference |
| Mouse | Subcutaneous | 400 mg/kg | Prolonged tumor growth, moderately reduced host reaction, significant weight loss. | [1][2] |
| Mouse | Subcutaneous | 200 mg/kg (daily for 7 days) | Insufficient to suppress immunological reactions. | [6] |
| Rat | Oral | 5-7.5 mg/kg/day | Reduced kidney weight and glomerular histopathological changes in a nephritis model. | [3] |
Table 2: Key Parameters for Monitoring Myelosuppression in Mice
| Parameter | Method of Measurement | Expected Change with Myelosuppression |
| White Blood Cell (WBC) Count | Automated Hematology Analyzer / Hemocytometer | Decrease (Leukopenia) |
| Absolute Neutrophil Count (ANC) | Automated Hematology Analyzer / Manual Differential | Decrease (Neutropenia) |
| Platelet (PLT) Count | Automated Hematology Analyzer / Hemocytometer | Decrease (Thrombocytopenia) |
| Red Blood Cell (RBC) Count | Automated Hematology Analyzer / Hemocytometer | Decrease (Anemia) |
| Hemoglobin (Hgb) | Automated Hematology Analyzer | Decrease (Anemia) |
| Bone Marrow Cellularity | Histology / Cell Counting | Decrease |
| Hematopoietic Progenitor Cells | Colony-Forming Unit (CFU) Assays | Decrease in CFU-GM, BFU-E, CFU-Mk |
| Hematopoietic Stem and Progenitor Cell Populations | Flow Cytometry (e.g., LSK cells) | Changes in specific populations |
Visualizations
Caption: this compound's mechanism of action on hematopoietic cells.
Caption: Workflow for a this compound-induced myelosuppression study.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic effects of thrombopoietin and granulocyte colony-stimulating factor on neutrophil recovery in myelosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on antinephritic effect of mizoribine (p-INN, this compound), a new immunosuppressive agent, and azathioprine. (2) Effect on crescentic-type anti-GBM nephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JMIR Research Protocols - Efficacy and Safety of Mizoribine for the Treatment of Refractory Nephrotic Syndrome: Protocol for a Multicenter, Controlled, Open-label, Randomized Controlled Trial [researchprotocols.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A sequential immunosuppressive treatment with mizoribin (this compound) plus cyclosporin A on the subrenal capsule assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histological and In Vivo Microscopic Analysis of the Bone Marrow Microenvironment in a Murine Model of Chronic Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced histopathology of the bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Analysis of Hematopoietic Stem/Progenitor Cells and Mature Blood Cell Subsets in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Bredinin interference with other experimental reagents
Welcome to the technical support center for researchers utilizing Bredinin (Mizoribine). This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential experimental challenges and ensure the accuracy and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Mizoribine, is an immunosuppressive agent that primarily acts by inhibiting inosine monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a crucial enzyme in the de novo pathway of purine synthesis, which is responsible for the production of guanine nucleotides.[1][2] By blocking this enzyme, this compound leads to the depletion of intracellular guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This inhibitory effect is particularly potent in lymphocytes (T and B cells) as they are highly dependent on the de novo pathway for their proliferation.[1][3]
Q2: I am observing lower-than-expected efficacy of this compound in my cell culture experiments. What are the possible reasons?
A2: Several factors can contribute to a reduced effect of this compound in cell culture:
-
Presence of Guanine or Guanosine in the Culture Medium: The inhibitory effects of this compound can be reversed by the presence of guanine or guanosine.[4] These molecules can be utilized by the cell through the purine salvage pathway, bypassing the de novo synthesis pathway that this compound inhibits. It is crucial to check the composition of your cell culture medium and supplements for the presence of these nucleosides.
-
Cell Type Specificity: Different cell lines can exhibit varying sensitivity to this compound. The level of dependence on the de novo purine synthesis pathway can differ between cell types.
-
Drug Stability: this compound solutions should be freshly prepared for optimal activity. Degradation of the compound in stored solutions can lead to reduced efficacy.[3]
-
Inadequate Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Can this compound interfere with standard cell viability assays like the MTT assay?
A3: Yes, this compound has the potential to interfere with cell viability assays that rely on cellular metabolic activity, such as the MTT, XTT, and WST-1 assays. The reduction of the tetrazolium salt in these assays is dependent on cellular dehydrogenases and the availability of NADH and NADPH. Since this compound disrupts nucleotide metabolism, it can indirectly affect the overall metabolic state of the cell, potentially leading to an underestimation or overestimation of cell viability. It is advisable to use an alternative viability assay, such as the trypan blue exclusion assay or a luciferase-based ATP assay (e.g., CellTiter-Glo®), to confirm results obtained from tetrazolium-based assays.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: The primary and most well-characterized target of this compound is IMPDH.[1][2] While it is considered a selective inhibitor, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. However, significant off-target effects are not widely reported in the literature.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected immunosuppressive effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Guanosine/Guanine in Media | 1. Check the formulation of your cell culture medium and supplements for the presence of guanosine or guanine. 2. If present, consider using a custom medium formulation without these components. 3. Perform a "rescue" experiment by adding exogenous guanosine to your this compound-treated cells to confirm this interference (see Experimental Protocol 2). |
| Suboptimal Drug Concentration | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. 2. Consult the literature for typical effective concentrations in similar cell types. |
| Drug Degradation | 1. Prepare fresh stock and working solutions of this compound for each experiment.[3] 2. Store stock solutions at -20°C or as recommended by the supplier. |
| Cell Line Resistance | 1. Consider the inherent sensitivity of your chosen cell line to IMPDH inhibitors. 2. If possible, test the effect of this compound on a control cell line known to be sensitive to the drug. |
Issue 2: Discrepancies between MTT assay results and other viability indicators.
| Possible Cause | Troubleshooting Steps |
| Metabolic Interference | 1. Run a parallel cell viability assay that is not based on metabolic reduction, such as Trypan Blue exclusion or a commercial ATP-based assay (e.g., CellTiter-Glo®). 2. Compare the results from both assays to determine if this compound is specifically affecting the MTT readout. |
| Direct Reduction of MTT | 1. To rule out direct chemical reduction of MTT by this compound, perform a cell-free control. 2. Add this compound to the culture medium without cells, followed by the MTT reagent. 3. An increase in absorbance in the absence of cells would indicate direct interference. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. The following table provides a summary of reported IC50 values.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Crystal Violet Assay | 10 - 50 | [5] |
| HeLa, HepG2, SGC-7901 | Not Specified | 1.2 (for a derivative) | [6] |
| T47D, MCF-7, MDA-MB-231 | Not Specified | 2.20 - 11.90 | |
| MCF-7 | Not Specified | 9.59 | [7] |
| MDA-MB-231 | Not Specified | 12.12 | [7] |
| T-47D | Not Specified | 10.10 | [7] |
Note: The IC50 values can be influenced by factors such as cell density, incubation time, and the specific assay used.[8]
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay with this compound Treatment
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (Mizoribine)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: Guanosine Rescue Experiment
Materials:
-
Same as Protocol 1
-
Guanosine solution (e.g., 50 µM in complete medium)[4]
Procedure:
-
Follow steps 1 and 2 of the Standard MTT Assay Protocol.
-
Co-treatment: In a parallel set of wells, in addition to the this compound dilutions, add a final concentration of 50 µM guanosine.
-
Include controls for this compound alone, guanosine alone, and untreated cells.
-
Follow steps 3-7 of the Standard MTT Assay Protocol.
-
Data Analysis: Compare the cell viability in the wells treated with this compound alone to those co-treated with this compound and guanosine. A significant increase in viability in the co-treated wells indicates that the effect of this compound is being rescued by the activation of the purine salvage pathway.
Visualizations
Caption: this compound's mechanism of action via inhibition of the de novo purine synthesis pathway.
References
- 1. What is Mizoribine used for? [synapse.patsnap.com]
- 2. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the effects of mizoribine with those of azathioprine, 6-mercaptopurine, and mycophenolic acid on T lymphocyte proliferation and purine ribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Bredinin Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Bredinin stock solutions. Here, you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound stock solutions?
A1: The stability of this compound in solution is primarily affected by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents. The imidazole ring structure of this compound makes it susceptible to degradation under certain conditions.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in both water and dimethyl sulfoxide (DMSO). For long-term storage, DMSO is often the preferred solvent.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For optimal long-term stability, stock solutions of this compound, particularly when prepared in DMSO, should be stored at -20°C or -80°C.[1][2] It is highly recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[3] Aqueous solutions should ideally be used fresh or stored for very short periods at 2-8°C, protected from light. Long-term storage of aqueous solutions is generally not recommended without specific stability-enhancing formulations.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, the likely degradation pathways for this compound include:
-
Hydrolysis: The imidazole ring and the carboxamide group can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions.[4]
-
Oxidation: The molecule can be degraded by oxidizing agents.[4]
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can induce degradation of the aromatic imidazole ring.[4]
Q5: How can I monitor the degradation of my this compound stock solution?
A5: The most effective method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation of the intact this compound from its degradation products, enabling the quantification of its purity over time.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Verify the storage conditions and age of the stock solution. Perform a stability check using HPLC if possible. Prepare fresh stock solutions for critical experiments. |
| Precipitation of this compound in aqueous solutions. | Ensure the concentration does not exceed its solubility in the aqueous buffer. Sonication may help in dissolving the compound. For cell-based assays, filter the final working solution through a 0.22 µm filter.[3] | |
| Loss of compound activity | Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3] |
| Improper storage temperature. | Store stock solutions at the recommended -20°C or -80°C for long-term storage.[1][2] | |
| Visible changes in the stock solution (e.g., color change, precipitation) | Chemical degradation or precipitation. | Discard the stock solution and prepare a fresh one. Ensure the solvent is of high purity and the storage container is appropriate. |
Data on this compound Stability
Short-Term Stability of this compound Aglycone in Aqueous Buffers
| pH | Buffer System (50 mM) | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | Citrate | 85.2% | 65.7% |
| 5.0 | Acetate | 95.1% | 88.3% |
| 7.4 | Phosphate | 98.5% | 94.2% |
| 9.0 | Borate | 89.3% | 72.1% |
Effect of Temperature and Light on this compound Aglycone Stability in pH 7.4 Buffer
| Condition | % Remaining after 48 hours |
| 4°C, Protected from Light | 99.5% |
| 25°C, Protected from Light | 97.1% |
| 25°C, Exposed to Light* | 85.4% |
| 37°C, Protected from Light | 95.8% |
*Simulated laboratory light conditions.
Long-Term Storage Guidelines for this compound (Mizoribine) Stock Solutions in Solvent
| Storage Temperature | Recommended Storage Period |
| -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] |
Note: Serum samples containing mizoribine have been shown to be stable for 6 months at -20°C.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with water or buffer).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a photostability chamber to light. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all samples, including an untreated control, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes can be used for initial method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 275 nm).
-
Analysis: Inject the samples from the forced degradation study. A stability-indicating method is one that resolves the main this compound peak from all degradation product peaks.
Visualizations
Caption: Mechanism of action of this compound (Mizoribine).
References
Validation & Comparative
A Comparative Guide: Bredinin vs. Mycophenolate Mofetil in T-Cell Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of immunosuppressive agents, understanding the nuanced differences between available compounds is paramount. This guide provides an objective comparison of Bredinin (also known as mizoribine) and Mycophenolate Mofetil (MMF), focusing on their mechanisms of T-cell inhibition, supported by available experimental data.
Mechanism of Action: A Shared Target
Both this compound and Mycophenolate Mofetil exert their immunosuppressive effects by targeting the de novo pathway of purine synthesis, which is crucial for the proliferation of lymphocytes. T- and B-lymphocytes are highly dependent on this pathway for DNA and RNA synthesis, making them particularly susceptible to its inhibition.
Mycophenolate Mofetil (MMF) is a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA). MPA is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides. By depleting the intracellular pool of guanosine triphosphate (GTP), MPA selectively inhibits the proliferation of T- and B-lymphocytes.
This compound (Mizoribine) , an imidazole nucleoside, also inhibits IMPDH. Its active form, mizoribine-5'-monophosphate, is a potent inhibitor of this enzyme, thereby blocking the synthesis of guanine nucleotides and arresting the proliferation of lymphocytes. While both drugs share the same molecular target, differences in their chemical structure and pharmacokinetics may contribute to variations in their clinical profiles.
Comparative Efficacy in T-Cell Inhibition
Direct in-vitro comparative studies providing IC50 values for T-cell proliferation for both drugs under identical conditions are limited in the available literature. However, clinical studies in the context of organ transplantation suggest comparable efficacy in preventing rejection, which is primarily a T-cell-mediated process.
A meta-analysis of twelve studies involving 1103 patients found no significant difference between the mizoribine and MMF groups in the rate of acute rejection, patient survival, or graft survival in kidney transplant recipients. Another randomized comparative trial in living donor renal transplantation concluded that mizoribine and MMF are almost equivalent in terms of efficacy and safety.
Effects on T-Cell Subsets and Cytokine Production
Mycophenolate Mofetil has been shown to significantly reduce the proliferation of both CD4+ and CD8+ T-cells. In a study on patients with systemic lupus erythematosus, MMF treatment led to a reduction in the absolute counts of CD4+ T cells, CD8+ T cells, and B cells. Furthermore, MMF has been demonstrated to decrease the production of pro-inflammatory cytokines. In a mouse model of Crohn's disease, MMF significantly inhibited the mRNA expression of IFN-γ, TNF-α, IL-12, IL-6, and IL-1β.
This compound has also been shown to suppress effector T-cell-mediated immune responses. In animal models, mizoribine prolonged skin graft survival and suppressed delayed-type hypersensitivity reactions, which are T-cell-mediated phenomena. While specific quantitative data on its in-vitro effects on T-cell cytokine production is scarce, its efficacy in T-cell-driven autoimmune models suggests an inhibitory effect on pro-inflammatory cytokine secretion.
Quantitative Data Summary
The following table summarizes available data on the T-cell inhibitory effects of Mycophenolate Mofetil. Due to the limited availability of direct in-vitro comparative data, a similar table for this compound cannot be constructed at this time.
| Parameter | Drug | Cell Type | Assay | Result | Reference |
| T-Cell Proliferation | Mycophenolic Acid (MPA) | Human CD4+ and CD8+ T-cells | BrdU incorporation | Significant inhibition of proliferation | |
| Cytokine Production | Mycophenolate Mofetil (MMF) | Mouse splenocytes | ELISA/RT-PCR | Significant inhibition of IFN-γ, TNF-α, IL-12, IL-6, and IL-1β expression |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
T-Cell Activation Signaling Pathway
A Comparative Guide to the Immunosuppressive Effects of Bredinin and Azathioprine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive properties of Bredinin (Mizoribine) and azathioprine, two pivotal drugs in clinical immunosuppression. The following sections objectively evaluate their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to ascertain these effects.
Mechanisms of Action: A Tale of Two Pathways
This compound and azathioprine achieve immunosuppression through distinct molecular pathways, primarily by targeting the proliferation of lymphocytes.
This compound (Mizoribine) acts as a selective, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By depleting the intracellular pool of guanosine triphosphate (GTP), this compound effectively halts the proliferation of T and B lymphocytes, which are heavily reliant on this pathway.
Azathioprine , a prodrug, is first metabolized to 6-mercaptopurine (6-MP). Subsequently, 6-MP is converted into various active metabolites, primarily thioguanine nucleotides (TGNs). These TGNs exert their immunosuppressive effects by being incorporated into the DNA and RNA of proliferating cells, thereby disrupting nucleic acid synthesis and leading to cytotoxicity, particularly in rapidly dividing lymphocytes.
Mizoribine vs. Cyclophosphamide for Lupus Nephritis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of mizoribine and cyclophosphamide in the context of lupus nephritis, drawing upon data from both preclinical lupus models and clinical trials. While direct head-to-head studies in animal models are limited, this document synthesizes available data to offer a comparative perspective on these two immunosuppressive agents.
Executive Summary
Mizoribine, a selective inhibitor of inosine monophosphate dehydrogenase, and cyclophosphamide, an alkylating agent, are both utilized in the management of lupus nephritis. Preclinical studies in murine lupus models demonstrate that both agents can effectively suppress key markers of disease activity, including autoantibody production and renal pathology. Clinical evidence from a randomized controlled trial indicates that mizoribine is non-inferior to intravenous cyclophosphamide for induction therapy in active lupus nephritis, presenting a comparable efficacy profile with a potentially different safety profile.
Preclinical Efficacy in Murine Lupus Models
Mizoribine in NZB/W F1 Mice
A study investigating the therapeutic effects of mizoribine in NZB/W F1 mice, a spontaneous model of lupus nephritis, revealed significant improvements in survival and disease markers.
Experimental Protocol: Mizoribine in NZB/W F1 Mice [1]
-
Animal Model: New Zealand Black/White (NZB/W) F1 hybrid mice.
-
Treatment Group: Mizoribine (MZR) administered at a dose of 20 mg/kg of body weight every other day, commencing at 14 weeks of age.
-
Control Group: Untreated NZB/W F1 mice.
-
Primary Endpoints: Survival time, serum anti-DNA antibody titers, presence of splenomegaly, and histological assessment of glomerulonephritis.
Quantitative Data: Mizoribine in NZB/W F1 Mice [1]
| Parameter | Untreated Control | Mizoribine (20 mg/kg) |
| Mean Survival Time | 38.1 +/- 2.9 weeks | 54.3 +/- 4.2 weeks (p < 0.01) |
| Serum Anti-DNA Antibody | Elevated | Suppressed |
| Splenomegaly | Present | Suppressed |
| Glomerulonephritis | Progressive development | Suppressed histological progression |
Cyclophosphamide in Murine Lupus Models
Cyclophosphamide has been evaluated in various murine lupus models, including NZB/W F1 and MRL/lpr mice, demonstrating its potent immunosuppressive effects.
Experimental Protocol: Cyclophosphamide in NZB/W F1 Mice [2][3]
-
Animal Model: New Zealand Black/White (NZB/W) F1 female mice (30 weeks old).
-
Treatment Group: Cyclophosphamide (CYC) administered via intraperitoneal (IP) injection at 25 mg/kg, once weekly for 4 weeks.[3] Another study used weekly intravenous pulses of 25 mg/kg.[2]
-
Control Group: Vehicle-treated SLE mice.
-
Primary Endpoints: Plasma anti-dsDNA IgG levels, urinary albumin excretion, and mean arterial pressure.[3] Another study focused on survival after the onset of nephrotic range proteinuria.[2]
Quantitative Data: Cyclophosphamide in NZB/W F1 Mice
| Parameter | Vehicle-Treated SLE Mice | Cyclophosphamide (25 mg/kg) |
| Plasma anti-dsDNA IgG | High | Lowered[3] |
| Urinary Albumin Excretion | High | Lowered[3] |
| Survival (20 weeks post-proteinuria) | 0% | 40%[2] |
Experimental Protocol: Cyclophosphamide in MRL/lpr Mice [4]
-
Animal Model: Female MRL/lpr mice.
-
Treatment Group: Cyclophosphamide (CTX) administered intraperitoneally at 50 mg/kg once a week, starting at 16 weeks of age.
-
Control Group: Untreated MRL/lpr mice.
-
Primary Endpoints: 24-hour urinary protein, serum antinuclear antibodies (ANA), anti-dsDNA antibodies, and renal histopathology.
Quantitative Data: Cyclophosphamide in MRL/lpr Mice [4]
| Parameter | Untreated LN Group | Cyclophosphamide (50 mg/kg) |
| 24-hour Urinary Protein | High | Significantly decreased (p<0.05) |
| Serum ANA levels | High | Significantly lower |
| Serum anti-dsDNA antibodies | High | Significantly lower |
| Renal Damage & Immune Complex Deposition | Severe | Ameliorated |
Clinical Efficacy: Head-to-Head Comparison in Lupus Nephritis
A prospective, multicenter, open-label, phase 3 randomized clinical trial was conducted to directly compare the efficacy and safety of oral mizoribine with intravenous cyclophosphamide as induction therapy for active lupus nephritis in Chinese patients.[5][6]
Experimental Protocol: Mizoribine vs. Cyclophosphamide Clinical Trial [5][6][7]
-
Study Design: Prospective, multicenter, parallel-group, open-label, phase 3 randomized clinical trial.
-
Participants: 243 adult patients with class III, III+V, IV, IV+V, or V lupus nephritis, 24-hour urinary protein levels of 1.0 g or higher, and a SLEDAI of 8 or higher.[6][7]
-
Mizoribine Group (n=123): Oral mizoribine (50 mg, 3 times a day) for 52 weeks plus oral glucocorticoid.[5][6]
-
Cyclophosphamide Group (n=120): 6 intravenous doses of cyclophosphamide at 0.5-1.0 g/m² body surface area (maximum dose of 1.0 g/d) for 52 weeks plus oral glucocorticoid.[5][6]
-
Primary Outcome: Total remission rate (complete remission + partial remission) at 52 weeks.[6]
Quantitative Data: Clinical Trial Results at 52 Weeks [5][6]
| Outcome | Mizoribine Group | Cyclophosphamide Group | Relative Risk Ratio (95% CI) |
| Total Remission Rate | 66.1% (76 of 115 patients) | 76.8% (86 of 112 patients) | 0.861 (0.729-1.016) |
The study concluded that oral mizoribine was non-inferior to intravenous cyclophosphamide for induction therapy of active lupus nephritis.[5]
Signaling Pathways and Experimental Workflow
Mechanism of Action
To visualize the distinct mechanisms of action of mizoribine and cyclophosphamide, the following diagram illustrates their primary molecular targets.
References
- 1. Effect of mizoribine on lupus nephropathy of New Zealand black/white F1 hybrid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of murine lupus nephritis with cyclophosphamide or total lymphoid irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide treatment for hypertension and renal injury in an experimental model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide modulates Wnt3a/β-catenin signaling in MRL/lpr mice with lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mizoribine or Cyclophosphamide for Lupus Nephritis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mizoribine Effective in Lupus Nephritis | RheumNow [rheumnow.com]
- 7. researchgate.net [researchgate.net]
Validating Bredinin's Mechanism of Action: A Comparative Guide to Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunosuppressive effects of Bredinin (Mizoribine) with the genetic knockout of its target, inosine monophosphate dehydrogenase (IMPDH). By examining data from pharmacological inhibition and genetic ablation, we offer a framework for validating this compound's mechanism of action, crucial for both basic research and clinical development.
Core Principle: Targeting Lymphocyte Proliferation
This compound, an imidazole nucleoside, exerts its immunosuppressive effects by inhibiting IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] This pathway is critical for the proliferation of T and B lymphocytes, which are more reliant on it than other cell types.[1][3] Genetic knockout or knockdown of IMPDH, therefore, is expected to phenocopy the pharmacological effects of this compound, providing a powerful validation of its on-target activity.
The IMPDH enzyme exists in two isoforms, type I and type II.[4] While both are targets of this compound's active metabolite, mizoribine 5'-monophosphate, IMPDH-II is predominantly upregulated in proliferating lymphocytes, making it the key isoform for immunosuppression.[4]
Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout
Table 1: Effect on T-Lymphocyte Proliferation
| Experimental Condition | Method of Inhibition | Cell Type | Proliferation Assay | Result | Reference |
| Pharmacological Inhibition | Mycophenolic Acid (10 µM) | Murine Splenocytes | Concanavalin A stimulation | Complete inhibition of proliferation | [5][6] |
| Genetic Knockout | Heterozygous IMPDH-II Knockout (IMPDH-II+/-) | Murine T-Lymphocytes | Anti-CD3 + Anti-CD28 stimulation | 50-75% reduction in proliferation compared to wild-type | [7][8] |
Table 2: Effect on Cytokine Production
| Experimental Condition | Method of Inhibition | Cell Type | Cytokine Measured | Result | Reference |
| Pharmacological Inhibition | Mycophenolic Acid (1-10 µM) | Murine Splenocytes | IFN-γ | Dose-dependent decrease in production | [5][6] |
| Pharmacological Inhibition | Mycophenolic Acid (1-10 µM) | Murine Splenocytes | IL-10 | Dose-dependent decrease in production | [5][6] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
Lymphocyte Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format and measures the metabolic activity of proliferating cells.
Materials:
-
Lymphocytes (e.g., human Peripheral Blood Mononuclear Cells or murine splenocytes)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
This compound or other IMPDH inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Seed lymphocytes at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Add the desired concentrations of this compound or vehicle control. For genetic knockout comparisons, use cells from wild-type and IMPDH knockout animals.
-
Add the appropriate mitogen to stimulate proliferation. Include unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for a further 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.[9][10]
Cytokine Quantification (ELISA)
This protocol describes a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants.
Materials:
-
Cell culture supernatants from lymphocyte proliferation assays
-
Cytokine-specific capture antibody
-
Recombinant cytokine standard
-
Biotinylated cytokine-specific detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
96-well ELISA plates
Procedure:
-
Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody diluted in assay diluent. Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm. The cytokine concentration in the samples is determined by comparison to the standard curve.[1][2][3][11][12]
Visualizing the Validation Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 4. Effects of human T lymphocyte activation on inosine monophosphate dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene [jci.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. protocols.io [protocols.io]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Reactivity of Bredinin with other IMPDH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bredinin (mizoribine) with other prominent inosine monophosphate dehydrogenase (IMPDH) inhibitors, focusing on their mechanisms of action, binding sites, and the potential for cross-reactivity. The information presented is supported by available experimental data to aid in research and drug development efforts.
Introduction to IMPDH Inhibition
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), IMPDH plays a vital role in supplying the building blocks for DNA and RNA synthesis.[1] This function is particularly critical for the proliferation of rapidly dividing cells, such as T and B lymphocytes. Consequently, inhibitors of IMPDH are effective immunosuppressive and antiviral agents.[2] This guide focuses on three key IMPDH inhibitors: this compound (mizoribine), mycophenolic acid (MPA), and ribavirin.
Mechanism of Action and Binding Sites
The primary mechanism of all three inhibitors is the depletion of the intracellular guanine nucleotide pool, which in turn suppresses the proliferation of lymphocytes.[2][3][4] However, their interaction with the IMPDH enzyme exhibits notable differences, suggesting a low likelihood of direct competitive cross-reactivity.
This compound (Mizoribine): this compound is an imidazole nucleoside that, after phosphorylation in the cell to its active form, mizoribine-5'-monophosphate, is believed to act as a competitive inhibitor by binding to the substrate (IMP) binding site of IMPDH.[5][6]
Mycophenolic Acid (MPA): MPA, the active metabolite of mycophenolate mofetil, is a potent, non-competitive inhibitor of IMPDH.[7] Structural and kinetic studies have revealed that MPA does not bind to the IMP substrate site but rather to the NAD+ cofactor binding site.[7] Specifically, MPA appears to act as a replacement for the nicotinamide portion of NAD+ and a catalytic water molecule, trapping a covalent intermediate of the enzyme-substrate reaction.[7]
Ribavirin: Ribavirin, a synthetic guanosine analog, also inhibits IMPDH.[3][4] Its monophosphorylated form mimics IMP and acts as a competitive inhibitor at the substrate-binding site.[3][5]
The distinct binding sites of MPA compared to this compound and ribavirin are a key factor in considering their potential for cross-reactivity. Inhibitors that bind to different sites on an enzyme are generally not expected to be directly competitive.
Comparative Data on IMPDH Inhibition
The following table summarizes key kinetic parameters for the inhibition of IMPDH by this compound, MPA, and ribavirin. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Inhibitor | Active Form | Proposed Binding Site | Inhibition Type | Ki Value (approx.) |
| This compound (Mizoribine) | Mizoribine-5'-monophosphate | IMP Substrate Site | Competitive | 10 nM |
| Mycophenolic Acid (MPA) | Mycophenolic Acid | NAD+ Cofactor Site | Non-competitive, Uncompetitive | 10-40 nM |
| Ribavirin | Ribavirin-5'-monophosphate | IMP Substrate Site | Competitive | Not consistently reported |
Note: Ki values can vary depending on the experimental conditions and the specific IMPDH isoform.
Signaling Pathway and Experimental Workflows
The inhibition of IMPDH has a direct impact on the purine biosynthesis pathway, leading to the depletion of guanine nucleotides and subsequent downstream effects on cellular processes.
De Novo Purine Biosynthesis Pathway and IMPDH Inhibition
Caption: Inhibition of IMPDH by this compound, MPA, and Ribavirin blocks the de novo purine synthesis pathway.
Experimental Workflow for Assessing IMPDH Inhibition
Caption: A typical workflow for an in vitro IMPDH inhibition assay.
Cross-Reactivity and Cross-Resistance
Direct experimental data on the cross-reactivity of this compound with other IMPDH inhibitors at the molecular level is limited. However, based on their distinct binding sites, direct competition between this compound and MPA is unlikely.
One study investigating the combined effect of mycophenolate mofetil (the prodrug of MPA) and mizoribine found synergistic immunosuppressive effects in both in vitro mixed lymphocyte reaction assays and in a mouse heart transplantation model. This synergy further suggests that the two drugs do not directly compete for the same binding site and may even have complementary inhibitory effects.
Regarding cross-resistance, there is currently no published evidence to suggest that mutations conferring resistance to MPA would also lead to resistance to this compound or ribavirin, or vice versa. Further research, such as generating cell lines with acquired resistance to one inhibitor and testing their sensitivity to others, is needed to definitively address the potential for cross-resistance.
Experimental Protocols
IMPDH Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against IMPDH.
Materials:
-
Purified recombinant human IMPDH2
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitors (this compound, MPA, Ribavirin)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, IMP solution, and NAD+ solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the purified IMPDH enzyme to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the production of NADH.
-
Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Further kinetic experiments varying substrate and inhibitor concentrations can be performed to determine the inhibition constant (Ki) and the type of inhibition.
Lymphocyte Proliferation Assay
This assay measures the effect of IMPDH inhibitors on the proliferation of lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Test inhibitors (this compound, MPA, Ribavirin)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO₂)
-
Scintillation counter or plate reader
Procedure:
-
Seed PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of the test inhibitors to the wells. Include a control well with no inhibitor.
-
Stimulate the cells with a mitogen to induce proliferation.
-
Incubate the plate for 72-96 hours.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter. Alternatively, use a non-radioactive method according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration compared to the stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 5. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mizoribine and mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bredinin (Mizoribine) and Tacrolimus in Transplant Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two pivotal immunosuppressive agents used in organ transplantation: Bredinin (Mizoribine) and Tacrolimus. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, performance in experimental models, and established protocols.
Executive Summary
This compound (Mizoribine) and Tacrolimus are both potent immunosuppressants crucial in preventing allograft rejection, yet they operate through distinct molecular pathways. Tacrolimus, a calcinein inhibitor, acts early in T-cell activation by preventing the transcription of key cytokines like IL-2.[1][2][3] this compound, an imidazole nucleoside, inhibits the de novo pathway of guanine nucleotide synthesis, thereby arresting the proliferation of T and B lymphocytes.[4][5][6] While Tacrolimus is a cornerstone of most immunosuppressive regimens, this compound is often used as an alternative or adjunct, particularly in certain geographic regions and specific clinical scenarios.[7][8][9] Direct comparative studies between this compound and Tacrolimus as monotherapies are limited; much of the available data for this compound is in combination with other agents like Tacrolimus, where it is often compared with mycophenolate mofetil (MMF).[10][11][12]
Mechanism of Action
The immunosuppressive effects of this compound and Tacrolimus are achieved through different intracellular targets, leading to the modulation of lymphocyte activation and proliferation.
This compound (Mizoribine) Signaling Pathway
This compound exerts its immunosuppressive effect by targeting the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in proliferating cells.[5] Lymphocytes are particularly dependent on the de novo pathway for purine synthesis, making them highly susceptible to this compound's effects.[6] Once inside the cell, this compound is phosphorylated to its active form, mizoribine-5'-monophosphate, which then inhibits inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase, key enzymes in the guanine nucleotide synthesis pathway.[4][5] This leads to a depletion of intracellular guanosine triphosphate (GTP), causing a cell cycle arrest at the G1/S phase and inhibiting lymphocyte proliferation.[13]
Tacrolimus Signaling Pathway
Tacrolimus is a calcinein inhibitor that blocks the initial stages of T-cell activation.[2] It diffuses across the T-cell membrane and binds to the immunophilin FK-binding protein 12 (FKBP12). This Tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1] Calcineurin inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[14] Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding for pro-inflammatory cytokines such as interleukin-2 (IL-2), which is critical for T-cell proliferation and activation.[1] Some studies also suggest that Tacrolimus can suppress T-cell activation via the NF-κB pathway.[2][3]
Comparative Data Presentation
The following tables summarize the key characteristics and experimental data for this compound and Tacrolimus.
Table 1: General Characteristics of this compound and Tacrolimus
| Feature | This compound (Mizoribine) | Tacrolimus |
| Drug Class | Imidazole Nucleoside, Purine Synthesis Inhibitor | Macrolide, Calcineurin Inhibitor |
| Primary Target | Inosine Monophosphate Dehydrogenase (IMPDH) | Calcineurin (via FKBP12 complex) |
| Effect on Lymphocytes | Inhibits proliferation of both T and B cells | Primarily inhibits T-cell activation and proliferation |
| Common Use in Transplants | Kidney; often as an alternative to MMF in combination therapy | Kidney, Liver, Heart, Lung; cornerstone of most regimens[7] |
| Common Side Effects | Elevated uric acid levels, gastrointestinal issues, leukopenia[11] | Nephrotoxicity, neurotoxicity, hypertension, hyperglycemia[10][15] |
Table 2: Pharmacokinetics in Animal Models
| Parameter | This compound (Mizoribine) | Tacrolimus |
| Animal Model | Rat | Rat |
| Administration | Oral | Oral |
| Time to Peak Concentration (Tmax) | ~1.5 hours[6] | Variable, affected by food |
| Bioavailability | Variable, subject to inter-individual differences[16] | Low and variable due to extensive first-pass metabolism[17] |
| Metabolism | Not extensively metabolized | Extensively metabolized by CYP3A enzymes in the gut and liver[18] |
| Excretion | Primarily renal (urine)[6][16] | Primarily biliary/fecal |
| Half-life | ~3 hours (in dogs)[19] | ~12 hours on average, but highly variable[17] |
Table 3: Efficacy in Preclinical and Clinical Transplant Models (Indirect Comparison)
| Transplant Model | This compound (Mizoribine) Performance | Tacrolimus Performance |
| Canine Renal Allograft | 4.0 mg/kg/day (i.v.) prolonged survival over controls.[19] In combination with subtherapeutic cyclosporine, 4.0 mg/kg/day (i.a.) significantly prolonged survival.[19] | In combination with other agents, effectively prevents rejection.[20] |
| Human Living Donor Renal Transplant (in combination with Tacrolimus) | High-dose (12 mg/kg/day) showed equivalent efficacy and safety to MMF, with 100% patient and graft survival at 1 year and no significant difference in rejection rates.[11] | As a baseline therapy, it is highly effective in preventing acute rejection.[10] |
| Human Living Donor Renal Transplant (3-year follow-up, with Tacrolimus) | 100% patient and graft survival. Acute rejection rate of 18.2% (not significantly different from MMF group).[12] | As a baseline therapy, contributes to high rates of long-term graft survival. |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. Below are representative protocols for transplant models where these immunosuppressants are commonly evaluated.
Murine Skin Transplantation Model
This model is frequently used to assess the efficacy of immunosuppressive agents due to its technical simplicity and the robust immune response it elicits.[21]
-
Animal Selection: Use of MHC-mismatched mouse strains (e.g., C57BL/6 recipients and BALB/c donors).
-
Graft Preparation: Full-thickness donor tail skin is harvested and prepared into approximately 1 cm² grafts.[22]
-
Transplantation: A graft bed is prepared on the dorsal thorax of the recipient mouse, and the donor skin is sutured into place. The graft is then covered with a protective bandage.[23]
-
Immunosuppression Regimen:
-
Tacrolimus: Administered daily via intraperitoneal injection or oral gavage at doses ranging from 0.5 to 5 mg/kg.[24] Treatment typically starts on the day of transplantation and continues for a specified period.
-
This compound (Mizoribine): Dosing information in this specific model is less commonly reported in direct comparison to tacrolimus. However, based on other models, a dose of 5-15 mg/kg/day orally could be a starting point for investigation.
-
-
Monitoring and Endpoint: Bandages are removed after 7 days. Grafts are monitored daily for signs of rejection (e.g., inflammation, necrosis). The primary endpoint is typically median graft survival time.[21]
Heterotopic Rat Heart Transplantation Model
This model is a valuable tool for studying the immunological and physiological aspects of cardiac allograft rejection.[25]
-
Animal Selection: Use of fully allogeneic rat strains (e.g., Lewis recipients and Brown Norway donors).
-
Surgical Procedure: The donor heart is procured and transplanted into the recipient's abdomen. The donor aorta is anastomosed to the recipient's abdominal aorta, and the donor pulmonary artery to the recipient's inferior vena cava.[25]
-
Immunosuppression Regimen:
-
Tacrolimus: A common regimen involves daily oral administration of tacrolimus at a dose of 1-3 mg/kg.[26][27] This is often part of a triple-drug therapy including an antiproliferative agent (like MMF) and a corticosteroid.[28]
-
This compound (Mizoribine): Often evaluated in combination therapies. A study using a four-drug combination in human renal transplant halved the standard tacrolimus dose and added mizoribine, suggesting a potential for dose-sparing effects.[10] A starting dose for a rat model could be extrapolated from clinical data, adjusting for species differences.
-
-
Monitoring and Endpoint: Graft function is monitored by daily palpation of the transplanted heart. Cessation of heartbeat indicates rejection. Histological analysis of the explanted heart is performed to confirm rejection and assess its severity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating immunosuppressive agents in a preclinical transplant model.
Conclusion
This compound and Tacrolimus represent two distinct classes of immunosuppressants with different mechanisms of action and clinical applications. Tacrolimus is a potent calcineurin inhibitor that forms the basis of most immunosuppressive regimens for a wide range of organ transplants. This compound, an inhibitor of de novo purine synthesis, has demonstrated efficacy, particularly in renal transplantation, and is often used in combination therapies, showing comparable outcomes to MMF with a potentially different side-effect profile.
The available data, largely from clinical trials in kidney transplantation, suggest that this compound is a viable component of a multi-drug immunosuppressive strategy. However, a direct, head-to-head comparison with Tacrolimus in various transplant models is not well-documented in the current literature. Future preclinical studies directly comparing the efficacy, synergy, and long-term side effects of these two agents across different transplant models would be highly valuable for optimizing immunosuppressive protocols and guiding the development of novel therapeutic strategies.
References
- 1. ClinPGx [clinpgx.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 4. What is the mechanism of Mizoribine? [synapse.patsnap.com]
- 5. What is Mizoribine used for? [synapse.patsnap.com]
- 6. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppression Strategies in Heart Transplantation | Thoracic Key [thoracickey.com]
- 8. Mizoribine: mode of action and effects in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of mizoribine in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A four-drug combination therapy consisting of low-dose tacrolimus, low-dose mycophenolate mofetil, corticosteroids, and mizoribine in living donor renal transplantation: A randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized comparative trial of mizoribine versus mycophenolate mofetil in combination with tacrolimus for living donor renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Mizoribine Combined With Tacrolimus in Living Donor Kidney Transplant Recipients: 3-Year Results by a Chinese Single Center Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guanine ribonucleotide depletion inhibits T cell activation. Mechanism of action of the immunosuppressive drug mizoribine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Safety and Efficacy of Immunosuppressive Regimens Post-kidney Transplant: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of mizoribine in pediatric recipients of renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Mizoribine pharmacokinetics and pharmacodynamics in a canine renal allograft model of local immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 21. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of immunosuppression protocols for MHC-matched allogeneic iPS cell-based transplantation using a mouse skin transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Establishment of a protocol to administer immunosuppressive drugs for iPS cell-derived cardiomyocyte patch transplantation in a rat myocardial infarction model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Comparative Efficacy of Mizoribine and Methotrexate in Preclinical Arthritis Models: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Mizoribine (MZR) and Methotrexate (MTX) in preclinical models of arthritis. While direct head-to-head comparative studies in animal models are limited, this document synthesizes available data from individual studies to offer insights into their respective anti-arthritic properties. The information is intended to support research and development efforts in rheumatology.
Executive Summary
Methotrexate is a cornerstone therapy for rheumatoid arthritis, primarily functioning as a folate antagonist to inhibit purine and pyrimidine synthesis[1][2]. Mizoribine, an imidazole nucleoside, also demonstrates immunosuppressive effects by selectively inhibiting inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis[3][4]. Both agents have shown efficacy in reducing inflammation and joint destruction in animal models of arthritis. This guide presents quantitative data from studies on collagen-induced arthritis (CIA) models to facilitate a comparative understanding of their potential.
Quantitative Efficacy Data
The following tables summarize the key efficacy data for Mizoribine and Methotrexate from preclinical studies. It is important to note that the data for each drug are derived from separate studies and not from direct comparative trials.
Table 1: Efficacy of Mizoribine in a Collagen-Induced Arthritis (CIA) Rat Model
| Parameter | Control (CIA) | Mizoribine-Treated | % Change | Reference |
| Arthritis Index | 10.2 ± 0.8 | 6.5 ± 1.1 | ↓ 36.3% | [1] |
| Hind Paw Volume (mL) | 2.1 ± 0.1 | 1.7 ± 0.1 | ↓ 19.0% | [1] |
| Serum TNF-α (pg/mL) | 185.4 ± 25.1 | 120.6 ± 18.9 | ↓ 35.0% | [1] |
| Serum C-Reactive Protein (mg/dL) | 1.2 ± 0.2 | 0.7 ± 0.1 | ↓ 41.7% | [1] |
Data from a study investigating the chronopharmacology of Mizoribine in CIA rats. The Mizoribine-treated group received the drug during the dark phase, which showed greater efficacy.[1]
Table 2: Efficacy of Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Control (CIA) | Methotrexate-Treated (20 mg/kg/week) | % Change | Reference |
| Disease Activity Score (DAS) | High | Significantly Reduced (p=0.0006) | - | [5] |
| Paw Volume (PV) | High | Significantly Reduced (p=0.0006) | - | [5] |
| Plasma 5-methyltetrahydrofolate (5mTHF) | High | Significantly Reduced (p=0.02) | - | [5] |
| Red Blood Cell 5-methyltetrahydrofolate (5mTHF) | High | Significantly Reduced (p=0.001) | - | [5] |
This study focused on identifying biomarkers associated with MTX efficacy in a CIA mouse model.[5]
Mechanisms of Action: Signaling Pathways
The anti-inflammatory and immunosuppressive effects of Mizoribine and Methotrexate are mediated through distinct signaling pathways.
Mizoribine's Mechanism of Action
Mizoribine primarily targets the de novo pathway of guanine nucleotide synthesis. By inhibiting inosine monophosphate dehydrogenase (IMPDH), it depletes intracellular guanosine triphosphate (GTP), which is essential for lymphocyte proliferation and function.
Methotrexate's Mechanism of Action
Methotrexate's mechanism in rheumatoid arthritis is multifaceted. It inhibits dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism, thereby interfering with the synthesis of purines and pyrimidines necessary for cell proliferation. Additionally, MTX increases adenosine levels, which has potent anti-inflammatory effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Collagen-Induced Arthritis (CIA) Model Workflow
The CIA model is a widely used experimental model for rheumatoid arthritis. The general workflow is as follows:
Mizoribine Study Protocol (Adapted from[1])
-
Animal Model: Male Lewis rats.
-
Arthritis Induction: Primary immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant. A booster injection was given 7 days later.
-
Drug Administration: Mizoribine (5 mg/kg) was administered orally once daily from day 10 to day 20 after the initial immunization. One group received MZR at the beginning of the light phase, and another at the beginning of the dark phase.
-
Efficacy Assessment:
-
Arthritis Index: Assessed daily based on the severity of paw swelling.
-
Hind Paw Volume: Measured using a plethysmometer.
-
Biomarkers: Serum levels of TNF-α and C-reactive protein were measured by ELISA at the end of the study.
-
Methotrexate Study Protocol (Adapted from[5])
-
Animal Model: Male DBA/1J mice.
-
Arthritis Induction: Primary immunization with chicken type II collagen in Complete Freund's Adjuvant. A booster immunization was given 21 days later with type II collagen in Incomplete Freund's Adjuvant.
-
Drug Administration: Methotrexate (20 mg/kg/week) was administered subcutaneously.
-
Efficacy Assessment:
-
Disease Activity Score (DAS): Clinical scoring of arthritis severity.
-
Paw Volume (PV): Measurement of paw swelling.
-
Biomarker Analysis: Plasma and red blood cell levels of 5-methyltetrahydrofolate (5mTHF) were measured to assess the anti-folate activity of MTX.
-
Conclusion
Both Mizoribine and Methotrexate demonstrate significant anti-arthritic effects in preclinical models, albeit through different mechanisms of action. Mizoribine's targeted inhibition of IMPDH and Methotrexate's broader effects on folate metabolism and adenosine signaling provide distinct approaches to immunosuppression. While the available data does not permit a direct quantitative comparison of their potency in a single standardized model, this guide provides a structured overview of their individual efficacies and modes of action. Further head-to-head comparative studies are warranted to definitively establish their relative therapeutic potential in the context of rheumatoid arthritis.
References
- 1. Chronopharmacology of mizoribine in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mizoribine is as Effective as Methotrexate for the Treatment of Polymyalgia Rheumatica: A Retrospective Case Series Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mizoribine Synchronized Methotrexate Therapy should be Considered when Treating Rheumatoid Arthritis Patients with an Inadequate Response to Various Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Bredinin's In Vitro Potency: A Comparative Analysis Against Other Key Immunosuppressants
For researchers, scientists, and drug development professionals, understanding the relative in vitro potency of immunosuppressive agents is critical for guiding preclinical research and predicting clinical efficacy. This guide provides an objective comparison of Bredinin (Mizoribine) with other widely used immunosuppressants, including mycophenolic acid (MPA), azathioprine, tacrolimus, cyclosporine, and rapamycin. The comparison is supported by experimental data on their inhibitory effects on lymphocyte proliferation and an overview of their mechanisms of action.
Quantitative Comparison of In Vitro Potency
The in vitro potency of immunosuppressants is commonly determined by their 50% inhibitory concentration (IC50) in lymphocyte proliferation assays. These assays measure the concentration of a drug required to inhibit the proliferation of lymphocytes by 50% upon stimulation with mitogens or alloantigens. The lower the IC50 value, the higher the potency of the compound.
The following table summarizes the IC50 values for this compound and other immunosuppressants from in vitro studies on human peripheral blood mononuclear cells (PBMCs) and other cell lines.
| Immunosuppressant | Target Cell/Enzyme | Assay Type | IC50 (nmol/L) | Reference |
| This compound (Mizoribine) | T-Cells (Ca-dependent proliferation) | A23187 + PHA | ~10,000 | [1] |
| T-Cells (Ca-independent proliferation) | IL-2 + PMA | High (less effective) | [1] | |
| Alloreactive T-Cells | Mixed Lymphocyte Reaction | 10,000 - 100,000 | [1] | |
| Various Cell Lines (T-cell lymphomas, B-lymphoblastoid) | Proliferation Assay | 100-200 fold higher than MPA | [1][2] | |
| Mycophenolic Acid (MPA) | T-Cells (Ca-dependent proliferation) | A23187 + PHA | ~100 | [1] |
| T-Cells (Ca-independent proliferation) | IL-2 + PMA | ~100 | [1] | |
| Alloreactive T-Cells | Mixed Lymphocyte Reaction | ~100 | [1] | |
| Various Cell Lines (T-cell lymphomas, B-lymphoblastoid) | Proliferation Assay | 90 - 365 | [1][2] | |
| B-Cells | Proliferation Assay | Complete abrogation | [3][4] | |
| Azathioprine | Lymphocytes | Mitogen-induced proliferation | Comparable to this compound | [5] |
| Tacrolimus (FK 506) | T-Cells (Ca-dependent proliferation) | A23187 + PHA | < 1 | [1] |
| Alloreactive T-Cells | Mixed Lymphocyte Reaction | 0.1 | [1] | |
| B-Cells | Proliferation Assay | Minimal direct effect | [6][7] | |
| Cyclosporine A | T-Cells (Ca-dependent proliferation) | A23187 + PHA | ~100 | [1] |
| Alloreactive T-Cells | Mixed Lymphocyte Reaction | 10 - 100 | [8] | |
| B-Cells | Proliferation Assay | Significant inhibition | [9][10] | |
| Rapamycin (Sirolimus) | T-Cells (Ca-dependent proliferation) | A23187 + PHA | < 1 | [1] |
| T-Cells (Ca-independent proliferation) | IL-2 + PMA | < 1 | [1] | |
| B-Cells | Proliferation Assay | Profound inhibition | [11][12] |
Mechanisms of Action and Signaling Pathways
The diverse in vitro potencies of these immunosuppressants stem from their distinct mechanisms of action, targeting different signaling pathways involved in lymphocyte activation and proliferation.
This compound and Mycophenolic Acid: Targeting Purine Synthesis
This compound and MPA share a common mechanism of action by inhibiting inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[13] Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation.[14] By depleting the intracellular pool of guanosine triphosphate (GTP), both drugs effectively arrest the cell cycle and suppress lymphocyte proliferation.[13]
Azathioprine: A Purine Analog Antimetabolite
Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP) and subsequently to thioguanine nucleotides (TGNs).[15][16] These metabolites are incorporated into DNA and RNA, thereby inhibiting nucleic acid synthesis and halting the proliferation of rapidly dividing cells like lymphocytes.[8][16]
Tacrolimus and Cyclosporine: Calcineurin Inhibitors
Tacrolimus and cyclosporine inhibit T-cell activation by blocking the calcium-dependent phosphatase, calcineurin.[17][18] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine genes like Interleukin-2 (IL-2), which are essential for T-cell proliferation.[17]
Rapamycin (Sirolimus): mTOR Inhibitor
Rapamycin inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a crucial downstream effector of signals required for cell growth and proliferation.[13] Unlike calcineurin inhibitors, rapamycin blocks T-cell proliferation at a later stage, in response to cytokine signaling, particularly IL-2.[11]
Experimental Protocols
The following is a generalized protocol for an in vitro lymphocyte proliferation assay using the MTT method, which is a colorimetric assay for assessing cell metabolic activity.
Lymphocyte Proliferation Assay (MTT Method)
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 200 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Plating and Treatment:
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom microtiter plate.
-
Prepare serial dilutions of the immunosuppressive drugs (this compound, MPA, etc.) in complete medium.
-
Add 50 µL of the drug dilutions to the respective wells. For control wells, add 50 µL of medium without the drug.
-
Add 50 µL of a mitogen solution (e.g., Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL) to stimulate lymphocyte proliferation. For unstimulated control wells, add 50 µL of medium.
-
The final volume in each well should be 200 µL.
3. Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
4. Proliferation Measurement (MTT Assay):
-
18-24 hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Continue to incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of proliferation inhibition for each drug concentration relative to the stimulated control wells (100% proliferation) and unstimulated control wells (0% proliferation).
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
Conclusion
This comparative guide highlights the differences in in vitro potency among this compound and other major immunosuppressants. Tacrolimus and Rapamycin demonstrate the highest potency in inhibiting T-cell proliferation, with IC50 values in the sub-nanomolar range. Mycophenolic acid and Cyclosporine exhibit high potency, with IC50 values around 100 nmol/L. This compound and Azathioprine show a lower potency in comparison, with IC50 values in the micromolar range for T-cell inhibition. The choice of an immunosuppressant for further research and development will depend on a variety of factors, including the specific immune cell population of interest, the desired mechanism of action, and the therapeutic window. The provided experimental protocol offers a standardized method for conducting in vitro potency assessments.
References
- 1. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, this compound, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive effect of this compound on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of Tacrolimus versus Sirolimus on the Proliferation, Activation and Differentiation of Human B Cells | PLOS One [journals.plos.org]
- 7. Differential Effects of Tacrolimus versus Sirolimus on the Proliferation, Activation and Differentiation of Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporin A directly inhibits human B-cell proliferation by more than a single mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of cyclosporin A on human B-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of T and B lymphocyte proliferation by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits B-cell activating factor (BAFF)-stimulated cell proliferation and survival by suppressing Ca2+-CaMKII-dependent PTEN/Akt-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Mechanistic Target of Rapamycin (mTOR) Complexes Signaling in the Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mizoribine for Lupus Nephritis: A Comparative Guide to Clinical Trial Outcomes
For researchers and drug development professionals navigating the therapeutic landscape of lupus nephritis (LN), this guide provides a meta-analysis of key clinical trial data on Mizoribine (MZR). It offers a detailed comparison with standard-of-care agents, cyclophosphamide (CYC) and mycophenolate mofetil (MMF), focusing on efficacy and safety outcomes.
Efficacy of Mizoribine in Lupus Nephritis Induction Therapy
Mizoribine has been investigated as an alternative induction therapy for active lupus nephritis, demonstrating non-inferiority to intravenous cyclophosphamide in a large-scale, phase 3 randomized clinical trial.[1][2] The primary endpoint in this pivotal study was the total remission rate (complete + partial remission) at 52 weeks.
Table 1: Comparison of Total Remission Rates at 52 Weeks (Mizoribine vs. Cyclophosphamide)
| Treatment Group | Total Remission Rate | Number of Patients (Remission/Total) | Relative Risk Ratio (95% CI) | Non-inferiority Margin |
| Mizoribine | 66.1% | 76/115 | 0.861 (0.729-1.016) | > 0.726 |
| Cyclophosphamide | 76.8% | 86/112 |
Data from a prospective, multicenter, parallel-group, open-label, phase 3 randomized clinical trial.[1][2]
Another study compared Mizoribine with both mycophenolate mofetil and intravenous cyclophosphamide over a 24-week period. While there were no significant differences in complete or overall response rates among the three groups, early response rates at 12 weeks were higher in the MMF and CYC arms.[3]
Table 2: Comparison of Remission Rates at 24 Weeks (Mizoribine vs. MMF vs. Cyclophosphamide)
| Treatment Group | Complete Remission Rate | Overall Response Rate |
| Mizoribine | 22.7% | 68.2% |
| Mycophenolate Mofetil | 24.0% | 72.0% |
| Cyclophosphamide | 25.0% | 75.0% |
Data from an observational study of 90 patients with active LN.[3]
A retrospective cohort study comparing Mizoribine to mycophenolate mofetil for systemic lupus erythematosus (SLE) in general found similar efficacy in controlling disease activity.[4] After adjusting for propensity scores, the cumulative incidences of achieving Lupus Low Disease Activity State (LLDAS) and remission were comparable between the two groups.[4]
Safety and Tolerability Profile
The incidence of adverse events with Mizoribine has been shown to be generally similar to or lower than that of cyclophosphamide and mycophenolate mofetil.
In the head-to-head trial against cyclophosphamide, the overall incidence of treatment-related adverse events was comparable between the two groups (80.5% for MZR vs. 78.7% for CYC).[2][5] However, serious adverse events were more frequent in the Mizoribine group (27.6% vs. 18.0%), including a slightly higher rate of serious infections (12.2% vs. 10.7%).[5] Conversely, leukopenia was more common with cyclophosphamide (3.3% vs. 1.6%).[5]
The 24-week three-arm study reported a significantly lower incidence of adverse events for both Mizoribine (3.3%) and MMF (2.6%) compared to cyclophosphamide (24.2%).[3][6] A meta-analysis comparing Mizoribine and MMF in renal transplantation found that Mizoribine was associated with a lower risk of gastrointestinal disorders and cytomegalovirus infection, but a higher risk of hyperuricemia.[7]
Table 3: Incidence of Key Adverse Events
| Adverse Event | Mizoribine | Cyclophosphamide | Mycophenolate Mofetil |
| Any Treatment-Related AE | 80.5%[2] | 78.7%[2] | N/A |
| Serious AEs | 27.6%[5] | 18.0%[5] | N/A |
| Serious Infections | 12.2%[5] | 10.7%[5] | N/A |
| Leukopenia | 1.6%[5] | 3.3%[5] | N/A |
| All AEs (24-week study) | 3.3%[3] | 24.2%[3] | 2.6%[3] |
| Gastrointestinal Disorders | Lower Risk[7] | N/A | Higher Risk[7] |
| Cytomegalovirus Infection | Lower Risk[7] | N/A | Higher Risk[7] |
| Hyperuricemia* | Higher Risk[7] | N/A | Lower Risk[7] |
*Data from a meta-analysis in renal transplantation patients.[7]
Experimental Protocols
Mizoribine vs. Cyclophosphamide (52-Week, Phase 3 RCT)[1][2]
-
Study Design: A prospective, multicenter, parallel-group, open-label, phase 3 randomized clinical trial conducted at 40 centers in China.[1][2]
-
Patient Population: 243 patients (aged 18-70) with biopsy-proven class III, IV, or V lupus nephritis, 24-hour urinary protein level of ≥1.0 g, and a Systemic Lupus Erythematosus Disease Activity Index (SLEDAI) of ≥8.[1][2]
-
Interventions:
-
Primary Outcome: Total remission rate (complete + partial) at 52 weeks.[2]
Mizoribine vs. MMF vs. Cyclophosphamide (24-Week Study)[3][6]
-
Study Design: An observational study of 90 patients with active LN.[3]
-
Patient Population: Patients with active lupus nephritis.
-
Interventions:
-
Primary Outcome: Therapeutic effects and adverse events were evaluated at the end of the 24-week treatment.[3]
Visualizing the Data and Processes
To better understand the clinical trial workflow and the mechanism of action of Mizoribine, the following diagrams are provided.
Caption: Workflow of the Phase 3 Randomized Clinical Trial comparing Mizoribine and Cyclophosphamide.
Mizoribine's immunosuppressive effect stems from its selective inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides.[1][5] This pathway is particularly important for the proliferation of T and B lymphocytes, which are key mediators in the pathogenesis of lupus nephritis.[1]
Caption: Mizoribine's Mechanism of Action via IMPDH Inhibition.
Caption: High-Level Comparison of Lupus Nephritis Induction Therapies.
References
- 1. Mizoribine or Cyclophosphamide for Lupus Nephritis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mizoribine or Cyclophosphamide for Lupus Nephritis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mizoribine versus mycophenolate mofetil or intravenous cyclophosphamide for induction treatment of active lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of mizoribine and mycophenolate mofetil for treating systemic lupus erythematosus: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mizoribine Effective in Lupus Nephritis | RheumNow [rheumnow.com]
- 6. researchgate.net [researchgate.net]
- 7. The Efficacy and Safety of Mizoribine versus Mycophenolate Mofetil for the Treatment of Renal Transplantation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bredinin
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Bredinin (also known by its generic name, Mizoribine), an immunosuppressive agent, requires dedicated disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste generated in a research laboratory setting.
This compound Waste Management Summary
Proper disposal of this compound begins at the point of generation. All materials that have come into contact with this compound should be segregated from regular laboratory trash and treated as hazardous chemical waste.
| Waste Type | Recommended Container | Disposal Consideration |
| Solid Waste | Rigid, leak-proof container or a double-bagged, thick plastic bag clearly labeled as "Cytotoxic/Hazardous Waste". | Includes contaminated gloves, bench paper, pipette tips, flasks, and empty drug vials. |
| Sharps | Designated cytotoxic sharps container (typically purple or yellow and clearly labeled).[1] | Needles, syringes, scalpels, and glass vials that have been in contact with this compound. |
| Liquid Waste | Compatible, sealed, and shatter-proof container. | Unused or expired this compound solutions, cell culture media containing the drug, and contaminated solvents. |
| Contaminated PPE | Designated container for cytotoxic/hazardous waste. | Gowns, gloves, and masks worn during the handling of this compound. |
Step-by-Step Disposal Protocol for this compound
Adherence to the following procedural steps is crucial for the safe management and disposal of this compound waste.
Phase 1: Waste Segregation and Collection
-
Identify and Segregate: Immediately upon generation, discard any item contaminated with this compound into a designated hazardous waste container.[1] This includes sharps, solid waste, liquid waste, and personal protective equipment (PPE).[1]
-
Use Designated Containers: All this compound waste must be collected in clearly labeled, leak-proof containers that are appropriate for the type of waste.[1]
-
Solids and PPE: Collect in a rigid, leak-proof container or a double-bagged, thick plastic bag marked with the appropriate hazard symbol.[1]
-
Sharps: Must be placed directly into a designated cytotoxic sharps container.[1]
-
Liquids: Collect in a compatible, sealed, and shatter-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Phase 2: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound/Mizoribine), and the specific hazard (e.g., "Cytotoxic").
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated. Keep containers tightly closed when not in use.[2][3]
Phase 3: Disposal
-
Consult Institutional Guidelines: Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
-
Arrange for Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in the regular trash.[2] Disposal should be in a manner consistent with federal, state, and local regulations.[2]
-
Maintain Records: Keep detailed records of the amount of this compound waste generated and the date of its disposal.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. If you are unsure about a procedure, contact your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Operational Guide for Handling Bredinin (Mizoribine)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for the handling of Bredinin, also known as Mizoribine. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound is an immunosuppressive agent and should be handled with care, recognizing its potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (Mizoribine) is classified with specific health hazards that necessitate the use of appropriate personal protective equipment to prevent exposure. The primary hazards include skin irritation, serious eye irritation, respiratory tract irritation, and potential damage to fertility or an unborn child.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound (Mizoribine)
| PPE Category | Required Equipment | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Wear chemical-impermeable gloves.[3] Nitrile gloves are a common recommendation for handling chemical compounds. |
| Eye and Face Protection | Safety glasses with side shields or goggles, Face shield | Use safety glasses or goggles.[1][2] A face shield should be worn if there is a risk of splashing. |
| Body Protection | Laboratory coat, Protective clothing | A standard laboratory coat should be worn.[1][2] Consider additional protective clothing if significant contamination is possible. |
| Respiratory Protection | Respirator with appropriate filter cartridges | A respirator with Type P3 (EN 143) cartridges is recommended.[4] Use a respirator if handling powders outside of a ventilated enclosure or if dust/aerosols may be generated.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound, especially in solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Workspace Preparation: Before beginning work, ensure the designated area is clean and uncluttered. Prepare all necessary equipment and materials to avoid interruptions.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.
2. Donning PPE:
-
Put on all required PPE as specified in Table 1 before handling the compound.
3. Handling and Experimental Use:
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[1]
-
Prevent Dust and Aerosol Formation: When working with the solid form of this compound, handle it carefully to avoid generating dust.[1]
-
Weighing: If weighing the powder, do so within a chemical fume hood or a balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.[1]
4. Post-Handling and Decontamination:
-
Cleaning: Thoroughly clean all equipment and the work area after use.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Dispose of single-use PPE as contaminated waste.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] As specific disposal instructions for this compound are not widely available, follow the general procedures for hazardous chemical waste.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and cleaning materials, must be segregated as hazardous chemical waste.
2. Containerization:
-
Solid Waste: Collect solid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, glass) must be placed in a designated, puncture-resistant sharps container for hazardous waste.
3. Storage:
-
Store waste containers in a secure, designated area away from incompatible materials, pending pickup by a licensed hazardous waste disposal company.
4. Documentation:
-
Maintain accurate records of the hazardous waste generated, including the substance, quantity, and date of disposal.
Workflow and Safety Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Key hazards and corresponding safety controls for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
